Product packaging for Ethyl 2-fluorobenzoate(Cat. No.:CAS No. 443-26-5)

Ethyl 2-fluorobenzoate

Cat. No.: B1584495
CAS No.: 443-26-5
M. Wt: 168.16 g/mol
InChI Key: RUWPGPOBTHOLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-fluorobenzoate>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B1584495 Ethyl 2-fluorobenzoate CAS No. 443-26-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPGPOBTHOLHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059996
Record name Benzoic acid, 2-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443-26-5
Record name Benzoic acid, 2-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl o-fluorobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl o-fluorobenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67340
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-fluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6059996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl o-fluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.487
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Ethyl 2-fluorobenzoate chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 2-fluorobenzoate

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other fields who utilize fine chemical intermediates. This document details the compound's chemical properties, structure, synthesis, and applications, grounded in established scientific principles and methodologies.

Introduction: The Strategic Importance of Fluorinated Intermediates

This compound (CAS No. 443-26-5) is a fluorinated aromatic compound that serves as a critical building block in organic synthesis.[1] The introduction of a fluorine atom at the ortho position of the ethyl benzoate scaffold imparts unique electronic properties and reactivity to the molecule.[2] This makes it a valuable precursor in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][3] The strategic placement of fluorine can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profile of the final products, a principle widely exploited in medicinal chemistry.[1]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name This compound[4]
Synonyms 2-Fluorobenzoic Acid Ethyl Ester, Ethyl o-fluorobenzoate[1][5][6]
CAS Number 443-26-5[7]
Molecular Formula C₉H₉FO₂[1][7]
Molecular Weight 168.16 g/mol [4][7]
Appearance Clear, colorless to light orange/yellow liquid[1][2][7]
Boiling Point 115 °C or 221 °C[1][7]
Density 1.15 g/mL[1][7]
Refractive Index (n20D) 1.49 - 1.493[1][7]
Flash Point 217-220°C[7]
Purity ≥ 97-98% (GC)[1][2][5]
Molecular Structure

The structure of this compound, featuring a fluorine atom ortho to the ethyl ester group on a benzene ring, is the source of its distinct reactivity.[2]

Caption: 2D structure of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the hydrogen atoms in the molecule. Characteristic signals for the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the aromatic protons are expected.[8][9][10]

    • ¹³C NMR : The carbon NMR spectrum reveals the different carbon environments within the molecule.[11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The predicted monoisotopic mass is 168.05865 Da.[12]

  • Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the C=O (ester) and C-F bonds.

Synthesis of this compound

This compound can be synthesized through several methods. A common and established laboratory-scale procedure is the Fischer esterification of 2-fluorobenzoic acid.

Fischer Esterification: A Validated Protocol

This method involves the acid-catalyzed reaction of 2-fluorobenzoic acid with ethanol. The use of a strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Experimental Protocol:

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluorobenzoic acid (1 equivalent) and an excess of absolute ethanol (e.g., 5-10 equivalents). The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side according to Le Chatelier's principle.

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the reaction mixture while stirring.

  • Reflux : Heat the mixture to reflux and maintain this temperature for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling to room temperature, neutralize the excess acid with a saturated solution of sodium bicarbonate. This step is critical to quench the reaction and remove the acid catalyst.

  • Extraction : Extract the product into an organic solvent such as diethyl ether or ethyl acetate. The choice of solvent is based on its ability to dissolve the ester while being immiscible with the aqueous layer.

  • Purification : Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine 2-Fluorobenzoic Acid and Ethanol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux (4-8 hours) Catalyst->Reflux Neutralize Neutralize with NaHCO₃ Reflux->Neutralize Cool Extract Extract with Organic Solvent Neutralize->Extract Purify Dry and Concentrate Extract->Purify Distill Vacuum Distillation Purify->Distill Product Pure Ethyl 2-fluorobenzoate Distill->Product

Caption: Fischer esterification workflow for this compound synthesis.

Chemical Reactivity and Applications in Drug Development

The presence of the ortho-fluorine atom significantly influences the reactivity of this compound. It acts as a weak electron-withdrawing group via induction and a weak electron-donating group through resonance. This electronic profile, combined with steric effects, makes it a versatile intermediate.

Key Reactions
  • Nucleophilic Acyl Substitution : The ester group can undergo hydrolysis, amidation, or transesterification to yield other derivatives of 2-fluorobenzoic acid.

  • Nucleophilic Aromatic Substitution (SNAr) : The fluorine atom can be displaced by strong nucleophiles under specific conditions, although this is generally less facile than with nitro-activated systems.

  • Directed Ortho-Metalation (DoM) : The ester and fluorine groups can direct lithiation to adjacent positions on the aromatic ring, enabling further functionalization.

Role in Pharmaceutical Synthesis

This compound is a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][3] The incorporation of a 2-fluorobenzoyl moiety is a common strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound. It is utilized in the development of agents targeting neurological conditions, among others.[1][3] For instance, derivatives of 2-fluorobenzoic acid are found in non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[13][14]

References

An In-depth Technical Guide to Ethyl 2-fluorobenzoate (CAS 443-26-5)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-fluorobenzoate is a versatile fluorinated aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The presence of the fluorine atom at the ortho position of the ester imparts unique electronic properties and reactivity, making it a valuable building block for complex molecular architectures.[3]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, robust synthesis protocols, analytical characterization, and critical applications for professionals in research and drug development. The insights herein are grounded in established chemical principles and aim to equip scientists with the practical knowledge required for its effective utilization.

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. This compound is typically supplied as a colorless to light yellow liquid.[1][3] Its key quantitative properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉FO₂[1][4][5][6]
Molecular Weight 168.17 g/mol [1][5]
CAS Number 443-26-5[1][5]
Appearance Colorless to light orange to yellow clear liquid[1]
Density 1.15 g/mL[1]
Boiling Point 217 - 221 °C[1][7]
Refractive Index (n20D) 1.49[1]
Synonyms 2-Fluorobenzoic acid ethyl ester, Ethyl o-fluorobenzoate[1]

Synthesis of this compound

Principle of Synthesis: Acylation of Ethanol

A common and straightforward method for the preparation of this compound is the acylation of ethanol using 2-fluorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is attacked by the nucleophilic oxygen atom of ethanol. The subsequent loss of a chloride ion and a proton yields the stable ester product and hydrochloric acid. The use of excess ethanol can help drive the reaction to completion.

Experimental Protocol: Synthesis from 2-Fluorobenzoyl Chloride

This protocol is adapted from established laboratory procedures and provides a reliable method for synthesizing this compound.[8]

Materials:

  • 2-fluorobenzoyl chloride (35 g)

  • Absolute Ethanol (400 mL)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Distillation apparatus

Procedure:

  • Combine 35 g of 2-fluorobenzoyl chloride and 400 mL of absolute ethanol in a suitable round-bottom flask equipped with a magnetic stir bar.

  • Stir the mixture at room temperature for a minimum of three hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to stand overnight to ensure complete conversion.

  • Set up a distillation apparatus and distill the mixture at a bath temperature of 50°C under reduced pressure to remove excess ethanol and volatile byproducts.

  • Continue the distillation until the product, this compound, is isolated as a dry residue. The purity should be verified by analytical methods as described in Section 5.0.

Workflow Visualization

G cluster_reactants Reactants cluster_process Process cluster_products Products Reactant1 2-Fluorobenzoyl Chloride Stirring Stir for 3 hours at RT, then stand overnight Reactant1->Stirring Reactant2 Ethanol (Excess) Reactant2->Stirring Distillation Distill at 50°C (Vacuum) Stirring->Distillation Reaction Completion Product This compound Distillation->Product Isolation Byproduct HCl (Neutralized/Removed) Distillation->Byproduct Removal

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

Role as a Fluorinated Building Block

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine substitution can profoundly alter a molecule's properties by:

  • Enhancing Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Improving Lipophilicity: Fluorine can increase a molecule's lipophilicity, which may improve its ability to cross cell membranes and enhance bioavailability.[2]

  • Modulating Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing drug-receptor interactions.

This compound serves as a readily available source for the 2-fluorobenzoyl moiety, making it a valuable starting material for pharmaceuticals, particularly those targeting neurological conditions.[1][2]

Synthetic Utility and Pathway Visualization

This compound is a versatile intermediate that can undergo various transformations. The ester can be hydrolyzed back to the carboxylic acid for subsequent amide coupling, or the aromatic ring can participate in further functionalization reactions. This versatility makes it a key precursor for more complex active pharmaceutical ingredients (APIs).

G A This compound B 2-Fluorobenzoic Acid A->B Saponification (e.g., NaOH, H₂O) C 2-Fluorobenzoyl Chloride B->C Activation (e.g., SOCl₂) D Amide-Coupled Intermediate (API Precursor) C->D Amide Coupling (e.g., R-NH₂)

Caption: A representative synthetic pathway using this compound.

Analytical Characterization (Quality Control)

A self-validating experimental system demands rigorous confirmation of starting material identity and purity. For this compound, several standard analytical techniques are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show a triplet and a quartet in the aliphatic region, corresponding to the methyl and methylene protons of the ethyl group, respectively. The aromatic region will display a complex multiplet for the four protons on the fluorinated benzene ring.

    • ¹³C NMR: The spectrum will show distinct signals for the carbonyl carbon, the two aliphatic carbons of the ethyl group, and the six aromatic carbons (with C-F coupling visible).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry should reveal a molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (approximately 168.1).[6]

  • Purity Analysis (GC/HPLC): Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the material, which is typically expected to be ≥98%.[1]

Researchers must always verify the identity of a newly acquired reagent by comparing its analytical data against a trusted reference spectrum or the Certificate of Analysis provided by the supplier.

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate care in a laboratory setting. While it is not classified as acutely hazardous, adherence to standard safety protocols is essential.[9]

AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.[7][9]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7][9]
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place. Store at room temperature.[1][9]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.[7][9]
First Aid (Skin) Wash off immediately with plenty of water for at least 15 minutes.[7][9]
Stability Stable under normal storage conditions.[9]

Conclusion

This compound is more than a simple aromatic ester; it is a strategic enabling tool for chemical innovation. Its unique combination of a reactive ester handle and the modulating effects of an ortho-fluorine substituent makes it an indispensable building block in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and material science industries.[1][3] A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for researchers aiming to leverage its full potential in their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and chemical sciences, a thorough understanding of NMR spectral data is critical for the unambiguous identification and characterization of organic molecules. This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of Ethyl 2-fluorobenzoate, a fluorinated aromatic ester of significant interest in synthetic chemistry.

The presence of a fluorine atom and an ethyl ester group on the benzene ring introduces distinct electronic effects and spin-spin couplings that are clearly reflected in the NMR spectra. This document will dissect these features, providing a comprehensive analysis of the chemical shifts and coupling constants, supported by established principles of NMR spectroscopy and data from analogous compounds.

Molecular Structure and Predicted NMR Resonances

This compound possesses a unique substitution pattern on the aromatic ring, leading to a predictable yet complex set of NMR signals. The ortho-positioning of the fluorine atom and the ethyl ester group breaks the symmetry of the benzene ring, rendering all four aromatic protons and all six aromatic carbons chemically inequivalent.

dot

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and the protons of the ethyl group. The electron-withdrawing nature of the fluorine atom and the carbonyl group significantly influences the chemical shifts of the aromatic protons, leading to a downfield shift. Furthermore, the fluorine atom introduces additional splitting of the adjacent proton signals (H-F coupling).

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration
H-6~7.90dddJ(H6-H5) ≈ 7.7, J(H6-F) ≈ 4.8, J(H6-H4) ≈ 1.81H
H-4~7.55m-1H
H-3~7.15tJ(H3-H4) ≈ 7.51H
H-5~7.10tdJ(H5-H4) ≈ 8.4, J(H5-H6) ≈ 7.7, J(H5-F) ≈ 1.01H
-OCH₂CH₃~4.40qJ ≈ 7.12H
-OCH₂CH₃~1.40tJ ≈ 7.13H
Analysis of the ¹H NMR Spectrum
  • Ethyl Group Protons: The ethyl group exhibits a classic quartet for the methylene (-OCH₂-) protons around 4.40 ppm and a triplet for the methyl (-CH₃) protons at approximately 1.40 ppm. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom. The coupling between these two groups of protons results in the characteristic quartet and triplet pattern with a coupling constant of about 7.1 Hz.

  • Aromatic Protons:

    • H-6: This proton, being ortho to the electron-withdrawing carbonyl group, is expected to be the most deshielded of the aromatic protons, resonating around 7.90 ppm. It will appear as a doublet of doublet of doublets (ddd) due to coupling with H-5 (ortho coupling, ~7.7 Hz), the fluorine atom (³JHF, ortho H-F coupling, ~4.8 Hz), and H-4 (meta coupling, ~1.8 Hz).

    • H-4: This proton is expected to be in a complex multiplet around 7.55 ppm due to coupling with H-3, H-5, and the fluorine atom.

    • H-3: The H-3 proton, being ortho to the fluorine atom, will be significantly influenced by it. It is predicted to appear as a triplet around 7.15 ppm due to coupling with H-4.

    • H-5: This proton will likely appear as a triplet of doublets (td) around 7.10 ppm. The triplet arises from the large ortho coupling to H-4 and H-6, and the doublet from the smaller meta coupling to the fluorine atom (⁴JHF, ~1.0 Hz).

The prediction of H-F coupling constants is based on typical values observed in fluorobenzene derivatives, where ortho H-F couplings are generally in the range of 4-10 Hz and meta H-F couplings are smaller, around 0-3 Hz.[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will display nine distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon, and the two carbons of the ethyl group. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling (¹JCF), and other nearby carbons will show smaller C-F couplings.

Carbon Assignment Predicted Chemical Shift (δ, ppm) C-F Coupling (JCF, Hz)
C=O~165Small (⁴JCF)
C-2 (C-F)~162Large (¹JCF ≈ 250)
C-4~134Small (³JCF)
C-6~132Small (³JCF)
C-1~124(²JCF ≈ 20-25)
C-5~124Small (⁴JCF)
C-3~117(²JCF ≈ 20-25)
-OCH₂CH₃~61-
-OCH₂CH₃~14-
Analysis of the ¹³C NMR Spectrum
  • Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded, appearing at approximately 165 ppm.

  • Aromatic Carbons:

    • C-2 (C-F): The carbon directly bonded to the fluorine atom (C-2) will be significantly downfield, around 162 ppm, and will appear as a doublet with a large one-bond C-F coupling constant of approximately 250 Hz.[3]

    • C-1, C-3, C-4, C-5, and C-6: The other aromatic carbons will resonate in the typical aromatic region of 115-135 ppm. Their precise chemical shifts and multiplicities will be influenced by the fluorine and ester substituents. The carbons ortho and para to the fluorine (C-1, C-3) will show two-bond C-F couplings (²JCF) in the range of 20-25 Hz, while the meta carbons (C-4, C-6) will exhibit smaller three-bond couplings (³JCF).[3][4]

  • Ethyl Group Carbons: The methylene carbon (-OCH₂-) is expected around 61 ppm, and the methyl carbon (-CH₃) will be the most upfield signal at approximately 14 ppm.

Experimental Protocol for NMR Analysis

The following provides a generalized, step-by-step methodology for acquiring high-quality NMR spectra of this compound.

  • Sample Preparation:

    • Weigh approximately 10-20 mg of pure this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its excellent solubilizing properties for many organic compounds.[5][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each carbon (unless C-F coupling is being observed). A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Workflow for Structural Verification

The interpretation of NMR spectra is a logical process of correlating the acquired data with the proposed molecular structure.

dot

NMR_Workflow cluster_HNMR ¹H NMR Analysis cluster_CNMR ¹³C NMR Analysis H_Integration Integration Analysis (Proton Count) H_ChemShift Chemical Shift Analysis (Electronic Environment) H_Integration->H_ChemShift H_Multiplicity Multiplicity & J-Coupling (Neighboring Protons & F) H_ChemShift->H_Multiplicity Structure_Confirmation Structure Confirmation of This compound H_Multiplicity->Structure_Confirmation Correlate H signals C_Count Signal Count (Number of Unique Carbons) C_ChemShift Chemical Shift Analysis (Functional Groups) C_Count->C_ChemShift CF_Coupling C-F Coupling Analysis (Fluorine Proximity) C_ChemShift->CF_Coupling CF_Coupling->Structure_Confirmation Correlate C signals

Caption: Logical workflow for the structural verification of this compound using NMR data.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information that allows for its unambiguous structural elucidation. The characteristic signals of the ethyl group, combined with the complex splitting patterns and chemical shifts of the aromatic protons and carbons due to the influences of the fluorine and ester functionalities, serve as a unique fingerprint for this molecule. A thorough analysis of chemical shifts, integration, and coupling constants (both H-H and H-F/C-F) is essential for the complete assignment of all resonances and the confirmation of the molecular structure. This guide provides a foundational understanding for researchers and scientists working with this and similar fluorinated aromatic compounds.

References

Part 1: Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-fluorobenzoate

This guide provides a comprehensive examination of this compound using two cornerstone analytical techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to explore the causal reasoning behind experimental choices, ensuring a robust and validated approach to structural elucidation.

This compound (C₉H₉FO₂, Molecular Weight: 168.16 g/mol ) is a key chemical intermediate whose purity and structural integrity are paramount in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its structure, featuring an ortho-fluorine atom on a benzoate ring esterified with ethanol, presents unique spectroscopic characteristics that will be detailed herein.

FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first step in structural analysis. The technique is predicated on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When exposed to infrared radiation, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint that reveals its constituent functional groups. For this compound, FT-IR is indispensable for confirming the presence of the core aromatic ester and C-F moieties.

Expertise in Practice: The Rationale of FT-IR Analysis

The choice to begin with FT-IR is strategic. It provides immediate confirmation of the primary chemical architecture. Aromatic esters, like this compound, exhibit a characteristic "Rule of Three" pattern: three strong absorption bands corresponding to the C=O stretch and two distinct C-O stretches.[2][3] The positions of these bands are subtly influenced by the electronic effects of the aromatic ring and the ortho-fluorine substituent. Conjugation between the benzene ring and the carbonyl group typically lowers the C=O stretching frequency compared to a saturated ester.[4]

A Self-Validating Experimental Protocol: FT-IR Analysis

This protocol ensures reproducibility and accuracy through systematic data acquisition and background correction.

  • Instrumentation: A modern FT-IR spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector, is standard.[5] For this analysis, an Attenuated Total Reflectance (ATR) accessory is preferred for its minimal sample preparation.

  • Sample Preparation:

    • Place a single drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

    • Ensure complete coverage of the crystal to maximize signal intensity.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum (typically 32 co-added scans). This is a critical step to mathematically subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum under identical conditions as the background (e.g., spectral range 4000–600 cm⁻¹, resolution 4 cm⁻¹, 32 scans).[5]

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.

    • Perform a baseline correction if necessary to ensure absorption peaks originate from a flat baseline.

Visualizing the FT-IR Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Collect Background (32 Scans) Clean_ATR->Background Sample Apply Liquid Sample Background->Sample Acquire Acquire Sample Spectrum (32 Scans, 4 cm⁻¹ res.) Sample->Acquire Process Ratio (Sample/Background) Acquire->Process Correct Baseline Correction Process->Correct Final_Spectrum Final FT-IR Spectrum Correct->Final_Spectrum

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Expected Spectroscopic Data for this compound

The following table summarizes the anticipated absorption bands critical for the identification of this compound.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Correlation
3100–3000MediumC-H StretchAromatic C-H bonds on the benzene ring.
2985–2850MediumC-H StretchAliphatic C-H bonds in the ethyl group (-CH₂CH₃).
1730–1715 Strong C=O Stretch Carbonyl group of the aromatic ester. This is often the most intense peak in the spectrum and is a key diagnostic feature.[2][4]
1600–1450MediumC=C StretchAromatic ring skeletal vibrations.
1310–1250 Strong Asymmetric C-C-O Stretch Ester linkage (Aryl-C-O). This is the second major peak in the "Rule of Three" for aromatic esters.[2]
1300-1000StrongC-F StretchCarbon-Fluorine bond. The position can be variable but is typically strong.
1130–1100 Strong Symmetric O-C-C Stretch Ester linkage (O-Alkyl). This is the third characteristic strong peak for an ester.[2]

Part 2: Molecular Weight and Structural Fragmentation by Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides the exact molecular weight of a compound and offers detailed structural insights through the analysis of its fragmentation patterns. For this guide, we focus on Electron Ionization (EI), a hard ionization technique that imparts significant energy into the molecule, causing reproducible fragmentation.

Expertise in Practice: Deciphering Fragmentation Logic

In EI-MS, a high-energy electron beam (typically 70 eV) dislodges an electron from the analyte, forming a positively charged radical ion known as the molecular ion (M•⁺).[6] This ion's mass-to-charge ratio (m/z) provides the molecule's nominal molecular weight. Due to the high energy involved, the molecular ion is unstable and fragments into smaller, more stable ions and neutral radicals.[7] The fragmentation pathways are not random; they are governed by the principles of chemical stability. The most abundant fragment ion forms the 'base peak' in the spectrum.

For this compound, the fragmentation is dictated by the stability of the resulting ions, particularly the resonance-stabilized acylium ions and aromatic cations.[8][9] The presence of the ester group and the aromatic ring provides predictable cleavage points.

A Self-Validating Experimental Protocol: EI-MS Analysis
  • Instrumentation: A mass spectrometer equipped with an EI source, coupled to a Gas Chromatograph (GC) for sample introduction and purification. A quadrupole or time-of-flight (TOF) analyzer is commonly used.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation (Optional but Recommended):

    • Inject a small volume (e.g., 1 µL) into the GC.

    • Use a standard nonpolar column (e.g., DB-5ms) and a temperature program that ensures the elution of the analyte as a sharp, symmetrical peak. This step ensures that the spectrum obtained is of a pure compound.

  • Ionization and Analysis:

    • As the analyte elutes from the GC, it enters the EI source, which is maintained at a standard electron energy of 70 eV.

    • The resulting ions are accelerated into the mass analyzer, which separates them based on their m/z ratio.

  • Data Acquisition:

    • The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizing the Fragmentation Pathway

The primary fragmentation of this compound involves cleavages around the stable ester and aromatic functionalities.

Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M This compound (M•⁺) m/z = 168 F1 2-Fluorobenzoyl cation m/z = 141 M->F1 α-cleavage Loss1 - •OCH₂CH₃ (Loss of 27) F3 m/z = 123 M->F3 Loss of Ethyl Radical Loss3 - C₂H₅• (Loss of 29) F2 Fluorophenyl cation m/z = 95 F1->F2 Decarbonylation Loss2 - CO (Loss of 28)

Caption: Primary EI fragmentation pathways for this compound.

Predicted Mass Spectrum Data

The analysis of the mass spectrum relies on identifying the molecular ion and correlating major fragment ions to logical neutral losses.

m/z ValueProposed Fragment IonNeutral LossSignificance
168 [C₉H₉FO₂]•⁺ -Molecular Ion (M•⁺). Confirms the molecular weight of the compound.
141 [FC₆H₄CO]⁺ •C₂H₃ (27 Da) or •OCH₂CH₃ (45 Da) from M-H2Base Peak (often). Loss of an ethyl radical. This 2-fluorobenzoyl cation is highly stabilized by resonance and is a major fragment.[8][10]
123[FC₆H₄COOH]•⁺C₂H₄ (28 Da)Result of a McLafferty-type rearrangement (loss of ethylene), indicating the presence of the ethyl ester.
95 [FC₆H₄]⁺ CO (28 Da) from m/z 123; or C₂H₅O₂ from M•⁺Fluorophenyl cation. A common and stable fragment resulting from the decarbonylation of the benzoyl cation.
75[C₆H₃]⁺HF (20 Da) from m/z 95Loss of hydrogen fluoride from the fluorophenyl cation.

Conclusion: A Synergistic Approach to Structural Verification

The structural elucidation of this compound is achieved through the synergistic interpretation of FT-IR and Mass Spectrometry data. FT-IR analysis provides definitive evidence of the core functional groups—the aromatic ring, the ester linkage, and the carbon-fluorine bond. Concurrently, mass spectrometry confirms the compound's precise molecular weight (168 g/mol ) via the molecular ion peak and validates the molecular structure through a predictable and logical fragmentation pattern, with key fragments at m/z 141 and 95 corroborating the presence of the 2-fluorobenzoyl moiety. Together, these techniques provide a self-validating system that confirms the identity and integrity of this compound with a high degree of confidence, a critical requirement for its application in high-stakes fields like pharmaceutical and agrochemical development.

References

An In-depth Technical Guide to the Material Safety Data Sheet for Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the safety protocols, chemical properties, and handling procedures for Ethyl 2-fluorobenzoate (CAS No. 443-26-5). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard recitation of safety data sheet (SDS) information. It offers a deeper, causal understanding of the "why" behind each safety recommendation, grounded in the substance's specific chemical characteristics. Our objective is to empower laboratory professionals with the knowledge to handle this valuable chemical intermediate with the utmost safety and efficacy.

Introduction: The Role of this compound in Modern Synthesis

This compound is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring an ortho-fluorine atom on a benzoate ring, imparts unique reactivity and electronic properties that are highly advantageous for constructing complex molecules.[1] The fluorine substituent can significantly enhance the biological activity, metabolic stability, and lipophilicity of target compounds, making it a crucial building block in the development of novel drugs and advanced materials.[2]

Given its integral role in research and development, a thorough understanding of its safety profile is not merely a regulatory formality but a cornerstone of responsible science. This guide deconstructs the material safety data sheet to provide actionable, field-proven insights.

Section 1: Core Chemical Identity and Physical Properties

A foundational understanding of a chemical's physical properties is essential for predicting its behavior in various laboratory settings, from storage to reaction workups. This compound is a colorless to light yellow, clear liquid.[1][2]

Chemical Structure Diagram

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the fluorine atom at the ortho position influences the reactivity of the ester group and the aromatic ring.

References

An In-depth Technical Guide to the Physical Properties of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-fluorobenzoate (CAS No. 443-26-5) is a significant chemical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2] Its molecular structure, featuring an ethyl ester and a fluorine atom on the benzene ring, imparts unique reactivity and physical characteristics that are crucial for its application in complex organic synthesis.[1] This guide provides a detailed examination of two of its key physical properties: boiling point and density. A thorough understanding of these properties is fundamental for process optimization, safety, and quality control in a laboratory and industrial setting.

This document will not only present the known values for these properties but will also delve into the standardized methodologies for their experimental determination. The causality behind the selection of these methods and the principles that ensure their accuracy are explained to provide a comprehensive and actionable resource for scientific professionals.

Core Physical Properties

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are essential for designing distillation and purification processes, as well as for confirming the identity and quality of the material.

Tabulated Physical Properties of this compound
PropertyValueConditionsSource
Boiling Point 115 °CNot SpecifiedChemicalBook[3]
221 °CNot SpecifiedChem-Impex[1]
Density 1.15 g/cm³Not SpecifiedChemicalBook[3], Chem-Impex[1]
Appearance Colorless to light orange to yellow clear liquidAmbientChem-Impex[1]
Molecular Formula C₉H₉FO₂-ChemicalBook[3]
Molecular Weight 168.16 g/mol -ChemicalBook[3]

Note on Boiling Point Discrepancy: The observed variance in the reported boiling points (115 °C vs. 221 °C) may be attributable to the conditions under which the measurements were taken, such as atmospheric or reduced pressure. It is imperative for researchers to ascertain the pressure at which a boiling point was determined.

Experimental Determination of Physical Properties

The following sections detail the robust experimental protocols for the determination of the boiling point and density of liquid compounds like this compound. These methods are selected for their reliability and are standard practice in organic chemistry laboratories.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[4] At this temperature, the liquid converts into a vapor. This property is a sensitive indicator of purity, with pure compounds exhibiting a sharp boiling point.

This method is advantageous when only a small sample of the liquid is available.

Step-by-Step Protocol:

  • Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube.

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., paraffin oil).

  • Heating: The heating bath is gradually heated, and the liquid in the test tube is observed.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This indicates that the vapor pressure of the sample is overcoming the external pressure.

  • Boiling Point Identification: The heat source is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Causality of Experimental Choices: The use of a heating bath ensures uniform heat distribution. The inverted capillary traps the vapor of the substance, allowing for a precise determination of the temperature at which the vapor pressure equals the atmospheric pressure.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement Process A Place this compound in a test tube B Insert inverted capillary tube A->B C Attach test tube to thermometer B->C D Immerse assembly in heating bath C->D E Gradually heat the bath D->E Begin Heating F Observe for a rapid stream of bubbles E->F G Remove heat source F->G H Record temperature when liquid enters capillary G->H I Boiling Point H->I Result

Caption: Workflow for determining boiling point via the capillary method.

Determination of Density

Density is defined as the mass of a substance per unit volume. It is an intrinsic property that can be used to identify a substance and assess its purity.

This method relies on the precise measurement of the mass of a known volume of the liquid.

Step-by-Step Protocol:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance and recorded.

  • Volume Measurement: A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container with Liquid: The mass of the graduated cylinder containing the liquid is measured and recorded.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.[2]

Trustworthiness of the Protocol: The accuracy of this method is contingent on the precision of the analytical balance and the volumetric glassware. For higher accuracy, a pycnometer is preferred as it has a precisely known volume. Temperature control is also crucial as density is temperature-dependent.

DensityDetermination cluster_mass Mass Measurement cluster_volume Volume Measurement cluster_calculation Calculation M1 Weigh empty graduated cylinder (m1) M2 Weigh cylinder with liquid (m2) V1 Add a known volume (V) of this compound M1->V1 Fill C1 Calculate mass of liquid (m = m2 - m1) M2->C1 Input Masses V1->M2 C2 Calculate Density (ρ = m / V) V1->C2 Input Volume C1->C2 R Density C2->R Result

Caption: Workflow for determining density via gravimetric analysis.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are fundamental parameters for its effective use in research and drug development. This guide has provided the reported values for these properties and detailed, self-validating protocols for their experimental determination. By understanding the principles behind these methodologies, scientists can ensure the quality and consistency of their work, leading to more reliable and reproducible outcomes in the synthesis of novel chemical entities.

References

A Senior Application Scientist's Guide to the Solubility of Ethyl 2-Fluorobenzoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of ethyl 2-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis.[1] As the precise, quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, this paper synthesizes foundational solubility principles, predicts solubility behavior based on molecular structure, and presents a rigorous, field-proven experimental protocol for the quantitative determination of its solubility. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's solution behavior to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Strategic Importance of this compound

This compound (CAS No. 443-26-5) is a critical building block in modern organic synthesis.[1] Its structure, featuring an ethyl ester and an ortho-positioned fluorine atom on a benzene ring, imparts unique electronic properties and reactivity.[1] The fluorine substituent is of particular importance in medicinal chemistry, as its incorporation into a molecule can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving the pharmacokinetic and pharmacodynamic profile of a drug candidate.

A thorough understanding of the solubility of this compound in various organic solvents is paramount for several key applications:

  • Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction kinetics. Solubility data guides the choice of a solvent that can dissolve all necessary reagents at the desired temperature.

  • Crystallization and Purification: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization.

  • Extraction Processes: Isolating a target compound from a reaction mixture often involves liquid-liquid extraction, a technique that relies on the compound's preferential solubility in one of two immiscible solvents.[2]

  • Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediates in various excipients and solvents is a critical factor in developing stable and bioavailable drug formulations.

This guide will delve into the theoretical underpinnings of this compound's solubility, provide a framework for its experimental determination, and discuss its practical implications.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of solvation.[3] At a molecular level, solubility is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Molecular Structure and Polarity of this compound

This compound (C₉H₉FO₂) is a moderately polar molecule. Its key structural features influencing solubility are:

  • Aromatic Ring: The benzene ring is nonpolar and contributes to van der Waals interactions.

  • Ester Group (-COOEt): The ester functionality is polar, with the carbonyl oxygen and the ester oxygen being capable of acting as hydrogen bond acceptors.

  • Fluorine Atom: The ortho-fluorine atom is highly electronegative, inducing a dipole moment. However, it is a weak hydrogen bond acceptor.

The overall polarity is a composite of these features. While the ester group provides some polar character, the molecule is dominated by the nonpolar aromatic ring and the ethyl group. Its non-fluorinated analog, ethyl benzoate, is described as almost insoluble in water but miscible with most organic solvents, which suggests a similar behavior for this compound.[4][5]

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

  • Solvent Polarity: In line with the "like dissolves like" principle, this compound is expected to exhibit higher solubility in solvents of similar polarity.[3] This includes a wide range of common organic solvents.

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the solute-solute and solvent-solvent interactions.

  • Hydrogen Bonding: Solvents capable of hydrogen bonding (e.g., alcohols) can interact with the oxygen atoms of the ester group in this compound, potentially enhancing solubility.

The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent.

Solubility Profile of this compound: A Predictive and Illustrative Overview

While specific, experimentally-derived quantitative solubility data for this compound is sparse in the available literature, we can predict its solubility based on the behavior of its close analog, ethyl benzoate, and general principles of organic chemistry. Ethyl benzoate is known to be soluble in alcohols, ethyl acetate, chloroform, and hexane.[2]

To provide a practical framework for researchers, the following table presents a hypothetical yet scientifically plausible set of solubility data for this compound in a range of common organic solvents at standard temperature.

Disclaimer: The following data is illustrative and intended to serve as a guide for experimental design. Actual values must be determined empirically using the protocol outlined in Section 4.

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventSolvent TypePredicted Solubility CategoryIllustrative Solubility ( g/100 mL)
HexaneNonpolar (Aliphatic)Soluble> 30
TolueneNonpolar (Aromatic)Very Soluble> 50
Diethyl EtherPolar AproticVery Soluble> 50
Ethyl AcetatePolar AproticVery Soluble> 50
AcetonePolar AproticMiscible
DichloromethanePolar AproticVery Soluble> 50
MethanolPolar ProticMiscible
EthanolPolar ProticMiscible
IsopropanolPolar ProticMiscible
WaterPolar ProticSparingly Soluble< 0.1

This predictive data suggests that this compound is likely to be highly soluble or miscible in a wide range of common organic solvents, from nonpolar hydrocarbons like hexane to polar aprotic solvents like acetone and polar protic solvents like ethanol. Its solubility in water is expected to be very low due to the predominantly nonpolar character of the molecule.

Experimental Protocol for the Quantitative Determination of Solubility

The following protocol provides a robust and reliable method for determining the solubility of a liquid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Materials and Equipment
  • This compound (≥98% purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or test tubes with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Micropipettes

  • Volumetric flasks

  • Syringes and syringe filters (0.22 µm PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

  • Vortex mixer

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of a distinct undissolved phase of the solute is essential to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Equilibrate the samples for a minimum of 24 hours to ensure that the solution has reached saturation. Longer equilibration times may be necessary and should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume (e.g., 1 mL) of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected sample through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.

    • Record the exact weight of the filtered saturated solution.

  • Quantitative Analysis (by GC-FID or HPLC-UV):

    • Prepare a series of calibration standards of this compound in the same solvent used for the solubility measurement. The concentration range of the standards should bracket the expected concentration of the saturated solution.

    • Analyze the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess this compound to solvent B Equilibrate in thermostatted shaker (24h) A->B C Allow undissolved solute to settle B->C D Withdraw and filter supernatant C->D F Analyze samples and standards (GC/HPLC) D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Calculate solubility (g/100mL or mol/L) G->H

Caption: A simplified workflow for the experimental determination of solubility.

Molecular Interactions and Solubility: A Deeper Dive

The high solubility of this compound in a variety of organic solvents can be attributed to the favorable intermolecular interactions between the solute and solvent molecules.

G cluster_solvents Organic Solvents solute This compound - Aromatic Ring - Ester Group - Fluorine Atom nonpolar Nonpolar (e.g., Hexane, Toluene) solute->nonpolar van der Waals forces polar_aprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) solute->polar_aprotic Dipole-dipole interactions polar_protic Polar Protic (e.g., Ethanol, Methanol) solute->polar_protic Hydrogen bonding (acceptor)

Caption: Intermolecular forces driving the solubility of this compound.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The primary interactions are van der Waals forces (London dispersion forces) between the aromatic ring and alkyl chain of this compound and the solvent molecules.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Dipole-dipole interactions between the polar ester group of the solute and the polar functional groups of the solvent molecules are the dominant attractive forces.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): In addition to dipole-dipole interactions, the oxygen atoms of the ester group in this compound can act as hydrogen bond acceptors for the hydroxyl protons of the alcohol solvents, leading to strong solute-solvent interactions and high solubility.

Conclusion and Future Outlook

This compound is a versatile and valuable intermediate in the chemical and pharmaceutical industries. While quantitative solubility data is not widely published, a strong understanding of its molecular structure and the principles of solubility allows for accurate predictions of its behavior in a wide range of organic solvents. It is anticipated to be highly soluble or miscible in most common organic solvents, with the exception of water.

For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable and robust framework for its determination. The continued investigation and publication of such fundamental physicochemical data will be invaluable to the scientific community, enabling more efficient process development, optimization, and innovation in the synthesis of novel, high-value molecules.

References

Methodological & Application

Application Note: The Strategic Use of Ethyl 2-Fluorobenzoate in the Synthesis of Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-fluorobenzoate has emerged as a pivotal intermediate in pharmaceutical synthesis, primarily due to the unique chemical properties conferred by the ortho-positioned fluorine atom.[1][2] This application note provides an in-depth guide for researchers on leveraging this compound as a versatile building block for constructing complex pharmaceutical molecules. We will explore the core chemical principles governing its reactivity, present detailed protocols for key transformations, and showcase its application in the conceptual synthesis of frameworks related to established drug classes. The strategic introduction of fluorine into organic structures can significantly enhance the biological activity, metabolic stability, and overall efficacy of drug candidates.[1][3][4] This guide serves as a practical resource for harnessing these benefits in a laboratory setting.

Introduction: The Value of Fluorine in Medicinal Chemistry

The incorporation of fluorine into bioactive molecules is a widely adopted strategy in modern drug discovery. The fluorine atom, being the most electronegative element, can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] this compound is a readily available and highly versatile chemical intermediate that serves as an excellent precursor for introducing these advantageous fluorine-related effects.[2][3] Its unique structure, featuring an ester group and an activated fluoro-substituent on the aromatic ring, makes it amenable to a variety of chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr).[2][5] This note will detail the mechanistic underpinnings of its reactivity and provide practical, step-by-step protocols for its use in synthesizing pharmaceutical precursors.

Core Principles: Reactivity of this compound

The synthetic utility of this compound is dominated by the reactivity of the C-F bond on the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

Unlike typical SN1 and SN2 reactions where fluoride is a poor leaving group, in nucleophilic aromatic substitution, the high electronegativity of the fluorine atom makes it an excellent leaving group.[5][6] The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A strong nucleophile attacks the carbon atom bonded to the fluorine. This step is often rate-determining. The electron-withdrawing nature of the adjacent ester group helps to stabilize the resulting negative charge.[6]

  • Formation of a Meisenheimer Complex: A resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is formed.[5] The negative charge is delocalized across the aromatic ring and onto the ortho- and para-positioned electron-withdrawing groups.

  • Elimination of Fluoride: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context.[5]

This reactivity pattern allows for the facile introduction of a wide range of nucleophiles—such as amines, alkoxides, and thiolates—onto the aromatic ring, making this compound a cornerstone for building diverse molecular architectures.[1][5]

Caption: General workflow of the SNAr mechanism on this compound.

Application Protocol 1: Synthesis of a Biphenyl Precursor for Diflunisal Analogs

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) characterized by a 2,4-difluorophenyl moiety linked to salicylic acid.[7] While its commercial synthesis often employs Suzuki coupling with 2,4-difluorophenylboronic acid[8], this protocol demonstrates a conceptual palladium-catalyzed cross-coupling reaction to construct a similar biphenyl core, a common scaffold in pharmaceuticals.

Objective: To synthesize Ethyl 5-(4-hydroxyphenyl)-2-fluorobenzoate, a key biphenyl intermediate.

Protocol: Suzuki Cross-Coupling

  • Reactor Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add Ethyl 2-fluoro-5-bromobenzoate (10 mmol), 4-hydroxyphenylboronic acid (12 mmol), and potassium carbonate (30 mmol).

  • Solvent Addition: Add a 3:1 mixture of Toluene and Ethanol (40 mL) to the flask.

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.5 mmol%).

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase.

  • Workup: After completion, cool the reaction mixture to room temperature. Add 50 mL of water and extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the target compound.

Data Summary: Reaction Parameters

ParameterConditionPurpose
Catalyst Pd(PPh₃)₄Facilitates the cross-coupling reaction.
Base K₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/EthanolSolubilizes reactants and facilitates heat transfer.
Temperature 85-90 °C (Reflux)Provides activation energy for the reaction.
Time 6-8 hoursTypical duration for reaction completion.
Atmosphere Inert (Nitrogen)Prevents oxidation and degradation of the palladium catalyst.
Expected Yield 75-85%Literature-based expectation for similar couplings.

Application Protocol 2: Synthesis of a Pyrazole Core for Celecoxib-like Structures

Celecoxib is a selective COX-2 inhibitor containing a central pyrazole ring.[9] Its synthesis involves the condensation of a β-diketone with a substituted hydrazine.[9][10][11] This protocol outlines the synthesis of a fluorinated β-diketone intermediate starting from this compound, followed by its cyclization to form a pyrazole scaffold analogous to Celecoxib.

Objective: To synthesize a 1-Aryl-3-(2-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole structure.

Part A: Synthesis of 1-(2-Fluorophenyl)-4,4,4-trifluorobutane-1,3-dione

  • Reagent Preparation: In a dry 250 mL flask under a nitrogen atmosphere, dissolve sodium methoxide (15 mmol) in 50 mL of anhydrous Toluene.

  • Addition of Ketone: Add 4'-(trifluoromethyl)acetophenone (10 mmol) to the solution and stir for 10 minutes.

  • Claisen Condensation: Slowly add this compound (12 mmol) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the formation of the β-diketone by TLC.

  • Workup: Cool the mixture in an ice bath and acidify with 1M HCl until the pH is ~3-4. Extract the product with diethyl ether (3 x 40 mL).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude β-diketone, which can be used in the next step without further purification.

Part B: Cyclization to Form the Pyrazole Ring

  • Reactor Setup: In a 100 mL round-bottom flask, dissolve the crude β-diketone from Part A (10 mmol) in 40 mL of absolute ethanol.

  • Hydrazine Addition: Add 4-hydrazinobenzenesulfonamide hydrochloride (10 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 5-7 hours. A precipitate should form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize crystallization.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol (2 x 15 mL) and then dry under vacuum to yield the pure pyrazole product.

Data Summary: Cyclization Parameters

ParameterConditionPurpose
Reactants β-Diketone, Hydrazine HydrochloridePrecursors for the pyrazole ring formation.
Solvent EthanolProvides a suitable medium for the condensation reaction.
Temperature 78 °C (Reflux)Drives the cyclization and dehydration process.
Time 5-7 hoursEnsures complete conversion to the pyrazole product.
Workup Crystallization & FiltrationSimple and effective method for isolating the solid product.
Expected Yield 80-90%Based on established procedures for Celecoxib synthesis.[9]

Analytical Characterization and Quality Control

The identity, structure, and purity of all synthesized intermediates and final products must be rigorously confirmed using a suite of standard analytical techniques:

  • Thin Layer Chromatography (TLC): Used for real-time monitoring of reaction progress and assessing the purity of column chromatography fractions.

  • High-Performance Liquid Chromatography (HPLC): Essential for determining the final purity of the synthesized compounds with high accuracy.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR are used to elucidate and confirm the precise molecular structure of the compounds.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O of the ester, C-F bond, N-H of sulfonamide).

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its activated C-F bond provides a reliable handle for introducing molecular complexity through Nucleophilic Aromatic Substitution and serves as a foundational component for cross-coupling reactions. The protocols detailed in this note illustrate its utility in constructing biphenyl and pyrazole scaffolds, which are central to many important pharmaceutical agents. By understanding the principles of its reactivity and applying robust synthetic protocols, researchers can effectively utilize this compound to accelerate the discovery and development of novel therapeutics.[1][3][12]

References

Ethyl 2-Fluorobenzoate: A Versatile Ortho-Substituted Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Dual-Action Moiety

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 2-fluorobenzoate has emerged as a particularly valuable and versatile intermediate, primarily due to the unique and complementary reactivity imparted by its ortho-substituted ester and fluorine functionalities. This guide provides an in-depth exploration of its core reactivity, offering detailed protocols for its application in key synthetic transformations.

The fluorine atom, positioned ortho to an activating ester group, serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2] Simultaneously, the ester moiety acts as a potent Directed Metalation Group (DMG), enabling highly regioselective functionalization at the adjacent C3 position through Directed ortho-Metalation (DoM).[3][4] This dual reactivity allows for a programmed, stepwise introduction of substituents, making this compound an indispensable tool for researchers in pharmaceutical and materials science.[5] This document will elucidate the mechanistic underpinnings of these transformations and provide robust, field-proven protocols for their practical implementation.

Physicochemical Properties

A clear understanding of the physical properties of this compound is essential for its safe handling and effective use in synthesis.

PropertyValue
CAS Number 443-26-5
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Clear, colorless to yellow liquid[6]
Boiling Point 208-210 °C
Density 1.146 g/mL at 25 °C

Core Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by two principal reaction pathways, which can be selectively accessed by the careful choice of reagents and conditions.

Module A: Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing ethyl ester group makes the aromatic ring electron-deficient, thereby activating it for attack by nucleophiles.[2] The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Mechanism Deep Dive:

  • Nucleophilic Addition: A strong nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the ortho-ester group, which provides significant stabilization.[1]

  • Elimination & Aromatization: The aromaticity is restored by the expulsion of the fluoride ion, which is a competent leaving group in this context, yielding the substituted product. The high reactivity of aryl fluorides in SNAr reactions is a key advantage.[2]

Caption: SNAr mechanism via a Meisenheimer intermediate.
Module B: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful method for the regioselective deprotonation of an aromatic ring.[3] The ester group in this compound acts as a Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C3 position.

Mechanistic Considerations & Causality:

  • Coordination: The Lewis basic oxygen of the ester carbonyl coordinates to the Lewis acidic lithium ion of the organolithium reagent (e.g., n-BuLi, LDA). This brings the base into close proximity with the C3 proton.[7][8]

  • Deprotonation: The organolithium base then abstracts the C3 proton, which has increased kinetic acidity due to the coordination effect, forming a stable ortho-lithiated species.[3]

  • The Critical Role of Temperature: A significant competing pathway is the nucleophilic addition of the organolithium reagent to the ester carbonyl. This side reaction is effectively suppressed by conducting the reaction at very low temperatures (typically -78 °C), where the rate of deprotonation is significantly faster than the rate of nucleophilic attack.[8]

  • Electrophilic Quench: The resulting aryllithium intermediate is a potent nucleophile and can be trapped with a wide variety of electrophiles (E+) to install a new substituent exclusively at the C3 position.

Caption: Directed ortho-Metalation (DoM) and electrophilic quench.

Application Notes & Experimental Protocols

The following protocols are designed to be self-validating, providing clear steps from setup to purification. Adherence to anhydrous and inert atmosphere techniques is critical, especially for organometallic reactions.

Application 1: Synthesis of N-Aryl Anthranilate Derivatives via SNAr

N-Aryl anthranilates are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This protocol details their synthesis via the reaction of this compound with an aromatic amine.

SNAr_Workflow Workflow: Synthesis of Ethyl 2-(phenylamino)benzoate A 1. Setup - Add this compound,  Aniline, and K₂CO₃ to flask. - Add solvent (e.g., DMF). B 2. Reaction - Heat mixture to 90-120 °C. - Monitor by TLC until  starting material is consumed. A->B C 3. Workup - Cool reaction mixture. - Pour into water. - Extract with Ethyl Acetate. B->C D 4. Purification - Wash organic layer with brine. - Dry over Na₂SO₄. - Concentrate in vacuo. C->D E 5. Final Product - Purify residue via column  chromatography or recrystallization. - Obtain Ethyl 2-(phenylamino)benzoate. D->E

Caption: General workflow for SNAr synthesis of N-Aryl Anthranilates.

Protocol: Synthesis of Ethyl 2-(phenylamino)benzoate

  • Reagent Preparation & Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), aniline (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Causality: Potassium carbonate acts as a non-nucleophilic base to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen).

    • Add anhydrous dimethylformamide (DMF) via syringe to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the this compound spot. The reaction is typically complete within 12-24 hours.

  • Workup & Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield ethyl 2-(phenylamino)benzoate as a solid or oil.[9]

Application 2: C3-Functionalization via Directed ortho-Metalation

This protocol allows for the precise installation of an electrophile at the C3 position of the benzoate ring, a transformation that is challenging via classical electrophilic aromatic substitution methods.

DoM_Workflow Workflow: C3-Functionalization via DoM A 1. Setup - Add this compound  to dry THF under Argon. - Cool to -78 °C (dry ice/acetone). B 2. Lithiation - Slowly add n-BuLi or LDA (1.1 eq). - Stir for 1 hour at -78 °C. - Formation of aryllithium. A->B C 3. Electrophilic Quench - Add electrophile (e.g., TMSCl)  dropwise at -78 °C. - Allow to slowly warm to RT. B->C D 4. Workup - Quench with sat. NH₄Cl (aq). - Extract with Et₂O or EtOAc. - Wash with brine and dry. C->D E 5. Final Product - Concentrate in vacuo. - Purify via column chromatography  to obtain C3-substituted product. D->E

Caption: General workflow for C3-functionalization via DoM.

Protocol: Synthesis of Ethyl 2-fluoro-3-(trimethylsilyl)benzoate

  • Inert Atmosphere Setup:

    • Assemble a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous and anaerobic conditions are essential as organolithium reagents react rapidly with water and oxygen. THF is a polar aprotic solvent that effectively solvates the lithium species.[8]

  • Lithiation:

    • Add this compound (1.0 eq.) to the cold THF.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour. A color change often indicates the formation of the aryllithium species.

  • Electrophilic Quench:

    • Slowly add freshly distilled chlorotrimethylsilane (TMSCl, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour before removing the cooling bath and allowing it to warm to room temperature over 2 hours.

  • Workup & Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired C3-silylated product.[10][11]

Case Study in Drug Development: Telotristat Ethyl (Xermelo®)

The principles of reactivity discussed are directly applicable to the synthesis of complex pharmaceutical agents. Telotristat ethyl (brand name Xermelo®) is an inhibitor of tryptophan hydroxylase used to treat carcinoid syndrome diarrhea.[12][13] While the proprietary synthesis is not fully public, its molecular structure contains a substituted phenyl ring that highlights the strategic value of ortho-halogenated precursors. The synthesis involves coupling a complex side chain to an activated aromatic ring, a transformation where SNAr chemistry on a fluorinated aromatic is a standard and highly effective method.[14][15] The presence of multiple substituents on the aromatic core underscores the need for regiocontrolled synthetic methods like DoM and SNAr, for which this compound serves as a foundational building block.

Conclusion

This compound is a powerful and strategic building block in organic synthesis. Its capacity to undergo both regioselective Nucleophilic Aromatic Substitution and Directed ortho-Metalation provides chemists with a reliable platform for constructing complex, highly substituted aromatic compounds. The ability to control these divergent reaction pathways simply by altering reaction conditions (nucleophile/base vs. strong base at low temperature) makes it an elegant and efficient tool. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to leverage the full synthetic potential of this versatile intermediate in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

The Strategic deployment of Ethyl 2-Fluorobenzoate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into drug candidates represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties and enhance therapeutic profiles. Among the array of fluorinated building blocks, Ethyl 2-fluorobenzoate has emerged as a particularly versatile and valuable synthon. Its unique electronic and steric characteristics facilitate a broad spectrum of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. This comprehensive guide provides an in-depth exploration of the applications of this compound in drug discovery, with a focus on its utility in the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, anti-infective agents, and central nervous system (CNS) therapeutics. Detailed, field-proven protocols for key synthetic transformations are presented, alongside a discussion of the underlying chemical principles and strategic considerations for its effective implementation in medicinal chemistry programs.

Introduction: The Fluorine Advantage in Medicinal Chemistry

Fluorine has become an indispensable element in the medicinal chemist's toolkit.[1][2] Its small size, high electronegativity, and the strength of the carbon-fluorine bond allow for subtle yet profound modifications to a molecule's physicochemical and pharmacokinetic properties.[1][2][3] The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[2][4] These benefits often translate into drugs with longer half-lives, reduced dosing frequency, and improved patient compliance.[3] this compound serves as a key intermediate for introducing the 2-fluorobenzoyl moiety into drug candidates, a structural motif found in a number of successful therapeutic agents.[5] This guide will delve into the practical applications of this versatile building block in contemporary drug discovery.

Physicochemical Properties and Synthetic Versatility of this compound

This compound is a colorless to light yellow liquid that serves as a foundational starting material in multi-step synthetic sequences.[6][7] The presence of the fluorine atom at the ortho position of the benzene ring imparts unique reactivity and conformational preferences. This strategic placement influences the molecule's electronic properties, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

The ester functionality of this compound allows for two primary synthetic routes for its incorporation into target molecules:

  • Hydrolysis to 2-Fluorobenzoic Acid: The ester can be readily hydrolyzed under basic conditions to yield 2-fluorobenzoic acid. This carboxylic acid can then be activated and coupled with a wide range of amines to form amide bonds, a ubiquitous linkage in pharmaceutical agents.

  • Direct Aminolysis: While less common, direct reaction with certain nucleophiles can lead to the formation of amides or other derivatives.

Furthermore, the aromatic ring of this compound can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of complex biaryl structures.[4]

Application in the Synthesis of Bioactive Molecules

The 2-fluorobenzoyl scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents.

G-Protein Coupled Receptor (GPCR) Modulators

GPCRs are a large family of cell surface receptors that are the targets of a significant portion of currently marketed drugs.[8] Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for enhanced selectivity and improved safety profiles.[8][9][10]

A notable example of a drug containing the 2-fluorobenzoyl moiety is Vorapaxar , a PAR-1 antagonist. While the provided search results highlight the synthesis of Vorapaxar analogues, they underscore the importance of this scaffold in developing potent GPCR modulators.[3][11] The 2-fluorobenzoyl group can be introduced through the coupling of 2-fluorobenzoic acid (derived from this compound) with the core amine structure of the drug.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Fluorobenzoic Acid

This protocol outlines the saponification of this compound to its corresponding carboxylic acid, a critical first step for subsequent amide coupling reactions.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add a solution of sodium hydroxide (1.2 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the disappearance of the water-insoluble ester layer, resulting in a homogenous solution.

  • After the reaction is complete (typically 1-2 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Transfer the remaining aqueous solution to a separatory funnel and wash with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of 2-fluorobenzoic acid will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel, washing with cold deionized water.

  • Dry the product under vacuum to obtain 2-fluorobenzoic acid.

Central Nervous System (CNS) Agents

The development of drugs targeting the CNS is a significant challenge due to the blood-brain barrier (BBB).[9] The physicochemical properties of a molecule, such as lipophilicity and hydrogen bonding capacity, play a crucial role in its ability to penetrate the BBB.[9][12] The incorporation of fluorine can favorably modulate these properties. The 4-(p-fluorobenzoyl)piperidine fragment, for instance, is a key pharmacophore in several antipsychotic drugs, anchoring the ligand to the 5-HT2A receptor.[3]

While direct synthesis from this compound is not explicitly detailed in the provided results, the synthesis of N-benzoylpiperidines is a well-established process.[3] This typically involves the acylation of piperidine with the corresponding benzoyl chloride. 2-Fluorobenzoyl chloride can be readily synthesized from 2-fluorobenzoic acid, which is obtained from the hydrolysis of this compound as described in Protocol 1.

Protocol 2: Amide Bond Formation via Acyl Chloride

This protocol details the synthesis of a 2-fluorobenzoyl amide from 2-fluorobenzoic acid, a common transformation in the synthesis of CNS agents and other bioactive molecules.

Materials:

  • 2-Fluorobenzoic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • A suitable amine (e.g., piperidine)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Drying tube

  • Addition funnel

Procedure:

Step 1: Synthesis of 2-Fluorobenzoyl Chloride

  • To a round-bottom flask containing 2-fluorobenzoic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of dimethylformamide (DMF).

  • Cool the mixture in an ice bath and slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 2-fluorobenzoyl chloride, which can often be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.

  • Slowly add a solution of 2-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution via an addition funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the desired N-(substituted)-2-fluorobenzamide.

Anti-Infective Agents

The search for novel anti-infective agents is a critical area of research due to the rise of drug-resistant pathogens. Fluorinated compounds have shown promise in this therapeutic area. For example, derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial activity.[8] While this example uses a chloro-substituted benzoic acid, the synthetic principles can be applied to fluorinated analogs.

The synthesis of tetrahydrobenzothiophene derivatives with antibacterial activity has been reported, where a 2-fluoro-3-nitrobenzamido group was incorporated.[13] This highlights the potential of using this compound derivatives in the development of new anti-infective agents.

Data Presentation

Table 1: Biological Activity of Selected 2-Fluorobenzoyl-Containing Compounds

Compound ClassTargetExample CompoundBiological Activity (IC₅₀/MIC)Reference
GPCR ModulatorPAR-1Vorapaxar Analogue27 nM (IC₅₀)[3]
CNS Agent5-HT₂ₐ/D₂4-(p-fluorobenzoyl)piperidine derivativeHigh affinity (specific values not provided)[3]
AntibacterialE. coliTetrahydrobenzothiophene derivative (3b)1.11 µM (MIC)[13]
AntifungalCandida albicans6-fluoro-4-alkylthioquinazoline derivative (3a)8.3-64.2 µg/mL (EC₅₀)

Visualization of Key Workflows

Diagram 1: General Workflow for Drug Discovery Utilizing this compound

DrugDiscoveryWorkflow Start This compound Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Acid 2-Fluorobenzoic Acid Hydrolysis->Acid Activation Acid Activation (Protocol 2, Step 1) Acid->Activation AcylChloride 2-Fluorobenzoyl Chloride Activation->AcylChloride Coupling Amide Coupling (Protocol 2, Step 2) AcylChloride->Coupling Target Target Molecule (e.g., CNS Agent) Coupling->Target Screening Biological Screening Target->Screening Lead Lead Compound Screening->Lead

Caption: General workflow for synthesizing bioactive molecules from this compound.

Diagram 2: Key Synthetic Transformations of this compound

SyntheticTransformations E2FB This compound FBA 2-Fluorobenzoic Acid E2FB->FBA Hydrolysis Biaryl Biaryl Compounds E2FB->Biaryl Suzuki Coupling (with derivatives) Amide 2-Fluorobenzamide Derivatives FBA->Amide Amide Coupling

References

Application Notes & Protocols: The Strategic Role of Ethyl 2-Fluorobenzoate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine atoms into organic molecules is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Ethyl 2-fluorobenzoate (CAS No. 443-26-5) has emerged as a pivotal and versatile chemical intermediate in this field.[1] Its unique molecular architecture, featuring an ortho-fluorine substituent on a benzoate ring, provides distinct reactivity and electronic characteristics that are strategically exploited in the synthesis of high-value fungicides and insecticides.[1][2] This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, detailing the chemical logic, step-by-step protocols for key transformations, and its role in constructing complex active ingredients.

Introduction: The Significance of the Ortho-Fluoro Substituent

This compound is more than a simple aromatic ester; it is a specialized building block whose utility is fundamentally dictated by the properties of the fluorine atom at the C2 position.

  • Electronic Effects: The high electronegativity of fluorine creates a strong inductive electron-withdrawing effect (-I), which influences the reactivity of both the aromatic ring and the adjacent ester functional group. This can activate the ring for certain nucleophilic aromatic substitution reactions or modify the reactivity of the carbonyl carbon.

  • Steric Influence: The ortho-positioning of the fluorine atom can direct the regioselectivity of subsequent reactions, providing steric hindrance that favors specific outcomes.

  • Metabolic Stability: In the final agrochemical product, the carbon-fluorine bond is exceptionally strong. This often blocks sites of metabolic oxidation by cytochrome P450 enzymes in target pests and non-target organisms, leading to increased bioavailability and a longer duration of action.[3]

These properties make this compound an attractive starting material for agrochemicals where precise molecular architecture and enhanced stability are paramount.[1]

Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 443-26-5[1][2]
Molecular Formula C₉H₉FO₂[2][4]
Molecular Weight 168.17 g/mol [2]
Appearance Colorless to light yellow clear liquid[1][2]
Boiling Point 221 °C[2]
Density 1.15 g/cm³[2]
Purity ≥ 97-98% (GC)[1][2]

Core Application I: Synthesis of Pyrazole Carboxamide Fungicides

Pyrazole carboxamide fungicides are a critical class of agrochemicals that function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi.[5][6] this compound is a common precursor for the benzoyl moiety of many potent SDHI fungicides.

The synthetic logic involves converting the stable ester of this compound into a more reactive acylating agent (e.g., an acid chloride), which is then coupled with a pre-synthesized pyrazole-amine core.

Workflow for Pyrazole Carboxamide Synthesis

G cluster_0 Part A: Acid Formation cluster_1 Part B: Acylating Agent Preparation cluster_2 Part C: Amide Coupling A This compound B 2-Fluorobenzoic Acid A->B  Step 1: Saponification (e.g., NaOH, H₂O/EtOH) C 2-Fluorobenzoyl Chloride B->C  Step 2: Chlorination (e.g., SOCl₂, cat. DMF) E Final Product: Pyrazole Carboxamide Fungicide C->E  Step 3: Amidation (e.g., Pyridine or Et₃N, DCM) D Substituted Pyrazole Amine D->E  Step 3: Amidation (e.g., Pyridine or Et₃N, DCM)

Caption: Synthetic pathway from this compound to a Pyrazole Carboxamide fungicide.

Protocol 1: Synthesis of 2-Fluorobenzoic Acid (Saponification)

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary first step for subsequent activation.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq).

  • Reagents: Add a solution of sodium hydroxide (1.5 - 2.0 eq) dissolved in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution by slow, dropwise addition of concentrated hydrochloric acid (HCl) until a pH of ~2 is reached. A white precipitate of 2-Fluorobenzoic acid will form.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum to a constant weight.

Protocol 2: Synthesis of a Pyrazole Carboxamide (Amidation)

This protocol outlines the coupling of the activated carboxylic acid with the amine core.[7]

  • Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (SOCl₂, ~1.5 eq) to 2-Fluorobenzoic acid (1.0 eq) with a catalytic amount of N,N-Dimethylformamide (DMF). Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours until gas evolution ceases. Remove excess SOCl₂ under vacuum to yield crude 2-fluorobenzoyl chloride.

  • Setup: In a separate flask under a nitrogen atmosphere, dissolve the desired substituted pyrazole amine (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.2 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Reaction: Cool the amine solution in an ice bath (0 °C). Slowly add a solution of the crude 2-fluorobenzoyl chloride in the same anhydrous solvent.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (e.g., using a hexane:ethyl acetate gradient) or recrystallization to yield the final pyrazole carboxamide fungicide.[7]

Core Application II: Synthesis of Benzoylurea Insecticides

Benzoylurea derivatives are a class of insect growth regulators (IGRs) that interfere with chitin synthesis, a process vital for the formation of the insect exoskeleton.[8][9] This mode of action results in failed molting and is highly specific to insects, conferring low toxicity to mammals.[8] The 2-fluorobenzoyl moiety is a common feature in many commercial benzoylurea insecticides.

The synthesis typically proceeds through a 2-fluorobenzoyl isocyanate intermediate, which is highly reactive towards the aniline component.

Workflow for Benzoylurea Synthesis

G cluster_0 Part A: Amide Formation cluster_1 Part B: Isocyanate Formation cluster_2 Part C: Urea Formation A This compound B 2-Fluorobenzamide A->B  Step 1: Ammonolysis (e.g., NH₃, high T/P or via acid chloride + NH₄OH) C 2-Fluorobenzoyl Isocyanate B->C  Step 2: Dehydration/Rearrangement (e.g., Oxalyl Chloride) E Final Product: N-(2-Fluorobenzoyl)-N'-(aryl)urea Insecticide C->E  Step 3: Addition (e.g., Anhydrous Toluene) D Substituted Aniline D->E  Step 3: Addition (e.g., Anhydrous Toluene)

Caption: General synthetic route to Benzoylurea insecticides from this compound.

Protocol 3: General Synthesis of a Benzoylurea Derivative

This protocol provides a representative pathway for synthesizing a benzoylurea insecticide, starting from the corresponding benzamide.[10]

  • Intermediate Preparation: First, prepare 2-fluorobenzamide from this compound. This can be achieved via saponification to the acid (Protocol 1), conversion to the acid chloride, and subsequent reaction with ammonium hydroxide.

  • Isocyanate Generation: In a three-necked flask under a nitrogen atmosphere and equipped with a condenser and dropping funnel, suspend 2-fluorobenzamide (1.0 eq) in an anhydrous solvent like chloroform (CHCl₃).[11] Add oxalyl chloride (2.0 eq) dropwise at 0 °C. After the addition, allow the mixture to warm to room temperature and then heat to reflux (e.g., 65 °C) until the reaction is complete (monitored by the cessation of gas evolution and TLC).[11]

  • Solvent Removal: Carefully remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-fluorobenzoyl isocyanate. This intermediate is moisture-sensitive and is typically used immediately without further purification.

  • Urea Formation: Dissolve the crude isocyanate in an anhydrous solvent such as toluene or THF. Add a solution of the desired substituted aniline (1.0 eq) in the same solvent dropwise at room temperature.

  • Reaction & Isolation: Stir the reaction mixture at room temperature for several hours or until a precipitate forms. The reaction is often quantitative. Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final benzoylurea insecticide.[10]

Conclusion and Future Outlook

This compound is a demonstrably valuable and strategic intermediate in the synthesis of modern agrochemicals. Its unique electronic and steric properties, conferred by the ortho-fluoro group, enable the efficient construction of complex and highly active fungicides and insecticides. The protocols detailed herein provide a foundational understanding of the key chemical transformations used to leverage this versatile building block. As the demand for more selective, potent, and environmentally conscious crop protection agents grows, the continued application and innovative use of fluorinated intermediates like this compound will undoubtedly remain central to research and development in the agrochemical industry.

References

The Strategic Utility of Ethyl 2-Fluorobenzoate in the Synthesis of Advanced Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The incorporation of fluorine into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1] Fluorine's unique stereoelectronic properties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Ethyl 2-fluorobenzoate has emerged as a pivotal and versatile building block in this context, offering a strategic entry point for the synthesis of complex fluorinated aromatic compounds.[1][2] Its structure, featuring a fluorine atom ortho to an ethyl ester group, provides a unique combination of reactivity and regiochemical control, making it an invaluable tool for researchers and drug development professionals.[2]

This application note provides an in-depth technical guide on the utilization of this compound in two major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM). We will explore the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activating Nature of the Ester Group

The fluorine atom in this compound is susceptible to displacement by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. While the ester group is not as strongly activating as a nitro group, it sufficiently lowers the electron density of the aromatic ring to facilitate nucleophilic attack, particularly at elevated temperatures. This pathway is a direct and efficient method for forging new carbon-heteroatom bonds.

Mechanistic Insight

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophile adds to the carbon atom bearing the fluorine atom (the ipso-carbon), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Fluoride: The aromaticity is restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in this context.

The ortho-position of the ester group plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

Diagram: SNAr Mechanism of this compound

Caption: General mechanism of the SNAr reaction on this compound.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the synthesis of ethyl 2-(substituted-amino)benzoates, which are valuable precursors for a wide range of heterocyclic compounds and pharmacologically active molecules.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at 80-120 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Amine NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMSO10085-95
BenzylamineEt₃NDMF12070-85
AnilineK₂CO₃DMSO12060-75

Table 1: Representative conditions for the SNAr reaction of this compound with various amine nucleophiles.

Directed ortho-Metalation (DoM): Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position.[3] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles. The ester group in this compound can function as a moderate DMG, enabling functionalization at the C6 position.

Mechanistic Insight

The DoM of this compound involves the following key steps:

  • Coordination: The Lewis basic oxygen of the ester carbonyl coordinates to the Lewis acidic lithium of the organolithium base (e.g., LDA, s-BuLi).

  • ortho-Deprotonation: This coordination positions the base in close proximity to the C6 proton, facilitating its abstraction and forming a thermodynamically stable aryllithium species.

  • Electrophilic Quench: The aryllithium intermediate reacts with an added electrophile to yield the 2-fluoro-6-substituted benzoate derivative.

Diagram: Directed ortho-Metalation (DoM) Workflow

DoM_Workflow sub This compound intermediate ortho-Lithiated Intermediate sub->intermediate Coordination & Deprotonation base Organolithium Base (e.g., LDA, s-BuLi) in THF, -78°C product Ethyl 2-fluoro-6-substituted-benzoate intermediate->product Electrophilic Quench electrophile Electrophile (E+)

Caption: A simplified workflow for the Directed ortho-Metalation of this compound.

Protocol 2: DoM and Electrophilic Quench

This protocol provides a general method for the ortho-functionalization of this compound using LDA as the base, followed by quenching with an electrophile.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., Iodomethane, Benzaldehyde, N,N-Dimethylformamide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.1 eq) and stir for 30 minutes at -78 °C.

  • Lithiation: To the freshly prepared LDA solution, slowly add a solution of this compound (1.0 eq) in anhydrous THF via syringe, maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature.

  • Electrophilic Quench: Add the chosen electrophile (1.5 eq) to the reaction mixture at -78 °C and allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Electrophile (E+)Product (E)Typical Yield (%)
Iodomethane (CH₃I)-CH₃70-80
Benzaldehyde (PhCHO)-CH(OH)Ph65-75
DMF-CHO60-70

Table 2: Examples of electrophiles and corresponding products in the DoM of this compound.

Applications in Drug Development: A Case Study Perspective

While a direct synthesis of the anthelmintic drug Praziquantel from this compound is not the standard industrial route, the core synthetic transformations highlighted in this note are highly relevant to the synthesis of its key intermediates and analogues. For instance, the formation of substituted anthranilic acid derivatives via SNAr reactions is a common strategy in the synthesis of various heterocyclic scaffolds found in pharmaceuticals. Similarly, DoM provides a powerful tool for the precise installation of functional groups on aromatic rings, a critical step in structure-activity relationship (SAR) studies during lead optimization.

Conclusion

This compound is a high-value building block for the synthesis of fluorinated aromatic compounds. Its utility is demonstrated through two powerful synthetic strategies: Nucleophilic Aromatic Substitution and Directed ortho-Metalation. The protocols and mechanistic insights provided herein are intended to serve as a practical guide for researchers in academia and industry, enabling the efficient and regioselective synthesis of novel fluorinated molecules with potential applications in drug discovery and materials science.

References

Application Note: Suzuki-Miyaura Coupling Protocol for Ethyl 2-Fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Sterically Hindered and Electronically Deactivated Substrates

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a cornerstone in modern organic synthesis and drug discovery.[1][2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1] This palladium-catalyzed reaction facilitates the coupling of organoboron compounds with organic halides or triflates, proving indispensable for the synthesis of complex molecules such as polyolefins, styrenes, and substituted biphenyls.[1][3]

However, the efficiency of the Suzuki-Miyaura coupling can be significantly influenced by the steric and electronic properties of the substrates. Ethyl 2-fluorobenzoate presents a particularly challenging case. The fluorine atom at the ortho position introduces both steric hindrance and strong electron-withdrawing effects, which can impede the crucial oxidative addition step in the catalytic cycle.[4] Overcoming these hurdles is critical for the synthesis of fluorinated biaryl compounds, which are of great interest to the pharmaceutical and materials science industries due to their unique properties.[5]

This application note provides a comprehensive, field-proven protocol for the successful Suzuki-Miyaura coupling of this compound with various arylboronic acids. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust methodology for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimizing the coupling of challenging substrates. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (in this case, the C-F bond of this compound is less reactive than a C-Br or C-I bond, presenting a challenge). This step forms a Pd(II) intermediate.[1][6][7]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[6][8]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Biaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biphenyl Product (Ar-Ar') RedElim->Biaryl ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation caption Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is designed to provide a robust starting point for the coupling of this compound with a variety of arylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
ReagentSupplierPurityNotes
This compoundCommercially Available>98%
Arylboronic AcidCommercially Available>98%
Pd₂(dba)₃Commercially AvailableCatalyst GradeTris(dibenzylideneacetone)dipalladium(0)
SPhosCommercially Available>98%2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
K₃PO₄Commercially AvailableAnhydrousPotassium Phosphate
1,4-DioxaneCommercially AvailableAnhydrous
Deionized WaterIn-houseDegassed
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these to the reaction flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biphenyl product.

Causality Behind Experimental Choices
  • Catalyst and Ligand Selection: The combination of Pd₂(dba)₃ as a palladium source and a bulky, electron-rich phosphine ligand like SPhos is crucial for coupling sterically hindered and electron-deficient aryl halides.[10] SPhos has demonstrated exceptional activity in promoting Suzuki-Miyaura reactions, enabling reactions at lower catalyst loadings and even at room temperature for some substrates.[10] The bulky nature of the ligand facilitates the reductive elimination step and stabilizes the catalytically active Pd(0) species.[1]

  • Base: A moderately strong base like potassium phosphate (K₃PO₄) is employed. The base plays multiple roles: it facilitates the formation of a more nucleophilic boronate species, which is essential for the transmetalation step, and can also accelerate the reductive elimination.[1][8] For substrates with base-labile functional groups like esters, a milder base such as potassium fluoride (KF) could be considered.[8]

  • Solvent System: A mixture of 1,4-dioxane and water is a common and effective solvent system for Suzuki-Miyaura couplings. Dioxane solubilizes the organic reagents, while water is often necessary to dissolve the inorganic base.[11] The presence of water can also play a beneficial role in the catalytic cycle.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient oxidative additionIncrease reaction temperature. Consider a more active ligand such as XPhos or RuPhos.[11]
Catalyst deactivationEnsure rigorous degassing of solvents and use of an inert atmosphere.
Protodeborylation Hydrolysis of the boronic acidUse anhydrous conditions with a non-aqueous soluble base (e.g., CsF). Minimize reaction time.
Homocoupling Presence of Pd(II) species and oxygenEnsure proper degassing. Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.[9]
Ester Hydrolysis Base is too strongUse a milder base such as K₂CO₃ or KF.[8]

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging, can be achieved with high efficiency through the careful selection of a robust catalytic system. The use of a bulky, electron-rich phosphine ligand in conjunction with a suitable base and solvent system is key to overcoming the steric and electronic hurdles presented by this substrate. The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of valuable fluorinated biphenyl compounds, empowering researchers in the fields of medicinal chemistry and materials science.

References

Application Note & Protocol: Synthesis of Ethyl 2-Fluorobenzoate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of ethyl 2-fluorobenzoate from 2-fluorobenzoic acid using a classic Fischer-Speier esterification. This compound is a pivotal intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the introduction of a fluorine atom can significantly enhance biological activity and stability.[1][2] This application note details the underlying reaction mechanism, provides a robust step-by-step laboratory protocol, outlines methods for purification and characterization, and addresses critical safety considerations. The causality behind experimental choices is explained to empower researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.

Introduction and Significance

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. Fluorinated compounds often exhibit unique properties, including increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a clear, colorless to light yellow liquid, serves as a versatile building block for introducing the 2-fluorobenzoyl moiety into more complex structures.[2] Its synthesis is most commonly achieved through the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] This equilibrium-driven process is valued for its operational simplicity and use of readily available, cost-effective reagents.[4]

The Fischer-Speier Esterification: A Mechanistic Overview

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[3] The reaction's success hinges on manipulating the chemical equilibrium to favor product formation. Understanding the mechanism is crucial for optimizing reaction conditions.

The process involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the 2-fluorobenzoic acid. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[5]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate, specifically an oxonium ion.[6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a poor leaving group (-OH) into an excellent leaving group (H₂O).[7]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group forms a π-bond with the carbon, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the catalyst or another alcohol molecule) to regenerate the acid catalyst and yield the final this compound product.[6]

Because the reaction is in equilibrium, the synthesis is typically driven to completion by using a large excess of the alcohol (ethanol), which also serves as the solvent, or by removing water as it is formed.[5][8]

Fischer_Esterification cluster_reactants Reactants cluster_products Products RCOOH 2-Fluorobenzoic Acid Protonation 1. Protonation RCOOH->Protonation ROH Ethanol (ROH) Attack 2. Nucleophilic Attack ROH->Attack H_plus H⁺ (Catalyst) H_plus->Protonation Activated_Acid Activated Carboxylic Acid Protonation->Activated_Acid Activated_Acid->Attack Tetrahedral_Intermediate Tetrahedral Intermediate Attack->Tetrahedral_Intermediate Proton_Transfer 3. Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Leaving_Group Intermediate with H₂O Leaving Group Proton_Transfer->Water_Leaving_Group Elimination 4. Elimination of H₂O Water_Leaving_Group->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester Water Water (H₂O) Elimination->Water Deprotonation 5. Deprotonation Protonated_Ester->Deprotonation Ester This compound Deprotonation->Ester H_plus_regen H⁺ (Regenerated) Deprotonation->H_plus_regen

Caption: The acid-catalyzed Fischer-Speier esterification mechanism.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a standard laboratory scale.

Materials and Equipment

Reagents:

  • 2-Fluorobenzoic acid (C₇H₅FO₂, MW: 140.11 g/mol )

  • Absolute Ethanol (C₂H₅OH, 200 proof), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ethyl Acetate (EtOAc), reagent grade

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated Sodium Chloride Solution, NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper

Reagent Quantities
ReagentMW ( g/mol )AmountMoles (mol)Equivalents
2-Fluorobenzoic Acid140.1110.0 g0.0711.0
Absolute Ethanol46.07100 mL1.71~24
Sulfuric Acid (98%)98.082 mL~0.037Catalyst
Step-by-Step Synthesis Procedure

Part A: Reaction Setup and Reflux

  • Charge the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.071 mol) of 2-fluorobenzoic acid.

  • Add Alcohol: Add 100 mL of absolute ethanol to the flask. Stir the mixture until the acid is fully dissolved. Causality: Using a large excess of ethanol shifts the reaction equilibrium towards the product side, maximizing the yield.

  • Catalyst Addition: Carefully and slowly add 2 mL of concentrated sulfuric acid to the stirring solution. Caution: This addition is exothermic and should be done slowly to control the temperature rise. The reaction should be performed in a fume hood.

  • Assemble Reflux Apparatus: Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

  • Heat to Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to reflux with continuous stirring for 4-6 hours.[9] Insight: Reaction progress can be monitored by Thin Layer Chromatography (TLC) by comparing the reaction mixture to a spot of the starting material.

Part B: Work-Up and Isolation

  • Cooling: After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction: Dissolve the oily residue in 100 mL of ethyl acetate and transfer the solution to a 250 mL separatory funnel.

  • Neutralization Wash: Add 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Caution: Stopper the funnel and vent frequently, as carbon dioxide gas will be evolved during the neutralization of the acids. Shake until effervescence ceases. Check the aqueous layer with pH paper to ensure it is basic (pH > 8). Separate and discard the lower aqueous layer.[8][9] Causality: This step removes the sulfuric acid catalyst and any unreacted 2-fluorobenzoic acid.

  • Brine Wash: Wash the organic layer with 50 mL of brine. This helps to break any emulsions and removes the bulk of the dissolved water. Separate and discard the aqueous layer.[4]

  • Drying: Transfer the ethyl acetate layer to a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes with occasional swirling. Insight: The drying agent will clump together in the presence of water. Add more until some remains free-flowing.

  • Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to yield the crude this compound as a clear to pale yellow oil.

Purification

For most applications, the crude product is of sufficient purity. If higher purity is required, the product can be purified by vacuum distillation.

  • Boiling Point: 115 °C at 20 mmHg.[10]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Physical Properties
PropertyValue
CAS Number 443-26-5[10]
Molecular Formula C₉H₉FO₂
Molecular Weight 168.16 g/mol [10]
Appearance Clear colorless to light yellow liquid[2][10]
Density ~1.15 g/cm³[10]
Spectroscopic Data
  • ¹H NMR (CDCl₃): Expected signals include a triplet for the methyl protons (~1.4 ppm), a quartet for the methylene protons (~4.4 ppm), and a series of multiplets for the aromatic protons in the region of 7.0-8.0 ppm.

  • ¹³C NMR (CDCl₃): Key signals are expected for the methyl carbon (~14 ppm), methylene carbon (~61 ppm), the ester carbonyl carbon (~165 ppm), and four distinct aromatic carbons, with the carbon bearing the fluorine showing a large C-F coupling constant.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorbances will be:

    • ~1720-1740 cm⁻¹: Strong C=O (ester carbonyl) stretch.

    • ~1250-1300 cm⁻¹: Strong C-O (ester) stretch.

    • ~2980-3000 cm⁻¹: C-H (sp³) stretches.

    • ~3050-3100 cm⁻¹: C-H (sp²) aromatic stretches.

Safety Precautions

Adherence to safety protocols is mandatory. This procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and nitrile gloves are required at all times.

  • Reagent Hazards:

    • 2-Fluorobenzoic Acid: Causes skin and serious eye irritation.[12][13] Avoid inhalation of dust and contact with skin and eyes.

    • Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme care.

    • Ethanol & Ethyl Acetate: Flammable liquids and vapors. Keep away from heat, sparks, and open flames.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Acidic and organic waste streams should be collected in separate, properly labeled containers.

Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis cluster_workup Work-Up & Isolation cluster_analysis Purification & Analysis A Combine 2-Fluorobenzoic Acid and Ethanol B Add H₂SO₄ Catalyst A->B C Heat to Reflux (4-6h) B->C D Cool & Remove Excess Ethanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO₃ Solution E->F G Wash with Brine F->G H Dry with MgSO₄ G->H I Filter & Concentrate H->I J Crude this compound I->J K Optional: Vacuum Distillation J->K L Characterize by NMR, IR J->L If crude is pure enough K->L

Caption: Overall workflow for the synthesis of this compound.

References

Application Notes & Protocols: Ethyl 2-Fluorobenzoate as a Strategic Precursor for the Synthesis of Fenamate-Class Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2] Ethyl 2-fluorobenzoate stands out as a pivotal precursor for the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.[3] This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in the synthesis of Flufenamic Acid, a potent NSAID. We will elucidate the chemical rationale behind the synthetic strategy, provide step-by-step experimental procedures, and detail the necessary analytical methods for validation, offering researchers and drug development professionals a practical and scientifically grounded resource.

Introduction: The Significance of the 2-Fluoroaryl Moiety in NSAIDs

Fluorinated benzoic acids are critical building blocks in the development of next-generation pharmaceuticals.[1][4] The presence of a fluorine atom can profoundly influence a molecule's lipophilicity, electronic distribution, and metabolic pathways.[1][5] In the context of NSAIDs like Flufenamic Acid, the ortho-fluoro substitution on the benzoic acid ring is not merely an arbitrary choice. It serves several key functions:

  • Modulation of Acidity (pKa): The high electronegativity of the fluorine atom influences the acidity of the carboxylic acid group, which can be critical for the molecule's interaction with the active site of cyclooxygenase (COX) enzymes.

  • Conformational Control: The fluorine atom can enforce a specific dihedral angle between the two aromatic rings, a crucial factor in the structure-activity relationship (SAR) of fenamates, potentially increasing binding affinity.[6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to enzymatic degradation and thereby extending its therapeutic half-life.[1]

This application note details the synthetic pathway from this compound to Flufenamic Acid, a process that involves an initial saponification followed by a robust copper-catalyzed Ullmann condensation reaction.

Synthetic Pathway Overview

The conversion of this compound into Flufenamic Acid is a two-step process. The first step is the hydrolysis of the ethyl ester to yield the free carboxylic acid, 2-fluorobenzoic acid. This intermediate is then coupled with 3-(trifluoromethyl)aniline via an Ullmann condensation to form the final product.

Synthesis_Workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Ullmann Condensation A This compound B 2-Fluorobenzoic Acid A->B  KOH, EtOH/H₂O, Δ   D Flufenamic Acid (Final Product) B->D B->D  Cu Catalyst, Base, Δ   C 3-(Trifluoromethyl)aniline C->D QC_Workflow cluster_0 Reaction Monitoring & Purity cluster_1 Structural Elucidation TLC TLC (Reaction Progress) Purified Purified Product TLC->Purified MP Melting Point (Purity Assessment) HPLC HPLC (Quantitative Purity) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) IR IR Spectroscopy (Functional Groups) MS Mass Spectrometry (Molecular Weight) Crude Crude Product Crude->TLC Crude->MP Purified->HPLC Purified->NMR Purified->IR Purified->MS Ullmann_Mechanism CuI Cu(I)X Amide_Complex Cu(I)NR₂ Amine R₂NH Amine->Amide_Complex + R₂NH - HX Base Base CuIII Ar-Cu(III)(NR₂)X Amide_Complex->CuIII + Ar-X (Oxidative Addition) ArX Ar-X CuIII->CuI (Reductive Elimination) Product Ar-NR₂ CuIII->Product

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing expert advice and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate.

Part 1: Understanding Your Crude Product: FAQs

This section addresses preliminary questions to help you characterize your crude material and select an appropriate purification strategy.

Q1: What are the most common impurities in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. The most common method is the Fischer esterification of 2-fluorobenzoic acid with ethanol.

Potential impurities from this route include:

  • Unreacted Starting Materials: 2-fluorobenzoic acid and residual ethanol.

  • Catalyst Residues: Traces of the acid catalyst used, such as sulfuric acid or p-toluenesulfonic acid.

  • Hydrolysis Product: If the crude product has been exposed to moisture, some of the ester may have hydrolyzed back to 2-fluorobenzoic acid.[1]

  • Colored Byproducts: The appearance of a yellow to orange or even brown color suggests the presence of minor, often highly conjugated, byproducts from side reactions, potentially caused by overheating during synthesis.[2][3]

If an alternative synthesis was used, such as from 1-fluoro-2-iodobenzene, impurities could include unreacted starting materials and palladium catalyst residues.[4]

Q2: My crude this compound is yellow/orange. What causes this and how can I fix it?

A2: Discoloration is a common issue and typically arises from trace impurities formed during the reaction, such as azo compounds if diazonium salt chemistry was involved in synthesizing the 2-fluorobenzoic acid precursor, or other oxidation products.[2][5] While these are often present in small quantities, they can be persistent. For the related compound 2-fluorobenzoic acid, activated carbon treatment is effective for removing colored impurities.[2][5] This can be done during a solvent extraction step prior to final purification. However, the most effective methods for removing these impurities from the final ester product are vacuum distillation or column chromatography.

Q3: Is this compound stable? What storage conditions are recommended?

A3: this compound is generally stable under normal conditions.[6] However, like most esters, it is susceptible to hydrolysis back to its constituent carboxylic acid and alcohol, especially in the presence of strong acids, bases, or prolonged exposure to moisture. For long-term storage, it is recommended to keep containers tightly closed in a dry, cool, and well-ventilated place.[6][7]

Q4: How do I choose the best purification method for my scale and purity requirements?

A4: The optimal purification strategy depends on the nature of the impurities, the quantity of material, and the required final purity.

  • Aqueous Wash/Extraction: This is a crucial first step to remove acidic impurities like unreacted 2-fluorobenzoic acid and the acid catalyst. It is highly recommended before proceeding to distillation or chromatography.

  • Vacuum Distillation: This is the most efficient method for large quantities of material (>5-10 g) where the main impurities have significantly different boiling points. Given the high boiling point of this compound, vacuum distillation is essential to prevent thermal degradation.

  • Column Chromatography: This method offers the highest resolution and is ideal for removing impurities with similar boiling points or for purifying smaller quantities of material where high purity is critical.

The following workflow diagram outlines a general decision-making process for purification.

Purification_Workflow Start Crude Ethyl 2-fluorobenzoate Aqueous_Wash Aqueous Bicarbonate Wash (to remove acidic impurities) Start->Aqueous_Wash Dry_Organic Dry Organic Layer (e.g., MgSO4, Na2SO4) Aqueous_Wash->Dry_Organic Evaporate Solvent Evaporation Dry_Organic->Evaporate Purity_Check Assess Purity (TLC, GC, NMR) Evaporate->Purity_Check High_Purity High Purity Achieved? Purity_Check->High_Purity Distillation Vacuum Distillation High_Purity->Distillation No (Large Scale) Chromatography Column Chromatography High_Purity->Chromatography No (Small Scale/ High Purity Needed) Final_Product Pure Ethyl 2-fluorobenzoate High_Purity->Final_Product Yes Distillation->Final_Product Chromatography->Final_Product

Caption: Decision workflow for purifying crude this compound.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during specific purification techniques.

Guide 1: Aqueous Wash & Extraction

An initial wash with a mild base is critical for removing acidic impurities.

Q: I performed a wash with sodium bicarbonate solution and now have a persistent emulsion. How can I break it?

A: Emulsion formation is common when washing organic solutions. Here are several strategies to resolve it:

  • Time: Allow the mixture to stand undisturbed for an extended period (15-30 minutes). Often, the layers will separate on their own.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase can help to break up the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.

  • Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel during the extraction to minimize emulsion formation.

Q: I'm concerned about hydrolyzing my ester during the basic wash. Is this a significant risk?

A: While esters can be hydrolyzed under basic conditions, using a mild base like sodium bicarbonate or sodium carbonate for a short duration at room temperature poses a minimal risk. The purpose of this wash is to neutralize and extract acidic impurities, not to induce saponification. To mitigate the risk, perform the wash quickly, avoid using strong bases like sodium hydroxide, and do not heat the mixture.

Guide 2: Vacuum Distillation

Vacuum distillation is the preferred method for purifying large quantities of this compound due to its high boiling point.

Physical Properties of this compound
CAS Number 443-26-5[8]
Molecular Formula C₉H₉FO₂[8]
Molecular Weight 168.17 g/mol [8]
Boiling Point (atm) 221 °C[8]
Density 1.15 g/mL[8]
Appearance Colorless to light orange to yellow clear liquid[3][8]

Q: My product is bumping violently during distillation, even with a stir bar. What can I do?

A: Bumping occurs when a liquid becomes superheated and boils in a sudden burst.

  • Ensure Adequate Stirring: Use a properly sized stir bar and a stir plate that is powerful enough to maintain a vigorous vortex in the liquid.

  • Use Boiling Chips: If stirring is insufficient, add a few fresh boiling chips or a porous porcelain chip to the distillation flask before heating. Never add boiling chips to a hot liquid.

  • Improve Vacuum: A lower and more stable vacuum will reduce the boiling point and can lead to smoother boiling. Check all joints for leaks.

  • Controlled Heating: Apply heat gradually using a heating mantle with a controller. Avoid excessively high temperatures.

Q: The distillation is very slow, and I can't achieve the expected boiling point at my current vacuum level. What's the issue?

A: This usually points to a leak in your distillation setup or an inefficient vacuum source.

  • Check for Leaks: Carefully inspect all glass joints. Ensure they are properly seated and sealed with a suitable vacuum grease. Check all tubing for cracks or loose connections.

  • Verify Vacuum Gauge: Ensure your vacuum gauge is functioning correctly and is placed correctly in the system (between the apparatus and the vacuum trap).

  • Trap Efficiency: Ensure your cold trap (using a dry ice/acetone or liquid nitrogen slurry) is cold enough to condense any volatile substances before they reach the vacuum pump, as this can affect the pump's efficiency.

Distillation_Troubleshooting Problem Distillation Problem Bumping Violent Bumping Problem->Bumping Slow_Distill Slow Distillation/ Incorrect BP Problem->Slow_Distill Sol_Stir Ensure Vigorous Stirring Bumping->Sol_Stir Sol_Chips Add Boiling Chips (before heating) Bumping->Sol_Chips Sol_Heat Apply Heat Gradually Bumping->Sol_Heat Sol_Leak Check System for Leaks Slow_Distill->Sol_Leak Sol_Gauge Verify Vacuum Gauge Slow_Distill->Sol_Gauge Sol_Trap Check Cold Trap Slow_Distill->Sol_Trap

Caption: Troubleshooting common vacuum distillation issues.

Guide 3: Column Chromatography

For high-purity requirements or small-scale purifications, column chromatography is the method of choice.

Q: What is a good starting solvent system for purifying this compound on silica gel?

A: this compound is a moderately polar compound. A good starting point for a solvent system would be a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

Recommended Starting Solvent Systems (Silica Gel) Comments
95:5 Hexanes:Ethyl Acetate Good for initial trials. Adjust ratio based on TLC results.
98:2 Hexanes:Ethyl Acetate Use if the product elutes too quickly (high Rf).
90:10 Hexanes:Ethyl Acetate Use if the product elutes too slowly (low Rf).
99:1 Dichloromethane:Methanol An alternative system if separation is poor in hexanes/ethyl acetate.

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

  • Dissolve a small amount of your crude product in a suitable solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a chamber with your chosen solvent system.

  • Visualize the spots under a UV lamp (254 nm).

  • The ideal solvent system will give your product an Rf value of approximately 0.3-0.4, with good separation from impurities.

Q: My product is coming off the column with a yellow tint, even though it looked colorless on the TLC plate. Why?

A: This can happen for a few reasons:

  • Co-elution: A colored impurity may have a very similar Rf value to your product in the chosen solvent system, leading to co-elution. Try a different solvent system to alter the selectivity of the separation.

  • Acid-Sensitivity: Some impurities, and occasionally the product itself, can decompose on the acidic surface of silica gel, leading to the formation of colored compounds. To mitigate this, you can neutralize the silica gel by adding 1% triethylamine to your eluent.

  • Overloading the Column: If too much crude material is loaded onto the column, it can lead to broad bands and poor separation, allowing impurities to contaminate the product fractions.

References

Technical Support Center: Ethyl 2-fluorobenzoate Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center for the purification of Ethyl 2-fluorobenzoate.

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important chemical intermediate.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities in this compound typically originate from three main sources: the synthetic route, subsequent degradation, or storage.

  • Acidic Impurities: The most common impurity is 2-Fluorobenzoic acid , which can be present from either an incomplete esterification reaction or hydrolysis of the ester product.[4][5] Hydrolysis can occur if the product is exposed to moisture, especially under acidic or basic conditions.

  • Starting Materials: Depending on the synthesis method, unreacted starting materials may persist. Common starting materials include 2-Fluorobenzoic acid and ethanol .[6] An alternative synthesis from 1-fluoro-2-iodobenzene could leave trace amounts of this starting material.[7]

  • Solvent Residues: Solvents used during the reaction or work-up, such as ethyl acetate , diethyl ether , or N-Methyl-2-pyrrolidone (NMP) , may remain in the final product if not completely removed.[7][8]

  • Water: Water is a common impurity, often introduced during aqueous extraction steps. It can promote the hydrolysis of the ester.

  • Non-volatile By-products: "Tar-like" or polymeric by-products can form during synthesis, especially at elevated temperatures, leading to discoloration of the product.[9][10]

Q2: My this compound has a yellow or brown tint. What causes this and how can I remove it?

A2: A yellowish or brownish discoloration is typically due to the presence of non-volatile, high-molecular-weight by-products or "tars" formed from side reactions during synthesis.[9] These impurities are generally not removable by simple washing.

The most effective method for removing color and purifying the ester is vacuum distillation . This compound is a volatile liquid, while the colored impurities are typically non-volatile. Distillation separates the desired product, leaving the colored residues behind in the distillation flask.

Q3: How can I confirm the purity of my this compound sample?

A3: A multi-faceted approach is recommended to assess purity accurately.

  • Gas Chromatography (GC): GC is an excellent technique for quantifying volatile impurities and determining the overall purity percentage of your sample.[8] It can effectively separate the target ester from residual solvents and other volatile starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of impurity peaks to the product peaks. It is particularly useful for identifying structural isomers and residual solvents.[11]

  • High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive and can be used to detect non-volatile impurities and trace levels of fluorobenzoic acids.[9][12]

  • Karl Fischer Titration: This method is specifically used to quantify the water content in the sample.

Troubleshooting Guide for Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Acidic pH or presence of 2-Fluorobenzoic Acid in analysis (GC/NMR) 1. Incomplete esterification reaction.2. Hydrolysis of the ester during work-up or storage.[4]Perform an aqueous wash with a mild base. See Protocol 1: Aqueous Wash for Removal of Acidic Impurities .
Product appears cloudy or contains water (confirmed by Karl Fischer) 1. Incomplete separation of aqueous and organic layers during extraction.2. Insufficient drying of the organic phase.1. Re-extract the solution and if an emulsion is present, add brine (saturated NaCl solution) to facilitate separation.[13]2. Dry the organic solution over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) for a sufficient period before filtering.[8]
Presence of low-boiling point impurities (e.g., ethanol, ethyl acetate) in GC analysis Incomplete removal of solvent or alcohol co-product after reaction.1. Use a rotary evaporator to remove the bulk of the solvent.2. Follow with vacuum distillation, ensuring a good vacuum and proper fraction collection. See Protocol 2: Fractional Vacuum Distillation .
Low final yield after purification 1. Loss of product during aqueous washes.2. Inefficient distillation (e.g., product lost to vacuum pump, decomposition).3. Premature product collection with the forerun during distillation.1. Minimize the number of washes and avoid vigorous shaking that can cause emulsions.2. Ensure the distillation apparatus is properly sealed and the temperature is controlled to prevent decomposition.3. Monitor the distillation head temperature closely and collect fractions in narrow boiling ranges.
Physical Properties for Distillation

Understanding the boiling points of potential components is critical for designing an effective distillation protocol.

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
This compound 168.16[14]213-214
2-Fluorobenzoic acid140.11251
Ethanol46.0778.4
Ethyl Acetate88.1177.1
Water18.02100

Note: Boiling points are at atmospheric pressure and may vary. Vacuum distillation will significantly lower these temperatures.

Experimental Protocols & Workflows

Workflow for Crude this compound Purification

The following diagram illustrates the standard, logical workflow for purifying the crude product after synthesis.

G crude Crude Ethyl 2-fluorobenzoate wash Aqueous Wash (Protocol 1) crude->wash dry Dry Organic Layer (e.g., with MgSO4) wash->dry filter Filter to Remove Drying Agent dry->filter distill Fractional Vacuum Distillation (Protocol 2) filter->distill pure Pure Ethyl 2-fluorobenzoate distill->pure

Caption: General purification workflow for crude this compound.

Protocol 1: Aqueous Wash for Removal of Acidic Impurities

This protocol describes the removal of acidic impurities, primarily 2-fluorobenzoic acid, from the crude product.

Rationale: A weak base like sodium bicarbonate will react with the acidic impurity (2-fluorobenzoic acid) to form its corresponding sodium salt. This salt is highly soluble in water and is thus extracted from the organic product layer into the aqueous layer.

Step-by-Step Methodology:

  • Transfer: Place the crude this compound into a separatory funnel of appropriate size. If the crude product is dissolved in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate), use that solution directly.

  • First Wash (Base): Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Mix & Vent: Stopper the funnel and invert it gently several times to mix the layers. Crucially, vent the funnel frequently by opening the stopcock to release the pressure from CO₂ gas, which is generated during the neutralization reaction.

  • Separate: Allow the layers to separate fully. Drain and discard the lower aqueous layer.

  • Second Wash (Water): Add an equal volume of deionized water to the funnel. Mix and allow the layers to separate. This wash removes any remaining dissolved bicarbonate. Drain and discard the aqueous layer.

  • Third Wash (Brine): Add an equal volume of saturated sodium chloride (brine) solution.[13] This final wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any emulsions. Drain and discard the aqueous brine layer.

  • Collect: Transfer the washed organic layer into a clean, dry Erlenmeyer flask for the drying step.

Protocol 2: Fractional Vacuum Distillation

This protocol is for the final purification of the washed and dried this compound.

Rationale: Vacuum distillation lowers the boiling point of the liquid, preventing thermal decomposition that might occur at the atmospheric boiling point. Fractional distillation, using a fractionating column, provides multiple theoretical plates for a more efficient separation of liquids with close boiling points.

Step-by-Step Methodology:

  • Drying: Ensure the washed product from Protocol 1 is thoroughly dried with a drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent completely. Anhydrous conditions are critical to prevent hydrolysis during heating.[8]

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Transfer the dry, crude ester into the distillation flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Slowly and carefully apply the vacuum. The liquid may bubble as dissolved gases are removed.

  • Begin Heating: Once a stable vacuum is achieved, begin heating the distillation flask gently using a heating mantle.

  • Collect Fractions:

    • Forerun: Collect the first fraction that distills over. This will contain any low-boiling residual solvents. The head temperature will be low and may fluctuate.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound (at the working pressure), change the receiving flask to collect the pure product.

    • Final Fraction: Stop the distillation when the temperature either begins to drop or rises sharply, or when only a small residue remains in the distillation flask. This residue contains the non-volatile, colored impurities.

  • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.

Troubleshooting Logic Diagram

This diagram provides a decision-making path for addressing common purification outcomes.

G start Analyze Purified Product (GC/NMR) purity_check Is Purity >98%? start->purity_check acid_check Is 2-Fluorobenzoic Acid Present? purity_check->acid_check No pass Purification Successful purity_check->pass Yes solvent_check Are Low-Boiling Impurities Present? acid_check->solvent_check No wash Perform Aqueous Wash (Protocol 1) acid_check->wash Yes water_check Is Water Present? solvent_check->water_check No redistill Re-Distill with Fractionating Column (Protocol 2) solvent_check->redistill Yes fail Re-evaluate Synthesis/ Consider Chromatography water_check->fail No redry Re-dissolve in Solvent, Dry, and Re-purify water_check->redry Yes wash->redistill

Caption: Troubleshooting decision tree for this compound purification.

References

Side reactions to avoid during the synthesis of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges and side reactions encountered during this synthesis, ensuring a high yield and purity of your final product. This compound is a valuable intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals, making its efficient synthesis crucial.[1][2][3]

Troubleshooting Guide: Navigating Common Synthesis Pitfalls

This section addresses specific issues that may arise during the synthesis of this compound, primarily through the Fischer esterification of 2-fluorobenzoic acid with ethanol, using an acid catalyst like sulfuric acid.

Issue 1: Low Yield of this compound

A lower than expected yield is one of the most common problems in Fischer esterification. This is often due to the reversible nature of the reaction.[4][5]

Potential Cause 1: Incomplete Reaction (Equilibrium)

  • Causality: The Fischer esterification is an equilibrium process where the carboxylic acid and alcohol react to form an ester and water.[4][5] If the water produced is not removed, the reaction can proceed in the reverse direction (hydrolysis), reducing the overall yield of the ester.[4]

  • Recommended Solution:

    • Use Excess Alcohol: Employing a large excess of ethanol can shift the equilibrium towards the product side, in accordance with Le Chatelier's principle.[4] Using ethanol as the solvent is a common and effective strategy.

    • Water Removal: For larger scale reactions or when using a stoichiometric amount of alcohol, removing water as it forms is critical. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[5][6]

Potential Cause 2: Insufficient Catalyst or Reaction Time/Temperature

  • Causality: An insufficient amount of acid catalyst will result in a slow reaction rate. Similarly, inadequate heating will not provide the necessary activation energy for the reaction to proceed to completion within a reasonable timeframe.

  • Recommended Solution:

    • Catalyst Concentration: Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used.[5]

    • Reaction Conditions: The reaction mixture should be heated to reflux to ensure a reasonable reaction rate.[6] Reaction times can vary from 1 to 10 hours.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

Issue 2: Presence of Unreacted 2-Fluorobenzoic Acid in the Product

Detecting the starting material in your final product indicates an incomplete reaction or issues during workup.

Potential Cause 1: Incomplete Esterification

  • Causality: As mentioned above, the equilibrium nature of the reaction can lead to unreacted starting material.

  • Recommended Solution: Refer to the solutions for "Low Yield" to drive the reaction to completion.

Potential Cause 2: Inefficient Workup and Purification

  • Causality: During the workup, an aqueous basic wash (e.g., with sodium bicarbonate solution) is typically used to remove the acid catalyst and any unreacted carboxylic acid. If this wash is not performed thoroughly, 2-fluorobenzoic acid will remain in the organic layer.

  • Recommended Solution:

    • Thorough Washing: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash it multiple times with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[7]

    • Check pH: Ensure the aqueous layer is basic after the final wash to confirm the complete removal of acidic components.

    • Purification: If starting material persists, purification by fractional distillation under reduced pressure is an effective method to separate the more volatile this compound from the less volatile 2-fluorobenzoic acid.

Issue 3: Formation of Diethyl Ether

The presence of diethyl ether as a byproduct is a common issue when using ethanol and a strong acid catalyst like sulfuric acid at elevated temperatures.[8][9]

  • Causality: At temperatures around 140°C, ethanol can undergo acid-catalyzed intermolecular dehydration to form diethyl ether.[8][9][10] This is a competing side reaction to the desired esterification.

  • Recommended Solution:

    • Temperature Control: Carefully control the reaction temperature. The esterification should be carried out at the reflux temperature of the alcohol (for ethanol, this is around 78°C), which is generally lower than the temperature required for significant ether formation.[9]

    • Catalyst Choice: While sulfuric acid is common, other catalysts like boron trifluoride etherate can also be used and may reduce this side reaction under optimized conditions.[7][11]

Issue 4: Product Discoloration (Yellow or Brown Tint)

A colored product often indicates the presence of impurities from side reactions or decomposition.

  • Causality: High reaction temperatures or prolonged reaction times can lead to the formation of tar-like byproducts.[12][13] The presence of certain impurities in the starting 2-fluorobenzoic acid can also contribute to discoloration.[13]

  • Recommended Solution:

    • Purify Starting Material: If the 2-fluorobenzoic acid is discolored, consider purifying it by recrystallization before use.[13]

    • Optimize Reaction Conditions: Avoid excessive heating. Monitor the reaction to prevent unnecessarily long reaction times.

    • Purification with Activated Charcoal: During purification of the final product, if discoloration is an issue, consider a treatment with activated charcoal during recrystallization or before distillation to adsorb colored impurities.[13]

Issue 5: Hydrolysis of the Ester Product

During workup or storage, the this compound can hydrolyze back to 2-fluorobenzoic acid and ethanol.

  • Causality: Esters are susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[4][14]

  • Recommended Solution:

    • Anhydrous Conditions: Ensure all glassware is dry and use anhydrous ethanol if possible.

    • Neutralize and Dry Promptly: During the workup, after the aqueous washes, ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before removing the solvent.[1]

    • Proper Storage: Store the purified product in a tightly sealed container, away from moisture and strong acids or bases.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of the Fischer esterification for synthesizing this compound?

A1: The Fischer esterification proceeds via an acid-catalyzed nucleophilic acyl substitution. The mechanism involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-fluorobenzoic acid, making the carbonyl carbon more electrophilic.[4][5]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[4][5]

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final product, this compound.

Q2: Can I use a different catalyst besides sulfuric acid?

A2: Yes, other acid catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative that is a solid and easier to handle.[6] Lewis acids like boron trifluoride etherate have also been shown to be effective for esterifications.[7][11] The choice of catalyst may influence reaction conditions and the profile of side products.

Q3: Is decarboxylation of 2-fluorobenzoic acid a concern during this synthesis?

A3: While decarboxylation of benzoic acids can occur, it typically requires much higher temperatures (often above 200°C) or specific catalysts (like copper salts) than those used for a standard Fischer esterification.[15][16] Under typical refluxing ethanol conditions (around 78°C), significant decarboxylation is not a major side reaction to be concerned about.

Q4: My reaction seems to stall and not go to completion. What can I do?

A4: If the reaction stalls, it's likely due to the equilibrium being reached. As detailed in the troubleshooting guide, the most effective solutions are to use a large excess of ethanol to act as both reactant and solvent, or to actively remove the water byproduct using a Dean-Stark apparatus.[4][5]

Q5: Can Friedel-Crafts acylation occur as a side reaction?

A5: Friedel-Crafts acylation involves the acylation of an aromatic ring. In this reaction system, you have an ester (the product) and a carboxylic acid (starting material). For a side reaction to occur, the this compound would have to acylate another aromatic ring. However, the ester group is deactivating, making the aromatic ring less susceptible to electrophilic aromatic substitution.[17][18] Therefore, under the relatively mild conditions of Fischer esterification, intermolecular Friedel-Crafts acylation is not a significant side reaction.

Experimental Protocols & Data

Protocol: Fischer Esterification of 2-Fluorobenzoic Acid
  • To a 250 mL round-bottom flask, add 2-fluorobenzoic acid (0.1 mol).

  • Add a large excess of absolute ethanol (e.g., 100 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) to the stirred mixture.

  • Add a few boiling chips and fit the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction's progress via TLC.

  • After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) or until no more gas evolves.

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude ester by vacuum distillation to obtain pure this compound.

Table 1: Troubleshooting Summary
Problem Potential Cause Key Solution
Low YieldReaction EquilibriumUse excess ethanol; remove water azeotropically.[4][5]
Unreacted Starting MaterialIncomplete reaction/poor workupDrive reaction to completion; perform thorough basic washes.[7]
Diethyl Ether FormationHigh temperatureMaintain reaction at ethanol's reflux temperature (~78°C).[9]
Product DiscolorationDecomposition/ImpuritiesUse pure starting materials; avoid excessive heat.[13]
Product HydrolysisPresence of waterUse dry conditions; dry organic layer thoroughly during workup.[1][14]

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

The following diagram illustrates the desired Fischer esterification pathway and the primary competing side reactions.

G cluster_side_reactions Side Reactions SM 2-Fluorobenzoic Acid + Ethanol Cat H₂SO₄ Catalyst Reflux SM->Cat Fischer Esterification Product This compound (Desired Product) Cat->Product Water Water Cat->Water Dehydration Ethanol Dehydration (High Temp) Hydrolysis Ester Hydrolysis (Reverse Reaction) Product->Hydrolysis  + H₂O Hydrolysis->SM Ether Diethyl Ether Dehydration->Ether

Caption: Main reaction and key side reactions in the synthesis.

Troubleshooting Workflow for Low Yield

This decision tree helps diagnose and solve issues related to low product yield.

G Start Low Yield of This compound CheckEquilibrium Was water removed or excess alcohol used? Start->CheckEquilibrium CheckConditions Were reaction time and temperature adequate? CheckEquilibrium->CheckConditions Yes Sol_Equilibrium Increase alcohol excess or use a Dean-Stark trap. CheckEquilibrium->Sol_Equilibrium No CheckWorkup Was product lost during workup? CheckConditions->CheckWorkup Yes Sol_Conditions Increase reflux time and monitor via TLC/GC. CheckConditions->Sol_Conditions No Sol_Workup Check for emulsions. Ensure complete extraction. CheckWorkup->Sol_Workup Yes End Yield Optimized CheckWorkup->End No Sol_Equilibrium->End Sol_Conditions->End Sol_Workup->End

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Optimizing Reaction Conditions for High Yield of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, achieving a high yield of pure this compound is critical.[1][2][3] This document will equip you with the technical knowledge to diagnose and resolve common issues encountered during its synthesis via Fischer esterification.

Core Synthesis Protocol: Fischer Esterification of 2-Fluorobenzoic Acid

This section details a standard, robust protocol for the synthesis of this compound. It serves as a baseline for the troubleshooting and FAQ sections that follow.

Experimental Protocol: Acid-Catalyzed Esterification
  • Apparatus Setup : Assemble a round-bottom flask with a reflux condenser and a Dean-Stark trap.[4][5] The setup should be equipped with a magnetic stirrer and a heating mantle. Ensure all glassware is thoroughly dried to prevent introducing water, which can inhibit the reaction.[6]

  • Reagent Charging :

    • To the round-bottom flask, add 2-fluorobenzoic acid (1.0 eq).

    • Add a significant excess of anhydrous ethanol (e.g., 5-10 eq). The alcohol can often serve as both the reactant and the solvent.[7][8][9]

    • Add a non-polar solvent such as toluene or hexane to facilitate azeotropic removal of water with the Dean-Stark apparatus.[7][8]

    • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), typically 1-5 mol% relative to the carboxylic acid.[10][11]

  • Reaction :

    • Heat the mixture to reflux with vigorous stirring. The temperature should be sufficient to allow the azeotropic mixture of the solvent and water to distill and collect in the Dean-Stark trap.[10][11]

    • As the reaction progresses, water will collect at the bottom of the trap, and the organic solvent will overflow back into the reaction flask.[4]

    • Monitor the reaction's progress by tracking the amount of water collected or by using Thin-Layer Chromatography (TLC).

  • Workup and Purification :

    • Once the reaction is complete (no more water is collected or TLC shows consumption of starting material), cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted 2-fluorobenzoic acid.[7] Caution : CO₂ gas will evolve.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

    • The crude product can be further purified by vacuum distillation to yield pure this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you might encounter during the synthesis.

Issue: Consistently Low Product Yield

Q1: My reaction has run for several hours, but the final isolated yield of this compound is well below expectations (<50%). What are the primary causes?

A1: Low yield is the most common problem in Fischer esterification, primarily because the reaction is reversible.[6][10] The equilibrium between the reactants (carboxylic acid and alcohol) and products (ester and water) must be actively shifted toward the products.[8][11][12][13]

  • Cause 1: Presence of Water: Water is a product of the reaction. If it is not removed, it will hydrolyze the ester back into the starting materials, establishing an unfavorable equilibrium.[10][14][15]

    • Solution: The most effective method to drive the reaction forward is the continuous removal of water as it forms. Using a Dean-Stark apparatus with a solvent like toluene allows for the azeotropic removal of water, physically separating it from the reaction mixture.[4][5][16] Alternatively, using a drying agent like molecular sieves within the reaction can also sequester water.[11][16][17]

  • Cause 2: Insufficient Excess of Alcohol: According to Le Châtelier's principle, using a large excess of one reactant can shift the equilibrium.[12][13]

    • Solution: Use a large molar excess of ethanol (at least 4-5 fold, and often much more).[9] Using ethanol as the reaction solvent is a common and effective strategy to ensure it is present in large excess.[7][8]

  • Cause 3: Inactive or Insufficient Catalyst: The acid catalyst is crucial for protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the alcohol's nucleophilic attack.[11][18]

    • Solution: Ensure you are using a fresh, strong acid catalyst like concentrated H₂SO₄ or anhydrous TsOH.[10] Use a sufficient catalytic amount (typically 1-5 mol%). Too little catalyst will result in a very slow reaction, while too much can lead to side reactions like the dehydration of ethanol to form diethyl ether.[10]

Issue: Incomplete Reaction and Persistent Starting Material

Q2: TLC analysis shows a significant amount of unreacted 2-fluorobenzoic acid, even after the recommended reflux time. Why isn't the reaction going to completion?

A2: An incomplete reaction, despite addressing the equilibrium, often points to kinetic issues.

  • Cause 1: Suboptimal Temperature: Esterification requires sufficient thermal energy to overcome the activation energy barrier.[11]

    • Solution: Ensure the reaction is heated to a steady reflux. The temperature should be high enough to facilitate both the reaction rate and the azeotropic removal of water if using a Dean-Stark apparatus. For an ethanol/toluene system, this is typically above 80°C.

  • Cause 2: Insufficient Reaction Time: Fischer esterification can be a slow process, sometimes requiring several hours to reach completion.[7][11]

    • Solution: Monitor the reaction progress using TLC or by observing water collection in the Dean-Stark trap. Continue the reaction until the starting material is consumed or no more water is produced. Reaction times can vary from a few hours to over 24 hours depending on the scale and specific conditions.[7][8]

Issue: Difficulties in Product Purification

Q3: After the workup, my crude product is impure, and I am having trouble isolating pure this compound. What are the best practices for purification?

A3: Proper workup and purification are essential to remove unreacted starting materials, the acid catalyst, and any byproducts.

  • Problem 1: Acidic Impurities: Residual acid catalyst and unreacted 2-fluorobenzoic acid are common impurities.

    • Solution: A thorough wash with a mild base is critical. Use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize and extract all acidic components.[7] Perform the wash in a separatory funnel and repeat until gas evolution (CO₂) ceases. Be sure to vent the funnel frequently.

  • Problem 2: Contamination with Excess Alcohol: Since ethanol is used in large excess, it must be completely removed.

    • Solution: Ethanol has a relatively low boiling point (78°C) but can be challenging to remove completely on a rotary evaporator if co-evaporating with water. After the initial concentration, washing the organic layer thoroughly with water and then brine will help pull the highly water-soluble ethanol into the aqueous phase.

  • Problem 3: Other Organic Impurities: Side products, such as diethyl ether (from ethanol dehydration), can sometimes form.

    • Solution: Vacuum distillation is the most effective method for obtaining highly pure this compound. The difference in boiling points between the desired ester and potential high-boiling impurities allows for clean separation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Fischer esterification reaction?

A1: The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-fluorobenzoic acid, which activates the carbonyl carbon and makes it more electrophilic.[16][18]

  • Nucleophilic Attack: A molecule of ethanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[16]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).[12][18]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[18]

  • Deprotonation: The protonated ester is deprotonated (often by another molecule of ethanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.[18]

Q2: What are the key safety precautions when running this reaction?

A2: Safety is paramount. Key hazards are associated with the reagents used.

  • 2-Fluorobenzoic Acid: Causes skin and serious eye irritation.[19][20] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20]

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe skin burns and eye damage. It is also a strong dehydrating agent. Handle with extreme care in a fume hood, always adding acid to other liquids slowly, never the other way around.

  • Thionyl Chloride (Alternative method): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases (HCl and SO₂). All work must be conducted in a well-maintained chemical fume hood.

  • General Precautions: The reaction involves heating flammable solvents (ethanol, toluene). Ensure there are no ignition sources nearby and that the apparatus is assembled correctly to avoid leaks.

Data & Visualization

Data Tables

Table 1: Summary of Optimized Reaction Conditions

ParameterRecommended ConditionRationale
Reactant Ratio 5-10 fold molar excess of EthanolShifts equilibrium towards product formation (Le Châtelier's Principle).[10][12]
Catalyst H₂SO₄ or p-TsOH (1-5 mol%)Strong Brønsted acids effectively catalyze the reaction.[8][11]
Water Removal Dean-Stark apparatus with TolueneContinuously removes water, driving the reaction to completion.[4][5][14]
Temperature Reflux (typically 80-110°C)Provides sufficient activation energy and facilitates azeotropic distillation.[8][11]
Reaction Time 4-24 hoursReaction is often slow; monitor by TLC or water collection to determine endpoint.[7]

Table 2: Quick Troubleshooting Guide

SymptomPotential CauseSuggested Solution
Low Yield Equilibrium not shiftedUse large excess of ethanol AND actively remove water (Dean-Stark).[10][13]
Incomplete Reaction Low temperature / Inactive catalystEnsure vigorous reflux; use fresh, strong acid catalyst.[15]
Product is an Oil Impurities depressing melting pointPurify via vacuum distillation.
Acid in Final Product Incomplete neutralizationWash thoroughly with NaHCO₃ solution until CO₂ evolution stops.[7]
Diagrams

Fischer_Esterification_Mechanism cluster_step1 Step 1: Carbonyl Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Water Elimination cluster_step5 Step 5: Deprotonation A 2-Fluorobenzoic Acid B Protonated Carbonyl (Activated Electrophile) A->B + H+ H_plus H+ C Protonated Carbonyl D Tetrahedral Intermediate C->D + Ethanol EtOH Ethanol E Tetrahedral Intermediate F Protonated Intermediate (Good Leaving Group) E->F G Protonated Intermediate H Protonated Ester G->H - H₂O H2O H₂O I Protonated Ester J This compound I->J - H+

// Node Definitions Start [label="Low Yield of\nthis compound", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_TLC [label="Check TLC for\nStarting Material", fillcolor="#FBBC05", fontcolor="#202124"]; SM_Present [label="Significant Starting\nMaterial Remains", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; SM_Consumed [label="Starting Material\nConsumed", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Troubleshooting Paths for SM_Present Equilibrium [label="Issue: Equilibrium", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Kinetics [label="Issue: Kinetics", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Equilibrium1 [label="Increase excess of Ethanol", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Equilibrium2 [label="Use Dean-Stark to\nremove H₂O", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Kinetics1 [label="Increase Reaction\nTemperature/Time", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Kinetics2 [label="Check Catalyst\nActivity/Amount", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Troubleshooting Paths for SM_Consumed Workup [label="Issue: Workup/Isolation", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Workup1 [label="Ensure complete\nacid neutralization\n(NaHCO₃ wash)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Workup2 [label="Purify via\nVacuum Distillation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Check_TLC; Check_TLC -> SM_Present [label="Yes"]; Check_TLC -> SM_Consumed [label="No"];

SM_Present -> Equilibrium [label="Likely Cause"]; SM_Present -> Kinetics [label="Possible Cause"]; Equilibrium -> Sol_Equilibrium1; Equilibrium -> Sol_Equilibrium2; Kinetics -> Sol_Kinetics1; Kinetics -> Sol_Kinetics2;

SM_Consumed -> Workup; Workup -> Sol_Workup1; Workup -> Sol_Workup2; } Caption: A troubleshooting workflow for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Yield in Reactions Involving Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for Ethyl 2-fluorobenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. This compound is a valuable synthetic intermediate, but its unique electronic and steric properties—stemming from the ortho-fluoro and ester functionalities—can present specific challenges.[1][2] This guide provides in-depth, cause-and-effect explanations and actionable protocols in a direct question-and-answer format to help you optimize your synthetic outcomes.

Part 1: Foundational Troubleshooting - First Principles for Any Reaction

Before delving into reaction-specific issues, it's crucial to ensure the fundamentals are sound. Low yields can often be traced back to universal experimental parameters that are easily overlooked.

Q1: My reaction is consistently delivering low yields, even when I follow established literature procedures. What are the first things I should verify?

A1: This is a common and frustrating scenario. The issue often lies not in the reaction's core chemistry but in the foundational setup and reagents. Before re-optimizing stoichiometry or temperature, rigorously assess the following:

  • Purity of Starting Materials:

    • This compound: Commercial grades can vary. A yellowish tint may indicate impurities from synthesis or degradation.[2][3] For sensitive reactions like Grignard additions or transition-metal catalysis, impurities can poison catalysts or consume reagents. Consider purification by vacuum distillation if purity is suspect.

    • Reagents & Solvents: The quality of every component matters. For moisture-sensitive reactions, ensure you are using certified anhydrous solvents. For catalytic reactions, the purity of ligands and metal precursors is paramount.[4][5]

  • Strictly Anhydrous & Inert Conditions:

    • Moisture Sensitivity: Many reactions involving this compound, particularly organometallic transformations (e.g., Grignard, organolithium), are extremely sensitive to water. Trace moisture will quench these powerful nucleophiles/bases, directly reducing the effective concentration of your reagent and thus your yield.[6]

    • Oxygen Sensitivity: The active forms of many catalysts, such as Pd(0) in cross-coupling reactions, are readily oxidized by atmospheric oxygen, rendering them inactive.[7] Similarly, highly reactive organometallic intermediates can be degraded by oxygen.

    • Causality: The core issue is competitive, non-productive consumption of your reagents or catalyst. Water provides an acidic proton that destroys Grignard reagents, while oxygen irreversibly oxidizes the active catalyst.

    Field-Proven Insight: Always flame-dry or oven-dry your glassware immediately before use. Assemble the apparatus while hot under a stream of high-purity inert gas (Argon or Nitrogen) and maintain a positive pressure of that gas throughout the entire experiment. Solvents should be passed through an anhydrous column (e.g., alumina) or distilled from an appropriate drying agent.

Experimental Protocol 1: General Procedure for an Anhydrous, Inert Atmosphere Reaction
  • Glassware Preparation: Place all glassware (flasks, condenser, addition funnel, stir bar) in an oven at >120 °C for at least 4 hours (preferably overnight).

  • Apparatus Assembly: Immediately assemble the hot glassware under a positive flow of Argon or Nitrogen. Use high-vacuum grease for any glass joints.

  • Purge Cycle: Seal the apparatus and subject it to three cycles of vacuum/inert gas backfill to remove atmospheric gases adsorbed on the glass surfaces.

  • Reagent Addition: Add anhydrous solvents and liquid reagents via syringe through rubber septa. Add solid reagents under a strong positive flow of inert gas.

  • Execution: Maintain a gentle positive pressure of inert gas throughout the reaction, typically by using a bubbler or a balloon filled with the inert gas.

Diagram 1: General Troubleshooting Workflow for Low Yields

This diagram outlines a logical sequence for diagnosing the root cause of poor reaction performance.

G start Low Yield Reported check_purity 1. Verify Reagent & Solvent Purity - Check CoA - Purify if necessary start->check_purity check_conditions 2. Confirm Anhydrous / Inert Conditions - Oven/flame-dried glassware? - Proper inert gas technique? check_purity->check_conditions Purity Confirmed check_stoich 3. Re-evaluate Stoichiometry & Temperature - Accurate reagent measurement? - Correct temperature control? check_conditions->check_stoich Conditions Confirmed analyze_crude 4. Analyze Crude Reaction Mixture - TLC, LCMS, NMR - Identify byproducts check_stoich->analyze_crude Parameters Confirmed optimize_workup 5. Optimize Work-up & Purification - Product lost during extraction? - Decomposition on silica? analyze_crude->optimize_workup Byproducts Identified specific_issue Consult Reaction-Specific Troubleshooting analyze_crude->specific_issue No Obvious Byproducts optimize_workup->specific_issue G cluster_0 Reaction Pathways Ester This compound Ketone Ketone Intermediate Ester->Ketone + 1 eq. RMgX Alcohol Desired Tertiary Alcohol Ketone->Alcohol + 1 eq. RMgX (Desired Path) Enolate Enolate (Side Product) Ketone->Enolate + Bulky RMgX (Undesired Path)

References

Hydrolysis of Ethyl 2-fluorobenzoate to 2-fluorobenzoic acid side products

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-fluorobenzoic acid via the hydrolysis of ethyl 2-fluorobenzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this transformation. Our focus is on identifying, understanding, and mitigating the formation of common side products to enhance yield and purity.

Overview of the Hydrolysis Reaction

The conversion of this compound to 2-fluorobenzoic acid is a fundamental ester hydrolysis reaction. It can be performed under either basic (saponification) or acidic conditions. While seemingly straightforward, the presence of the electron-withdrawing fluorine atom on the aromatic ring introduces specific mechanistic pathways that can lead to undesired impurities.

  • Base-Catalyzed Hydrolysis (Saponification): This is the most common method, typically employing sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/alcohol solvent mixture.[1][2][3] The reaction is generally high-yielding and proceeds via a nucleophilic acyl substitution mechanism. The initial product is the sodium or potassium salt of the carboxylic acid, which is then protonated in an acidic workup to yield the final product.[1][3]

  • Acid-Catalyzed Hydrolysis: This method uses a strong acid (e.g., H₂SO₄, HCl) as a catalyst in the presence of excess water. The reaction is reversible, and its equilibrium nature can sometimes lead to incomplete conversion without careful control of reaction conditions.[4]

This guide will primarily focus on the more prevalent base-catalyzed method, as many of the associated side products are of significant concern in process development.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis and purification of 2-fluorobenzoic acid.

Q1: My reaction seems incomplete. How can I identify the unreacted starting material and improve conversion?

A1: Incomplete Hydrolysis

Root Cause Analysis: Incomplete hydrolysis is one of the most common issues, resulting in contamination of the final product with the starting ester, this compound. The primary causes are insufficient reaction time, inadequate temperature, or a sub-stoichiometric amount of base. Esters, particularly those with sterically unhindered carbonyl groups, hydrolyze readily, but ensuring the reaction goes to completion is critical.[1]

Identification:

  • Thin-Layer Chromatography (TLC): This is the quickest method to monitor reaction progress. The starting ester is significantly less polar than the product carboxylic acid salt (or the acid itself after workup). A co-spotted lane with the starting material will confirm its presence.

  • NMR Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the ethyl group of the ester (a quartet around 4.4 ppm and a triplet around 1.4 ppm) if it is present.

  • GC-MS: This is a highly sensitive method for detecting volatile impurities like the starting ester.[5]

Mitigation Strategies:

  • Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC every 1-2 hours until the starting material spot has completely disappeared.

  • Increase Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C or reflux) will significantly increase the reaction rate.[1]

  • Ensure Excess Base: Use a slight excess of the hydroxide base (typically 1.1 to 1.5 equivalents) to ensure the irreversible formation of the carboxylate salt, which drives the reaction to completion.[1]

Q2: I've isolated a byproduct that appears to be salicylic acid. How is this possible and how can I prevent it?

A2: Formation of 2-Hydroxybenzoic Acid (Side Product)

Root Cause Analysis: The formation of 2-hydroxybenzoic acid (salicylic acid) occurs through a Nucleophilic Aromatic Substitution (SNAr) reaction.[6][7] The fluorine atom on the benzene ring, which is activated by the electron-withdrawing carboxylate group (formed in situ), can be displaced by the hydroxide ion (OH⁻) nucleophile. This side reaction is particularly favored at higher temperatures.

The SNAr mechanism involves two key steps:

  • Addition: The nucleophile (OH⁻) attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.[8]

  • Elimination: The leaving group (fluoride ion, F⁻) is expelled, and the aromaticity of the ring is restored.[8][9]

Identification:

  • HPLC: High-Performance Liquid Chromatography is the best method to separate and quantify 2-fluorobenzoic acid from its isomeric and phenolic impurities.[5][10]

  • LC-MS: Provides mass confirmation of the impurity. 2-Hydroxybenzoic acid has a molecular weight of 138.12 g/mol , while 2-fluorobenzoic acid is 140.11 g/mol .

  • Colorimetric Test: Phenolic byproducts like salicylic acid will give a positive color test (typically purple) with a ferric chloride (FeCl₃) solution.

Mitigation Strategies:

  • Control Temperature: This is the most critical factor. Run the hydrolysis at the lowest temperature that allows for a reasonable reaction rate (e.g., room temperature to 40 °C). Avoid prolonged heating at high temperatures.

  • Limit Excess Hydroxide: While an excess of base is needed for complete hydrolysis, a large excess can increase the rate of the competing SNAr reaction. Using 1.1-1.2 equivalents is often sufficient.

  • Shorter Reaction Time: Once the hydrolysis is complete (as monitored by TLC), proceed immediately to the workup to avoid extended exposure to basic conditions at elevated temperatures.

Q3: My final product is discolored (yellowish or brownish). What causes this and how can I purify it?

A3: Formation of Colored Impurities and Tars

Root Cause Analysis: Discoloration is often due to the formation of tar-like or polymeric byproducts.[10][11] These can arise from minor side reactions, especially under harsh conditions (high heat, strong acid/base concentrations) or if the starting materials are not pure. In aromatic systems, oxidative side reactions or reactions involving diazonium salt precursors (if the synthesis started from anthranilic acid) can lead to highly colored azo compounds or other chromophores.[5]

Purification and Decolorization:

  • Recrystallization with Activated Charcoal: This is the most effective method. During the recrystallization process, after the crude product is dissolved in a suitable hot solvent, a small amount of activated charcoal is added. The charcoal adsorbs the colored impurities. The hot solution is then filtered to remove the charcoal, and the pure product crystallizes upon cooling.[10]

  • Sublimation: For a highly pure, white crystalline product, vacuum sublimation is an excellent technique. It separates the volatile 2-fluorobenzoic acid from non-volatile colored tars and inorganic salts.[10]

Q4: I'm seeing evidence of decarboxylation. Is this a common issue?

A4: Decarboxylation to Fluorobenzene

Root Cause Analysis: The decarboxylation of benzoic acids to form an aryl ring is generally difficult and requires high temperatures (often >140 °C) or specific catalysts.[12][13][14] While unlikely to be a major side product under standard hydrolysis conditions, it can occur if the reaction is overheated for a prolonged period, especially under acidic conditions during workup or distillation. The resulting fluorobenzene is a volatile liquid and would likely be lost during solvent removal.

Mitigation Strategies:

  • Avoid Excessive Temperatures: Do not exceed the necessary temperature for hydrolysis.

  • Careful Distillation: If purification by distillation is attempted (uncommon for this solid), use vacuum distillation to keep the pot temperature low.

  • Standard Workup: This side reaction is generally not a significant concern with standard protocols.

Data Summary Table

Issue / Side ProductLikely Cause(s)Identification Method(s)Mitigation & Troubleshooting Strategies
Incomplete Hydrolysis (this compound)Insufficient time/temp; Not enough base.TLC, ¹H NMR, GC-MSIncrease reaction time/temp; Use 1.1-1.5 eq. of base.
Nucleophilic Substitution (2-Hydroxybenzoic acid)High temperature; Large excess of base.HPLC, LC-MS, FeCl₃ testMaintain low reaction temp (RT - 40°C); Use minimal excess base.
Colored Impurities / Tars Overheating; Impure starting materials.Visual inspectionRecrystallize with activated charcoal; Purify by sublimation.[10]
Decarboxylation (Fluorobenzene)Extreme heat (>140°C), especially under acidic conditions.GC-MSAvoid overheating during reaction and purification steps.

Experimental Protocols

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol outlines a standard laboratory procedure for the saponification of this compound.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol (or Methanol)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (or Diethyl Ether)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve this compound (1.0 eq.) in a 1:1 mixture of ethanol and water.

  • Addition of Base: Add sodium hydroxide (1.2 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat gently to 40-50°C. Monitor the reaction progress by TLC until the starting ester is consumed (typically 2-6 hours).

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. If desired, remove the alcohol solvent under reduced pressure using a rotary evaporator.

  • Extraction (Wash): Dilute the remaining aqueous solution with water and transfer to a separatory funnel. Wash with ethyl acetate (2 x 25 mL) to remove any non-acidic impurities. Discard the organic layers.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated HCl dropwise with stirring until the pH is ~1-2 (test with pH paper). A white precipitate of 2-fluorobenzoic acid should form.[15]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of ice-cold water.

  • Drying: Dry the crude product in a vacuum oven to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol describes the purification of crude 2-fluorobenzoic acid.

Procedure:

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethanol and water is often effective.[10]

  • Dissolution: Place the crude 2-fluorobenzoic acid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount (spatula tip) of activated charcoal to the hot solution. Swirl the flask for a few minutes.[10]

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

Mechanistic & Workflow Diagrams

Saponification_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate OH- Hydroxide (OH⁻) Intermediate2 Tetrahedral Intermediate Carboxylic_Acid 2-Fluorobenzoic Acid Intermediate2->Carboxylic_Acid Carboxylic_Acid2 2-Fluorobenzoic Acid EtO- Ethoxide (EtO⁻) EtO-2 Ethoxide (EtO⁻) Salt 2-Fluorobenzoate Salt Carboxylic_Acid2->Salt EtOH Ethanol

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

SNAr_Mechanism Start 2-Fluorobenzoate Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer OH- Hydroxide (OH⁻) Meisenheimer2 Meisenheimer Complex Product 2-Hydroxybenzoate (Salicylate) Meisenheimer2->Product F- Fluoride (F⁻)

Caption: Formation of 2-hydroxybenzoate via SNAr mechanism.

Troubleshooting_Workflow start Crude Product Analysis check_purity Check Purity & Identify Impurities (TLC, HPLC, NMR) start->check_purity incomplete Incomplete Reaction? check_purity->incomplete phenolic Phenolic Impurity? incomplete->phenolic No optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Stoichiometry incomplete->optimize_rxn  Yes colored Product Discolored? phenolic->colored No control_temp Control Reaction: - Lower Temperature - Limit Excess Base phenolic->control_temp  Yes charcoal Purify: - Recrystallize with  Activated Charcoal - Sublimation colored->charcoal  Yes final_product Pure 2-Fluorobenzoic Acid colored->final_product No optimize_rxn->start Re-run Reaction control_temp->start Re-run Reaction charcoal->final_product Purified

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Scale-Up Synthesis of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for the scale-up of this important chemical intermediate. This compound is a valuable building block in the pharmaceutical and agrochemical industries, and its successful synthesis at scale is critical for many research and development programs.[1][2][3] This document provides practical, field-proven insights to help you navigate the challenges of this process.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial-scale methods for synthesizing this compound?

A1: The two most prevalent methods for the large-scale synthesis of this compound are the Fischer-Speier esterification of 2-fluorobenzoic acid and the reaction of 2-fluorobenzoic acid with thionyl chloride to form the acyl chloride, followed by reaction with ethanol.

  • Fischer-Speier Esterification: This is a classic and cost-effective method involving the reaction of 2-fluorobenzoic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[4] The reaction is reversible, and driving it to completion is a key challenge on a larger scale.[5][6]

  • Thionyl Chloride Route: This method involves converting 2-fluorobenzoic acid to 2-fluorobenzoyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ethanol to form the ester. This reaction is generally faster and not reversible, as the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed.[7] However, the use of thionyl chloride presents significant safety and handling challenges, especially at scale.[5][8][9][10]

Q2: My Fischer esterification reaction is giving low yields on a larger scale. What are the likely causes and how can I improve it?

A2: Low yields in a scaled-up Fischer esterification are most commonly due to the equilibrium nature of the reaction.[1][11] The presence of water, a by-product, can shift the equilibrium back towards the starting materials. Here are the primary factors to investigate:

  • Inadequate Water Removal: On a larger scale, it's crucial to actively remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[4][9]

  • Insufficient Excess of Ethanol: Using ethanol as both a reactant and a solvent helps to drive the equilibrium towards the product.[2][10] Ensure a sufficient excess is used.

  • Catalyst Concentration: While sulfuric acid is an effective catalyst, its concentration is critical. Too little will result in a slow reaction, while too much can lead to side reactions and purification difficulties.[12]

  • Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time to reach completion. Monitor the reaction progress using in-process controls (IPCs) like TLC or HPLC.[13]

Q3: I am observing a significant amount of unreacted 2-fluorobenzoic acid in my final product. How can I address this?

A3: The presence of unreacted starting material is a common issue. Besides the points mentioned in Q2 for driving the reaction to completion, consider the following during purification:

  • Aqueous Wash: During the workup, washing the organic layer with an aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will convert the unreacted 2-fluorobenzoic acid into its water-soluble sodium salt, which will then be removed into the aqueous layer.[14][15] Be cautious with this step, as vigorous shaking can lead to the formation of emulsions.

Q4: During the aqueous workup, I'm struggling with the formation of a stable emulsion. How can I break it?

A4: Emulsion formation is a frequent challenge during the workup of esterification reactions, especially at a larger scale.[16] Here are several techniques to break an emulsion:

  • Addition of Brine: Washing the emulsion with a saturated aqueous solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.[17]

  • Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the emulsion.[17]

  • Gentle Stirring/Swirling: Instead of vigorous shaking, gently stir or swirl the mixture in the separatory funnel.

  • Filtration through Celite: For persistent emulsions, filtering the entire mixture through a pad of Celite can help to break it up.[16]

  • Centrifugation: If the scale allows, centrifugation is a very effective method for separating the layers.[17]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction due to equilibrium.Use a large excess of ethanol and remove water using a Dean-Stark apparatus.[2][4]
Insufficient reaction time or temperature.Monitor the reaction with TLC/HPLC to ensure it has gone to completion. Ensure adequate heating to maintain reflux.
Impure reagents (e.g., wet ethanol).Use anhydrous ethanol and ensure all reagents are of high purity.
Product Discoloration (Yellow/Brown) Formation of tar-like by-products due to high temperatures.[3][13]Maintain strict temperature control. Avoid localized overheating by ensuring efficient stirring.
Impurities in the starting 2-fluorobenzoic acid.Purify the starting material before use, for example, by recrystallization.[8]
During workup, consider a wash with a dilute solution of a reducing agent like sodium bisulfite if oxidative impurities are suspected.
Presence of Starting Material in Product Incomplete reaction.See "Low Yield" section.
Inefficient removal during workup.Perform a careful wash with a sodium bicarbonate solution. Ensure the pH of the aqueous layer is basic.[14]
Emulsion Formation during Workup Vigorous shaking of the separatory funnel.Use gentle swirling instead of vigorous shaking.
Presence of surfactants or fine solid particles.Add brine to the mixture to increase the ionic strength of the aqueous phase.[17] Filter the emulsion through Celite.[16]
Product Hydrolysis during Workup Presence of strong acid or base during prolonged contact with water.Neutralize the reaction mixture promptly and avoid lengthy exposure to aqueous acidic or basic conditions.

Experimental Protocols

Fischer-Speier Esterification with Dean-Stark Water Removal
  • Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging the Reactor: To the flask, add 2-fluorobenzoic acid (1.0 eq), ethanol (5-10 eq), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq). Add toluene as a co-solvent to facilitate azeotropic water removal.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material using TLC or HPLC. The reaction is complete when no more water is collected in the Dean-Stark trap.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate.

    • Carefully wash the organic layer with water, followed by a saturated sodium bicarbonate solution (vent frequently to release CO₂), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Synthesis via Acyl Chloride using Thionyl Chloride

Caution: Thionyl chloride is highly toxic, corrosive, and reacts violently with water.[5][8][9][10] This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acyl Chloride Formation:

    • In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 2-fluorobenzoic acid (1.0 eq) and thionyl chloride (1.5-2.0 eq).

    • A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Heat the mixture to reflux until the evolution of gas ceases.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride by distillation, followed by co-evaporation with an inert solvent like toluene under reduced pressure.

  • Esterification:

    • Cool the crude 2-fluorobenzoyl chloride in an ice bath.

    • Slowly add anhydrous ethanol (1.5-2.0 eq) to the cooled acyl chloride with stirring. The reaction is exothermic.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours to ensure completion.

  • Workup and Purification:

    • Dilute the reaction mixture with an organic solvent.

    • Wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by vacuum distillation.

Visualizations

Workflow for Fischer-Speier Esterification

Fischer_Esterification_Workflow start Start reactants Charge Reactor: - 2-Fluorobenzoic Acid - Ethanol (excess) - Sulfuric Acid (cat.) - Toluene start->reactants reflux Heat to Reflux (Azeotropic Water Removal) reactants->reflux ipc In-Process Control (TLC/HPLC) reflux->ipc Monitor ipc->reflux Incomplete workup Aqueous Workup: 1. Quench 2. NaHCO3 Wash 3. Brine Wash ipc->workup Complete purification Purification: Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the scale-up synthesis of this compound via Fischer Esterification.

Troubleshooting Decision Tree for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_water Is water being effectively removed? start->check_water check_reagents Are reagents anhydrous and pure? check_water->check_reagents Yes solution_water Implement/Optimize Dean-Stark trap. check_water->solution_water No check_time_temp Is reaction time/temp sufficient? check_reagents->check_time_temp Yes solution_reagents Use anhydrous ethanol. Check purity of acid. check_reagents->solution_reagents No solution_time_temp Increase reflux time. Monitor with IPCs. check_time_temp->solution_time_temp No end Yield Improved check_time_temp->end Yes solution_water->end solution_reagents->end solution_time_temp->end

Caption: Decision tree for troubleshooting low yields in Fischer esterification.

References

Stability and storage conditions for Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 2-fluorobenzoate

A Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I've frequently encountered questions regarding the stability and handling of critical reagents. This compound, a key building block in medicinal chemistry and organic synthesis, is no exception.[1][2] Its stability is paramount for ensuring the reproducibility and success of your experiments. An improperly stored reagent can introduce impurities, lower yields, and lead to confounding results.

This guide is structured to provide direct answers to common challenges and questions. We will move from foundational storage principles to in-depth troubleshooting for when your experiments don't go as planned.

Frequently Asked Questions (FAQs) on Storage & Handling

Q1: What are the ideal storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] The recommended storage temperature is typically refrigerated at 2°C to 8°C.[5] To prevent degradation from atmospheric moisture, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q2: Is this compound sensitive to light or air?

While the Safety Data Sheet (SDS) does not specifically list light sensitivity, aromatic compounds can be susceptible to photodegradation over extended periods. Using an amber glass vial is a prudent precautionary measure. The primary atmospheric concern is moisture, which can lead to hydrolysis. The compound is stable under normal conditions but should be kept away from strong oxidizing agents, with which it is incompatible.[3]

Q3: What is the expected shelf life of this compound?

When stored under the recommended conditions (refrigerated, dry, under inert gas), this compound is a stable compound.[3] Manufacturers typically provide an expiry date on the certificate of analysis, which should be adhered to. However, if stored meticulously, the compound can often be used beyond this date, provided its purity is verified analytically before use.

Q4: The material is described as a colorless liquid, but mine has a slight yellow tint. Is it still usable?

A colorless to light yellow appearance is considered acceptable by many suppliers.[1][2] However, a noticeable change in color from its original state or the development of a significant yellow or brown hue upon storage may indicate degradation or the presence of impurities. In such cases, it is crucial to re-analyze the compound's purity before use.

Summary of Storage Conditions

For quick reference, the key storage parameters are summarized below.

ParameterRecommendationRationaleSource
Temperature 2°C to 8°C (Refrigerated)Minimizes evaporation and slows potential degradation pathways.[5]
Container Tightly sealed glass container (Amber recommended)Prevents contamination and protects from moisture.[6] Amber glass mitigates potential light sensitivity.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces air to prevent moisture ingress and potential oxidation.[7]
Location Dry, cool, and well-ventilated areaEnsures a stable environment and prevents condensation.[3][8][9]
Incompatibilities Strong oxidizing agents, strong acids, strong basesAvoids hazardous reactions and chemical degradation.[3][6]

Troubleshooting Guide: When Experiments Fail

When a reaction involving this compound underperforms, the purity of the starting material is a primary suspect. This section addresses specific experimental issues.

Q5: My reaction yield is significantly lower than expected, and I've noticed a water-soluble byproduct. What could be the cause?

This is a classic sign of starting material degradation via hydrolysis. As an ester, this compound can react with water—even atmospheric moisture from improper storage—to hydrolyze back to 2-fluorobenzoic acid and ethanol.

  • Causality: The carboxylate group of the ester is susceptible to nucleophilic attack by water. This reaction is accelerated by acidic or basic conditions. 2-fluorobenzoic acid, being more polar and water-soluble than the starting ester, will often partition into the aqueous phase during a reaction workup, leading to apparent yield loss.[10][11]

Q6: I'm seeing an unexpected peak in my GC-MS/NMR analysis of the starting material. How can I identify it?

The most probable impurity is 2-fluorobenzoic acid.

  • Identification via ¹H NMR: Look for a broad singlet characteristic of a carboxylic acid proton (typically >10 ppm). The aromatic protons of 2-fluorobenzoic acid will also show a distinct shift and coupling pattern compared to the ethyl ester.

  • Identification via GC-MS: 2-fluorobenzoic acid (M.W. 140.11) will have a different retention time and mass spectrum from this compound (M.W. 168.16).[10][12] Its presence confirms hydrolysis.

Q7: How can I confirm the purity of my this compound before a critical experiment?

A simple quality control (QC) check is highly recommended if you suspect degradation.

  • Gas Chromatography (GC): This is the most straightforward method. A freshly opened or properly stored sample should show a single major peak. The presence of earlier-eluting peaks (like ethanol) or later-eluting peaks (like 2-fluorobenzoic acid) indicates degradation.

  • Proton NMR (¹H NMR): Dissolve a small aliquot in CDCl₃. Check for the absence of a broad carboxylic acid peak and verify the correct integration ratios for the ethyl group (triplet and quartet) and the aromatic protons.

Troubleshooting Flowchart

The following diagram outlines a logical workflow for troubleshooting issues related to this compound stability.

G cluster_0 Troubleshooting Workflow cluster_1 Diagnosis & Action start Unexpected Experimental Result (e.g., Low Yield, Byproducts) observe Step 1: Assess Reagent start->observe visual Visual Inspection: Color Change? Particulates? observe->visual Initial Check analytical Analytical QC: Run GC or ¹H NMR observe->analytical Definitive Check visual_impure Degradation Suspected visual->visual_impure analytical_impure Impurity Confirmed (e.g., 2-Fluorobenzoic Acid) analytical->analytical_impure Purity <98% no_impurity Reagent is Pure analytical->no_impurity Purity OK visual_impure->analytical Confirm with data cause Root Cause: Improper Storage (Moisture/Air Exposure) analytical_impure->cause next_step Troubleshoot Other Reaction Parameters no_impurity->next_step solution Solution: Use Fresh, QC-Verified Reagent. Implement Proper Storage Protocol. cause->solution

Caption: Troubleshooting logic for experiments using this compound.

Experimental Protocol: Long-Term Storage and Aliquoting

To preserve the integrity of this compound, especially when purchased in larger quantities, it is essential to aliquot the material into smaller, single-use volumes. This minimizes repeated exposure of the bulk material to the atmosphere.

Objective: To properly prepare and store aliquots of this compound for long-term use, minimizing the risk of hydrolysis and contamination.

Materials:

  • Stock bottle of this compound

  • Multiple small (e.g., 1-5 mL) amber glass vials with Teflon-lined screw caps

  • Glass syringe or pipette

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Parafilm or vial sealer

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves

Methodology:

  • Preparation: Allow the main stock bottle of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • Inert Atmosphere: Gently flush the inside of the stock bottle with a stream of dry nitrogen or argon for 10-15 seconds to displace moist air.

  • Dispensing: Using a clean, dry glass syringe or pipette, quickly withdraw the desired volume for one aliquot.

  • Aliquoting: Transfer the withdrawn liquid into a pre-labeled amber glass vial.

  • Inerting Aliquot: Gently flush the headspace of the newly filled aliquot vial with the inert gas for 5-10 seconds.

  • Sealing: Immediately and tightly cap the vial. For extra security, wrap the cap-vial interface with Parafilm.

  • Repeat: Repeat steps 3-6 for the desired number of aliquots.

  • Storage: Place the newly created aliquots and the re-sealed main stock bottle into a refrigerator at 2-8°C. Ensure they are stored in a designated, well-ventilated area for chemical storage.[3][4][8]

This self-validating system ensures that each time you use the reagent, you are opening a vial that has not been repeatedly exposed to the atmosphere, thus preserving the integrity of your entire stock.

References

Technical Support Center: Analytical Methods for Assessing the Purity of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical methodologies for assessing the purity of Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimental analysis. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy and reliability of your purity assessments.

Introduction to Purity Assessment of this compound

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even trace impurities can affect the yield, safety, and efficacy of the final product. A multi-faceted analytical approach is often necessary for a comprehensive purity profile. This guide will focus on the most common and effective techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Potential Impurities

Understanding the potential impurities is the first step in developing a robust analytical strategy. Depending on the synthetic route, which often starts from 2-fluorobenzoic acid or its derivatives, common impurities may include:

  • Starting Materials: Unreacted 2-fluorobenzoic acid.

  • Positional Isomers: Ethyl 3-fluorobenzoate and Ethyl 4-fluorobenzoate.[2]

  • Related Substances: Benzyl alcohol, benzoic acid, and other ester-related compounds.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, toluene).

  • By-products: Compounds formed from side reactions during the esterification process.[3]

Gas Chromatography (GC) Troubleshooting Guide

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like this compound.[4] A Flame Ionization Detector (FID) is commonly used due to its high sensitivity to organic compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing peak tailing for my this compound peak. What could be the cause?

  • Answer: Peak tailing is often indicative of active sites in the GC system or issues with the column.[5]

    • Active Sites: The slightly acidic nature of residual silanol groups in the column can interact with the polar carbonyl group of the ester, causing tailing. Consider using a column with end-capping or a more inert phase.

    • Column Overload: Injecting too concentrated a sample can lead to peak tailing.[6] Try diluting your sample.

    • Contamination: Contamination in the injector liner or the front of the column can also cause tailing.[7] Regularly replace the liner and trim the first few centimeters of the column.

Q2: My retention times are shifting between injections. How can I improve reproducibility?

  • Answer: Retention time instability is usually related to issues with the carrier gas flow or oven temperature.[8]

    • Flow Rate Fluctuation: Check for leaks in the gas lines and ensure the gas regulators are providing a constant pressure.

    • Oven Temperature Instability: Verify that the oven temperature is stable and that the temperature program is consistent for each run.

    • Injection Technique: Inconsistent manual injection volumes can lead to slight shifts. An autosampler will improve reproducibility.[8]

Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

  • Answer: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are typically due to contamination.[5]

    • Septum Bleed: The septum in the injector can degrade over time and release volatile compounds. Replace the septum regularly.

    • Carryover: A previous, more concentrated sample may not have been completely eluted from the column. Run a blank solvent injection after a high-concentration sample.

    • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature is ramped. Ensure high-purity gas and use traps to remove moisture and hydrocarbons.[8]

Workflow for GC Analysis

Caption: Workflow for GC purity analysis of this compound.

Typical GC Parameters
ParameterValueRationale
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column provides good separation for aromatic esters.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program 50°C (hold 2 min), ramp to 280°C at 10°C/minA temperature ramp allows for the separation of volatile impurities from the main analyte.[9]
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Detector Flame Ionization Detector (FID)High sensitivity for organic compounds.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is a versatile technique for separating a wide range of compounds and is particularly useful for analyzing less volatile impurities that are not suitable for GC.[10] A reversed-phase method with a C18 column is commonly employed.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound peak is splitting. What is the cause?

  • Answer: Peak splitting can be caused by several factors, often related to the sample solvent or column issues.[11]

    • Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Try to dissolve the sample in the mobile phase.

    • Column Void: A void at the head of the column can cause the sample to travel through two different paths, resulting in a split peak.[6] This usually requires column replacement.

    • Partially Blocked Frit: A blocked frit at the column inlet can also lead to peak splitting.[11] Try reversing and flushing the column.

Q2: I'm experiencing peak fronting. How can I fix this?

  • Answer: Peak fronting, where the front of the peak is sloped, is often a sign of column overload.[12]

    • Sample Concentration: The most common cause is injecting too much sample.[11] Dilute your sample and re-inject.

    • Column Degradation: Over time, the stationary phase can degrade, leading to poor peak shape. If diluting the sample doesn't help, a new column may be needed.

Q3: My baseline is drifting. What should I check?

  • Answer: A drifting baseline can be caused by several factors, including the mobile phase, detector, or column.

    • Mobile Phase: Ensure the mobile phase is well-mixed and degassed. A change in composition during the run can cause the baseline to drift.

    • Detector Lamp: The detector lamp has a finite lifetime. A failing lamp can cause a drifting baseline.

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase.[12] Allow sufficient time for the column to equilibrate before starting the analysis.

Logical Troubleshooting Flow for HPLC Peak Shape Issues

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Peak Shape (Tailing, Splitting, Fronting) cause1 Sample Overload start->cause1 cause2 Solvent Mismatch start->cause2 cause3 Column Void / Blockage start->cause3 cause4 Secondary Interactions start->cause4 solution1 Dilute Sample cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Flush or Replace Column cause3->solution3 solution4 Adjust Mobile Phase pH / Use End-capped Column cause4->solution4

Caption: Troubleshooting logic for common HPLC peak shape problems.

Typical HPLC Parameters
ParameterValueRationale
Column C18, 5 µm, 4.6 x 250 mmA standard reversed-phase column for good retention and separation of aromatic compounds.[10]
Mobile Phase Acetonitrile:Water (gradient)A gradient elution is often necessary to separate impurities with a wide range of polarities.[13]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring of this compound absorbs strongly in the UV region.
Injection Volume 10 µLA standard injection volume to avoid column overload.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[14] ¹H and ¹³C NMR are particularly informative.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How can I use ¹H NMR to determine the purity of my this compound?

  • Answer: Quantitative NMR (qNMR) can be used to determine purity by comparing the integral of a known analyte peak to the integral of a certified internal standard of known concentration.[15]

    • Internal Standard: Choose an internal standard that has a simple spectrum with peaks that do not overlap with your analyte's peaks, is stable, and is accurately weighed.[16]

    • Relaxation Delay: Ensure a sufficient relaxation delay (D1) is used during acquisition to allow for complete relaxation of all protons, which is crucial for accurate integration.

Q2: My NMR sample shows broad peaks. What could be the issue?

  • Answer: Broad peaks in an NMR spectrum can be due to several factors.

    • Poor Shimming: The magnetic field homogeneity needs to be optimized by shimming.[15] Automated shimming routines are available on most modern spectrometers.

    • Particulate Matter: Undissolved solids in the NMR tube can disrupt the magnetic field homogeneity.[17] Filter your sample before transferring it to the NMR tube.

    • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[18]

Q3: I see an unexpected peak in my ¹H NMR spectrum. How can I identify it?

  • Answer: Identifying unknown peaks requires a systematic approach.

    • Chemical Shift: The chemical shift can provide information about the electronic environment of the proton.

    • Integration: The integral of the peak tells you the relative number of protons giving rise to that signal.

    • Multiplicity: The splitting pattern (singlet, doublet, triplet, etc.) gives information about the number of neighboring protons.

    • 2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, aiding in the identification of the impurity.

Sample Preparation for qNMR

Caption: Key steps for preparing a sample for quantitative NMR analysis.

Mass Spectrometry (MS) Guide

Mass spectrometry provides information about the molecular weight of the analyte and its fragments, which is invaluable for confirming the identity of the main component and identifying impurities.[19] MS is often coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What ionization technique is best for analyzing this compound?

  • Answer: The choice of ionization technique depends on the information you need.

    • Electron Ionization (EI): This is a "hard" ionization technique that causes significant fragmentation.[20] The resulting fragmentation pattern is like a fingerprint and can be used for structural elucidation and library matching. EI is commonly used with GC-MS.[21]

    • Electrospray Ionization (ESI): This is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[22] It is ideal for confirming the molecular weight of the parent compound and is often used with LC-MS.

    • Atmospheric Pressure Chemical Ionization (APCI): Another soft ionization technique that is suitable for less polar compounds that are not easily ionized by ESI.[23]

Q2: I'm not seeing the molecular ion peak in my EI mass spectrum. Why?

  • Answer: The molecular ion peak can be weak or absent in EI spectra, especially for compounds that fragment easily.

    • Fragmentation: The high energy of EI can cause the molecular ion to be unstable and immediately fragment. Look for characteristic fragment ions.

    • Soft Ionization: If confirming the molecular weight is critical, use a soft ionization technique like ESI or CI.[23]

Q3: How can I use MS to identify an unknown impurity?

  • Answer: High-resolution mass spectrometry (HRMS) can provide the exact mass of the impurity, which can be used to determine its elemental composition. The fragmentation pattern can then be used to propose a structure. Coupling MS with a separation technique like GC or HPLC is essential to obtain a clean mass spectrum of the impurity.

Ionization Technique Selection
TechniqueFragmentationTypical UseAdvantages
Electron Ionization (EI) HighGC-MSProvides structural information from fragmentation.[22]
Electrospray Ionization (ESI) LowLC-MSGood for polar compounds, provides molecular weight.[20]
Chemical Ionization (CI) LowGC-MSSofter than EI, often shows a clear molecular ion.[23]
APCI LowLC-MSGood for less polar compounds.[23]

Conclusion

The purity assessment of this compound requires a comprehensive analytical approach. By understanding the principles and potential pitfalls of each technique, researchers can develop robust methods to ensure the quality of this important chemical intermediate. This guide provides a foundation for troubleshooting common issues and optimizing analytical workflows.

References

Preventing decomposition of Ethyl 2-fluorobenzoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-fluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent the decomposition of this compound during various chemical transformations. By understanding the underlying chemical principles, you can optimize your reaction conditions to ensure the stability of this valuable reagent and achieve higher yields and purity in your target molecules.

I. Understanding the Stability of this compound

This compound is a versatile intermediate in organic synthesis. However, its reactivity can also lead to undesired decomposition pathways under certain conditions. The primary modes of decomposition to be aware of are hydrolysis, and subsequent decarboxylation of the resulting carboxylic acid. Additionally, specific reaction conditions can lead to side products that consume the starting material, effectively leading to its "decomposition" from the desired reaction pathway. The ortho-fluorine atom imparts unique electronic properties that can influence the reactivity of the ester.

Below is a flowchart to guide you through troubleshooting common issues.

troubleshooting_flowchart Troubleshooting this compound Reactions start Low Yield or Unexpected Side Products? hydrolysis Suspicion of Hydrolysis? (Aqueous workup, presence of water, strong acid/base) start->hydrolysis Check for 2-fluorobenzoic acid amide_issue Amide Synthesis Failure? (Low conversion, starting material recovered) start->amide_issue reduction_issue Incomplete Reduction or Side Products? start->reduction_issue lithiation_issue Ortho-lithiation Problems? (Low yield, complex mixture) start->lithiation_issue coupling_issue Cross-Coupling Inefficiency? start->coupling_issue decarboxylation Evidence of Decarboxylation? (Gas evolution, loss of carbonyl) hydrolysis->decarboxylation If reaction at high temp. sol_hydrolysis See FAQ 1: Preventing Hydrolysis hydrolysis->sol_hydrolysis sol_decarb See FAQ 2: Avoiding Decarboxylation decarboxylation->sol_decarb sol_amide See FAQ 3 & Protocol 1: Amide Synthesis amide_issue->sol_amide sol_reduction See FAQ 4 & Protocol 2: Chemoselective Reduction reduction_issue->sol_reduction sol_lithiation See FAQ 5 & Protocol 3: Ortho-lithiation lithiation_issue->sol_lithiation sol_coupling See FAQ 6: Cross-Coupling Reactions coupling_issue->sol_coupling

Caption: A flowchart for troubleshooting common issues with this compound.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that can lead to low yields and other undesirable outcomes.

FAQ 1: My reaction yield is low, and I detect 2-fluorobenzoic acid in my crude product. What is causing this hydrolysis and how can I prevent it?

Answer: The presence of 2-fluorobenzoic acid is a clear indication of ester hydrolysis. This is a common decomposition pathway that can be catalyzed by both acids and bases, especially in the presence of water.[1][2]

Causality:

  • Basic Hydrolysis (Saponification): Under basic conditions, hydroxide ions can directly attack the electrophilic carbonyl carbon of the ester. This is often an irreversible process if the resulting carboxylate is deprotonated.

  • Acidic Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which activates the ester towards nucleophilic attack by water. This reaction is typically reversible and requires driving the equilibrium towards the products.[3]

Troubleshooting and Preventative Measures:

ConditionRisk FactorRecommended Solution
Reaction Use of aqueous bases (e.g., NaOH, KOH) or strong acids (e.g., HCl, H₂SO₄) with water present.If possible, use non-aqueous bases (e.g., NaH, K₂CO₃ in an anhydrous solvent) or Lewis acids. Ensure all solvents and reagents are anhydrous.[4]
Workup Quenching the reaction with acidic or basic aqueous solutions.Use a buffered aqueous solution (e.g., saturated NH₄Cl for quenching organometallics) and minimize the time the compound is in contact with the aqueous phase. Perform extractions at low temperatures.
Purification Use of protic solvents (e.g., methanol, ethanol) in chromatography with residual acid or base on the silica gel.Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine in the eluent). Use aprotic solvents for chromatography if possible.
FAQ 2: I observe gas evolution during my reaction at high temperatures. Could this be decarboxylation?

Answer: Yes, gas (CO₂) evolution is a strong indicator of decarboxylation. While esters are generally stable to decarboxylation, the corresponding carboxylic acid is not, especially with an ortho-fluoro substituent which can influence stability.[5] If your reaction conditions first lead to hydrolysis (see FAQ 1), the resulting 2-fluorobenzoic acid can then decarboxylate, particularly at elevated temperatures or in the presence of certain metal catalysts like copper.[6]

Decomposition Pathway:

decarboxylation_pathway ester This compound acid 2-Fluorobenzoic Acid ester->acid Hydrolysis (H+ or OH-) product Fluorobenzene + CO2 acid->product Decarboxylation (Heat or Catalyst)

Caption: The two-step decomposition of this compound via hydrolysis and subsequent decarboxylation.

Preventative Measures:

  • Temperature Control: Avoid excessive heating of your reaction mixture, especially if there's a possibility of water being present.

  • Strictly Anhydrous Conditions: Preventing the initial hydrolysis step is the most effective way to avoid subsequent decarboxylation.

  • Catalyst Choice: Be mindful that certain transition metals, particularly copper, can catalyze decarboxylation.[6]

FAQ 3: I am struggling with the synthesis of an amide from this compound. The reaction is slow and gives low yields. How can I improve this?

Answer: The direct aminolysis of esters to form amides can be slow, often requiring high temperatures or catalysts. The lower reactivity of esters compared to acyl chlorides is a primary reason for this challenge.[7][8]

Troubleshooting and Optimization:

IssueCauseSolution
Low Reactivity The ethoxide is not a sufficiently good leaving group, and the amine is not nucleophilic enough.Activate the ester with a Lewis acid (e.g., TiO(acac)₂) or use a reagent like sodium amide (NaNH₂) for deprotonation of the amine to increase its nucleophilicity.[9]
Equilibrium The reaction may be reversible.Use a large excess of the amine or remove the ethanol byproduct (e.g., by distillation) to drive the reaction to completion.
Side Reactions At high temperatures, side reactions may occur.Consider converting the ester to the more reactive acyl chloride or carboxylic acid first, followed by reaction with the amine.

See Protocol 1 for a robust method for amide synthesis.

FAQ 4: When I try to reduce the ester group with LiAlH₄, I get a complex mixture of products. How can I achieve a clean reduction to 2-fluorobenzyl alcohol?

Answer: Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and can sometimes lead to side reactions if not used carefully. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters.[10][11][12]

Troubleshooting and Preventative Measures:

IssueCauseSolution
Over-reduction or Side Reactions LiAlH₄ is highly reactive and can react with other functional groups or the solvent.Add the ester solution slowly to a cooled (0 °C) suspension of LiAlH₄ in an anhydrous ether solvent (e.g., THF, diethyl ether).[13] Maintain a low temperature throughout the addition.
Difficult Workup Formation of aluminum salts that can trap the product.Follow a standard Fieser workup procedure: for 'x' grams of LiAlH₄, add 'x' mL of water, then 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, with vigorous stirring. This should produce a granular precipitate that is easy to filter.
Incomplete Reaction Insufficient LiAlH₄ or reaction time.Use at least 1 equivalent of LiAlH₄ (since 2 hydrides are consumed). Monitor the reaction by TLC to ensure completion before quenching.

See Protocol 2 for a detailed reduction procedure.

FAQ 5: My attempt at ortho-lithiation of this compound resulted in a low yield of the desired product. What could be going wrong?

Answer: The fluorine atom is a powerful ortho-directing group.[14] However, ortho-lithiation of an aryl ester is challenging because the organolithium reagent can add to the ester carbonyl group. Furthermore, the resulting ortho-lithiated species can be unstable at higher temperatures.[15]

Troubleshooting and Preventative Measures:

IssueCauseSolution
Attack at the Ester The organolithium reagent acts as a nucleophile towards the ester.This is a significant competing reaction. A more successful strategy is often to use a different directing group that is more stable to organolithiums, such as an amide or an oxazoline, and then convert it to the desired functionality.
Unstable Intermediate The ortho-lithiated species may decompose if the temperature rises.Maintain a very low temperature (typically -78 °C) throughout the reaction.[15]
Inefficient Deprotonation The base used may not be strong enough or may be sterically hindered.Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP).[16]

See Protocol 3 for an alternative strategy for functionalization at the ortho-position.

FAQ 6: I'm having trouble with a Suzuki or other cross-coupling reaction using this compound as a substrate. What should I consider?

Answer: While the C-F bond is generally stable in many cross-coupling reactions, the success of the reaction depends heavily on the choice of catalyst, ligand, base, and solvent. The ester group should be stable under the reaction conditions.

Key Considerations for Cross-Coupling:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. Electron-rich, bulky phosphine ligands like SPhos or XPhos are often effective for coupling with challenging substrates.[17] For some reactions, nickel or copper catalysts may be viable alternatives.[18]

  • Base Selection: The base is crucial for the transmetalation step. A weak, non-nucleophilic base like K₂CO₃ or K₃PO₄ is often preferred to avoid hydrolysis of the ester.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.

  • Temperature: While heating is often necessary, excessively high temperatures can lead to decomposition. It's important to find a balance where the reaction proceeds at a reasonable rate without significant degradation of the starting material or product.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-2-fluorobenzamide

This protocol describes the conversion of this compound to an amide using benzylamine.

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Add anhydrous toluene as the solvent.

    • Add benzylamine (1.5 eq).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 110 °C).

    • Monitor the reaction progress by TLC or GC-MS. The reaction may take 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with 1 M HCl to remove excess benzylamine.

    • Wash with saturated aqueous NaHCO₃ and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Reduction of this compound to (2-fluorophenyl)methanol

This protocol details the chemoselective reduction of the ester functionality.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and under an inert atmosphere, suspend LiAlH₄ (1.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

  • Reaction Execution:

    • Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the LiAlH₄ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. Monitor by TLC.

  • Workup and Purification:

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

    • Allow the mixture to warm to room temperature and stir until a white, granular precipitate forms.

    • Filter the precipitate through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting alcohol by column chromatography if necessary.

Protocol 3: Ortho-Functionalization via Directed Ortho-Metalation (DoM) of a Derived Amide

As direct ortho-lithiation of the ester is problematic, this protocol uses a more robust directing group.

  • Step A: Synthesis of N,N-diethyl-2-fluorobenzamide

    • Prepare the amide from this compound and diethylamine, potentially using a catalyst or by first converting the ester to the acyl chloride. The resulting amide is a more suitable substrate for DoM.

  • Step B: Directed Ortho-Metalation

    • In a flame-dried flask under an inert atmosphere, dissolve the N,N-diethyl-2-fluorobenzamide (1.0 eq) in anhydrous THF.

    • Add TMEDA (1.2 eq) and cool the solution to -78 °C.

    • Slowly add sec-Butyllithium (1.1 eq) and stir at -78 °C for 1 hour.

    • Add the desired electrophile (e.g., iodine, trimethylsilyl chloride) and stir for another 1-2 hours at -78 °C before slowly warming to room temperature.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

IV. References

  • Benchchem. (n.d.). Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yields in fluoroacetone-mediated reactions. Retrieved from --INVALID-LINK--

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Ferreira, E. S., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Fluorinated Esters: Synthesis and Identification. (n.d.). PDXScholar. Retrieved from --INVALID-LINK--

  • Le, C., et al. (2018). Decarboxylative Hydroxylation of Benzoic Acids. National Institutes of Health. Retrieved from --INVALID-LINK--

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Royal Society of Chemistry. Retrieved from --INVALID-LINK--

  • Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). PubMed. Retrieved from --INVALID-LINK--

  • Directed (ortho) Metallation. (n.d.). chem.ucla.edu. Retrieved from --INVALID-LINK--

  • Substituent effects on the relative rates and free energies of ortho-lithiation reactions: families of fluorobenzenes as the substrates. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • 2-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved from --INVALID-LINK--

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • The Metabolism of 2-Fluorobenzoic Acid. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Propose mechanisms for the nucleophilic acyl substitutions to form ethyl benzoate as shown on the previous page. (n.d.). Pearson. Retrieved from --INVALID-LINK--

  • Decarboxylation Reaction Mechanism. (2018). YouTube. Retrieved from --INVALID-LINK--

  • 5.2 Directing Effects of the Substituents on EAS. (n.d.). KPU Pressbooks. Retrieved from --INVALID-LINK--

  • What compounds does LiAlH4 reduce? What does NaBH4 reduce? (2018). Quora. Retrieved from --INVALID-LINK--

  • Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. (n.d.). europepmc.org. Retrieved from --INVALID-LINK--

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low efficiency in bioconjugation with diethyl squarate. Retrieved from --INVALID-LINK--

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. (n.d.). chemrxiv.org. Retrieved from --INVALID-LINK--

  • Reduction Using NaBH4 and LiAH4. (2017). YouTube. Retrieved from --INVALID-LINK--

  • LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. (2016). YouTube. Retrieved from --INVALID-LINK--

  • Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. (2025). ACS Catalysis. Retrieved from --INVALID-LINK--

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. (2014). YouTube. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Alternatives to Palladium: A Comparative Guide to Cross-Coupling Catalysts for Ethyl 4-Iodobenzoate. Retrieved from --INVALID-LINK--

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. Retrieved from --INVALID-LINK--

  • Directing Effects. (2015). Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Ortho Meta Para Directing Effects in EAS Reactions. (2021). Leah4Sci. Retrieved from --INVALID-LINK--

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • ortho metalation. (n.d.). Myers Research Group. Retrieved from --INVALID-LINK--

  • Nucleophilic acyl substitutions of esters with protic nucleophiles mediated by amphoteric, oxotitanium, and vanadyl species. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Synthetic Applications of Ortho Esters. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Directed ortho metalation. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--

  • Efficient Copper-Free Sonogashira Coupling in Water and under Ambient Atmosphere. (n.d.). UniMiB. Retrieved from --INVALID-LINK--

  • Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. (2001). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Kinetics and mechanistic study of acid-catalysed hydrolysis of p-chlorophenyl-2-furohydroxamic acid. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Kinetics of acid catalyzed hydrolysis of ethylacetate ester| Lab activity. (2024). YouTube. Retrieved from --INVALID-LINK--

  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl 2-fluorobenzoate and Ethyl 4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, fluorinated organic compounds are of paramount importance, offering modulated lipophilicity, metabolic stability, and binding affinity.[1][2][3] Among the foundational building blocks are positional isomers of fluorinated benzoates, whose reactivity profiles dictate their utility. This guide provides an in-depth, objective comparison of the chemical reactivity of Ethyl 2-fluorobenzoate and Ethyl 4-fluorobenzoate. We will dissect the nuanced interplay of electronic and steric effects that govern their behavior in two key reaction types: nucleophilic attack at the carbonyl center (ester hydrolysis) and nucleophilic aromatic substitution (SNAr) at the carbon-fluorine bond. This analysis is supported by mechanistic principles, experimental protocols, and comparative data to inform rational choices in synthetic design.

The Theoretical Bedrock: Electronic and Steric Influences of the Fluorine Substituent

The reactivity of an aromatic compound is fundamentally governed by the electronic nature and position of its substituents. Fluorine, the most electronegative element, exerts a powerful, distance-dependent inductive effect (-I) , withdrawing electron density from the sigma framework.[4] Concurrently, its lone pairs can participate in resonance, donating electron density to the pi-system, a phenomenon known as the mesomeric or resonance effect (+R) .[2] The ultimate reactivity of this compound and Ethyl 4-fluorobenzoate is a direct consequence of the competition and interplay between these effects, further complicated by steric factors in the ortho isomer.

  • Ethyl 4-fluorobenzoate (Para Isomer): The fluorine atom is positioned para to the ethyl ester group. In this configuration, both the -I and +R effects influence the aromatic ring and the ester functionality. The electron-withdrawing -I effect deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

  • This compound (Ortho Isomer): The proximity of the fluorine atom to the ester group in the ortho position dramatically amplifies the inductive (-I) effect on the carbonyl carbon. More importantly, it introduces significant steric strain, giving rise to the "ortho effect" .[5][6] This effect can force the ester group to twist out of the plane of the benzene ring, disrupting the resonance between the carbonyl's pi-system and the aromatic ring.[7][8] This loss of coplanarity has profound consequences for reactivity.

Comparative Reactivity I: Nucleophilic Attack at the Carbonyl Group (Ester Hydrolysis)

The hydrolysis of an ester via nucleophilic acyl substitution is a fundamental reaction. The rate is largely determined by the electrophilicity of the carbonyl carbon.

Mechanistic Considerations and Hypothesis
  • In Ethyl 4-fluorobenzoate , the carbonyl carbon's electrophilicity is enhanced by the fluorine's -I effect, but this is slightly tempered by the +R effect donating electron density into the ring.

  • In This compound , two factors suggest a higher reactivity. First, the potent, short-range -I effect of the ortho-fluorine strongly increases the partial positive charge on the carbonyl carbon. Second, the sterically-induced twisting (ortho effect) reduces resonance stabilization of the ester group with the ring, making the ground state of the ester less stable and more reactive towards nucleophilic attack.[5][7]

Hypothesis: this compound will exhibit a faster rate of hydrolysis compared to Ethyl 4-fluorobenzoate under identical conditions.

Data Summary: Relative Hydrolysis Rates
CompoundPlausible Relative Rate Constant (k)Key Influencing Factors
This compound k₂Strong inductive effect (-I), Steric hindrance leading to loss of resonance (Ortho effect)[5][6][7]
Ethyl 4-fluorobenzoate k₄ (where k₂ > k₄)Moderate inductive effect (-I), Partial counteraction by resonance (+R)
Experimental Protocol: Comparative Saponification Rate Measurement

This protocol provides a framework for validating the reactivity hypothesis.

  • Preparation of Solutions: Prepare equimolar solutions (e.g., 0.05 M) of this compound and Ethyl 4-fluorobenzoate in a suitable solvent (e.g., 80:20 ethanol:water). Prepare a standardized solution of sodium hydroxide (e.g., 0.1 M).

  • Reaction Initiation: In separate, thermostatted reaction vessels maintained at a constant temperature (e.g., 30°C), mix equal volumes of the ester solution and the NaOH solution. Start a timer immediately upon mixing.

  • Monitoring the Reaction: At regular time intervals (e.g., every 10 minutes), withdraw a fixed volume (aliquot) from each reaction mixture. Immediately quench the reaction in the aliquot by adding it to a known excess of standard HCl solution.

  • Quantification: Determine the amount of unreacted NaOH in the quenched aliquot by back-titration with the standardized NaOH solution using phenolphthalein as an indicator.

  • Data Analysis: Calculate the concentration of the ester at each time point. Plot ln([Ester]) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k_obs).

Visualization: Transition State of Hydrolysis

The diagram below illustrates the tetrahedral intermediate formed during the rate-determining step of basic ester hydrolysis. The higher electrophilicity of the carbonyl carbon in the ortho isomer facilitates the formation of this intermediate.

Hydrolysis_TS cluster_ortho This compound Intermediate cluster_para Ethyl 4-fluorobenzoate Intermediate Ortho_TS Tetrahedral Intermediate (Ortho) Ortho_Factors Strong -I Effect Loss of Resonance Ortho_TS->Ortho_Factors Products Carboxylate + EtOH Ortho_TS->Products Para_TS Tetrahedral Intermediate (Para) Para_Factors Moderate -I Effect Resonance Influence Para_TS->Para_Factors Para_TS->Products Reactants Ester + OH⁻ Reactants->Ortho_TS Faster Reactants->Para_TS Slower

Caption: Comparative energy pathway for ester hydrolysis.

Comparative Reactivity II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a critical reaction for C-N and C-O bond formation on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9][10] The reaction is highly favored when strong electron-withdrawing groups are positioned ortho or para to a good leaving group, such as fluorine.[11][12][13]

Mechanistic Considerations and Hypothesis

The stability of the Meisenheimer complex is the key determinant of the reaction rate.

  • Ethyl 4-fluorobenzoate: The ester group is para to the fluorine. When a nucleophile attacks the carbon bearing the fluorine, the resulting negative charge can be delocalized via resonance onto the carbonyl oxygen of the ester group. This provides powerful stabilization for the Meisenheimer complex, greatly facilitating the reaction.

  • This compound: The ester group is ortho to the fluorine. While it can also stabilize the negative charge through resonance, the steric bulk of the ester group can significantly hinder the initial approach of the nucleophile to the reaction site. This steric hindrance can raise the activation energy of the first step, slowing the overall reaction.

Hypothesis: Ethyl 4-fluorobenzoate will be significantly more reactive in SNAr reactions than this compound due to superior stabilization of the Meisenheimer complex and the absence of steric hindrance at the reaction center.

Data Summary: Relative SNAr Reactivity
CompoundPlausible Relative ReactivityKey Influencing Factors
This compound LowSteric hindrance impeding nucleophilic attack, Resonance stabilization present but sterically challenged
Ethyl 4-fluorobenzoate HighExcellent resonance stabilization of Meisenheimer complex by para-ester group, No steric hindrance at the reaction site[9][13]
Experimental Protocol: Comparative SNAr Reaction with an Amine

This protocol outlines a method to compare the SNAr reactivity of the two isomers with a common nucleophile.

  • Reactant Setup: In two separate, oven-dried reaction vials equipped with stir bars, add this compound (1 mmol) to one and Ethyl 4-fluorobenzoate (1 mmol) to the other.

  • Reagent Addition: To each vial, add a nucleophile such as morpholine (1.2 mmol) and a base like potassium carbonate (2 mmol) in a polar aprotic solvent like DMSO (5 mL).

  • Reaction Conditions: Seal the vials and heat the mixtures in a pre-heated reaction block to a specific temperature (e.g., 100°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every hour). Dilute the aliquots and analyze by GC-MS or LC-MS to determine the ratio of starting material to product.

  • Work-up and Analysis: Once one reaction reaches completion (or after a set time, e.g., 24 hours), cool the mixtures, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Analyze the crude product to determine the conversion and yield.

Visualization: Meisenheimer Complex Stabilization

The diagram below illustrates the critical resonance structures that stabilize the Meisenheimer complex in the para isomer, a stabilization pathway that is less sterically favorable in the ortho isomer.

SNAr_Mechanism cluster_para SNAr on Ethyl 4-fluorobenzoate cluster_ortho SNAr on this compound P_Start Para Isomer + Nu⁻ P_Meisenheimer Meisenheimer Complex (Para) P_Start->P_Meisenheimer Addition P_Resonance Resonance Stabilization (Charge on Carbonyl Oxygen) P_Meisenheimer->P_Resonance Highly Favorable P_Product Substituted Product P_Meisenheimer->P_Product Elimination of F⁻ O_Start Ortho Isomer + Nu⁻ O_Meisenheimer Meisenheimer Complex (Ortho) O_Start->O_Meisenheimer Addition (Hindered) O_Hindrance Steric Hindrance O_Start->O_Hindrance O_Product Substituted Product O_Meisenheimer->O_Product Elimination of F⁻

Caption: SNAr pathway comparison showing steric hindrance in the ortho isomer.

Conclusion and Synthetic Recommendations

The positional isomerism of the fluorine atom in this compound and Ethyl 4-fluorobenzoate leads to starkly different reactivity profiles, a critical consideration for synthetic strategy.

  • This compound is predicted to be more susceptible to nucleophilic attack at the ester carbonyl . The combination of a powerful inductive effect and the sterically-enforced loss of resonance stabilization (the ortho effect) activates the ester functionality.

  • Ethyl 4-fluorobenzoate is the superior substrate for nucleophilic aromatic substitution (SNAr) . Its geometry allows for optimal resonance stabilization of the key Meisenheimer intermediate without the steric hindrance that plagues the ortho isomer. It is a widely used building block for this reason.[1][3]

Recommendation for Practitioners: The choice between these two reagents should be dictated by the intended transformation. For reactions involving modification of the ester group (e.g., hydrolysis, amidation, reduction), this compound may offer enhanced reactivity. For constructing C-N, C-O, or C-S bonds at the fluorinated position of the aromatic ring, Ethyl 4-fluorobenzoate is the unequivocally preferred substrate. This guide underscores the necessity of understanding subtle structural and electronic effects to achieve predictable and efficient outcomes in complex molecule synthesis.

References

A Senior Application Scientist's Guide to Differentiating Ethyl 2-, 3-, and 4-Fluorobenzoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and purity. The constitutional isomers of ethyl fluorobenzoate—ethyl 2-fluorobenzoate, ethyl 3-fluorobenzoate, and ethyl 4-fluorobenzoate—serve as a quintessential example. While sharing the same molecular formula (C₉H₉FO₂) and mass, the spatial arrangement of the fluorine atom on the benzene ring drastically alters their electronic properties and, consequently, their behavior in biological and chemical systems.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of these three isomers. We will move beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectral output. By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will construct a comprehensive analytical framework for the unambiguous identification of each isomer, grounded in authoritative E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Elucidation

NMR spectroscopy stands as the most powerful technique for distinguishing these positional isomers. By probing the magnetic environments of ¹H, ¹³C, and ¹⁹F nuclei, we can map the precise connectivity and electronic environment of the molecule. The key to differentiation lies in the chemical shifts (δ) and, crucially, the spin-spin coupling constants (J-coupling) between the fluorine atom and the nearby hydrogen and carbon nuclei.

Causality Behind Experimental Choices

The choice of solvent, typically deuterated chloroform (CDCl₃), is based on its ability to dissolve the analytes without introducing interfering proton signals. A standard 400 or 500 MHz spectrometer provides the necessary resolution to resolve the complex splitting patterns observed in the aromatic region. ¹⁹F NMR is particularly diagnostic as it provides a direct, high-sensitivity probe of the fluorine's local environment, resulting in a distinct chemical shift for each isomer.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the ethyl fluorobenzoate isomer in 0.6 mL of CDCl₃.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference for ¹H and ¹³C spectra (δ 0.00 ppm). For ¹⁹F NMR, an external standard like CFCl₃ or an internal standard like fluorobenzene can be used.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire 1024-2048 scans using a proton-decoupled pulse sequence. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

    • ¹⁹F NMR: Acquire 64-128 scans. The spectral width should be sufficient to encompass the expected chemical shifts.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Ethyl Fluorobenzoate Isomer (~15 mg) Vial NMR Tube Sample->Vial Solvent CDCl3 (0.6 mL) with TMS Solvent->Vial Spectrometer 400 MHz NMR Spectrometer Vial->Spectrometer Insert Sample H1_NMR ¹H NMR Acquisition Spectrometer->H1_NMR C13_NMR ¹³C NMR Acquisition Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Acquisition Spectrometer->F19_NMR Process Fourier Transform & Phasing H1_NMR->Process C13_NMR->Process F19_NMR->Process Analysis Chemical Shift & J-Coupling Analysis Process->Analysis Isomer_ID Isomer Identification Analysis->Isomer_ID

Caption: High-level workflow for NMR spectroscopic analysis.
Comparative NMR Data

The distinct electronic environment and proximity of the fluorine atom to other nuclei in each isomer lead to predictable and observable differences in their NMR spectra.

Isomer ¹H NMR (Aromatic Region, δ ppm) ¹³C NMR (Aromatic Region, δ ppm) ¹⁹F NMR (δ ppm)
This compound Complex multiplet patterns due to varied ³JHF, ⁴JHF, and JHH couplings. The proton adjacent to the ester (H6) is typically downfield.The carbon directly bonded to fluorine (C2) shows a large ¹JCF coupling (~250 Hz) and is significantly downfield. The ester-bearing carbon (C1) is also affected.[1]Distinct chemical shift, typically the most downfield of the three isomers due to deshielding effects.
Ethyl 3-fluorobenzoate Protons ortho to the fluorine (H2, H4) will show ³JHF coupling, while the proton para to fluorine (H6) shows a smaller ⁵JHF coupling.The C-F bond results in a large ¹JCF coupling for C3. Other carbons show smaller ²JCF, ³JCF, and ⁴JCF couplings, which are diagnostic.Intermediate chemical shift between the 2- and 4-isomers.
Ethyl 4-fluorobenzoate Two distinct signals, each appearing as a doublet of doublets (or triplet-like) due to symmetry. Protons ortho to fluorine (H3, H5) couple to fluorine (³JHF) and the adjacent protons. Protons meta to fluorine (H2, H6) also couple.[2][3]Three aromatic signals due to symmetry. C4 (bonded to F) shows a large ¹JCF coupling. C1 (bonded to ester) shows a small ⁴JCF coupling.[4][5]Distinct chemical shift, typically the most upfield of the three isomers.[6]

Note: The ethyl group protons (-OCH₂CH₃) typically appear as a quartet around 4.4 ppm and a triplet around 1.4 ppm for all isomers, with minor shifts.

Infrared (IR) Spectroscopy: Fingerprinting Isomeric Differences

IR spectroscopy provides a rapid method for functional group identification and can be surprisingly effective at distinguishing positional isomers by examining the "fingerprint region" (below 1500 cm⁻¹). While the prominent ester C=O and C-O stretches will be present in all three spectra, their exact positions and the patterns of aromatic C-H bending vibrations differ.

Causality Behind Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred method for liquid samples like these esters. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic region for isomer differentiation is the C-H out-of-plane (OOP) bending region (900-650 cm⁻¹), as the vibrational modes are highly sensitive to the substitution pattern on the aromatic ring.

Experimental Protocol: IR Analysis (ATR)
  • Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Collect a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a single drop of the neat liquid ethyl fluorobenzoate isomer onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key vibrational bands, paying close attention to the C=O stretch and the pattern of peaks in the 900-650 cm⁻¹ region.

IR_Workflow cluster_prep Instrument Preparation cluster_acq Sample Analysis cluster_proc Data Interpretation Clean Clean ATR Crystal Background Acquire Background Spectrum Clean->Background Apply Apply 1 Drop of Liquid Sample Acquire Acquire Sample Spectrum Apply->Acquire Process Background Subtraction Acquire->Process Analysis Identify Diagnostic Peaks Process->Analysis Isomer_ID Isomer Identification Analysis->Isomer_ID

Caption: Standard workflow for ATR-IR spectroscopic analysis.
Comparative IR Data

The primary differences are found in the vibrations related to the substituted benzene ring.

Isomer C=O Stretch (cm⁻¹) Aromatic C=C Stretch (cm⁻¹) C-F Stretch (cm⁻¹) Aromatic C-H OOP Bending (cm⁻¹)
This compound ~1725-1735~1610, 1585, 1485~1240-1250Strong band around 750-760 (characteristic of 1,2-disubstitution).
Ethyl 3-fluorobenzoate ~1720-1730~1615, 1590, 1480~1250-1260Bands around 780-790 and 680-690 (characteristic of 1,3-disubstitution).
Ethyl 4-fluorobenzoate ~1715-1725~1605, 1510~1260-1270Single strong band around 840-855 (characteristic of 1,4-disubstitution).[7]

Note: The C=O stretch in aromatic esters typically appears in the 1730-1715 cm⁻¹ range.[8] The position can be subtly influenced by the electronic effect of the fluorine substituent.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all three isomers have the same nominal mass (168 Da), their fragmentation patterns under Electron Ionization (EI) can provide confirmatory evidence for their identity. The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), which also confirms the sample's purity. The molecular ion (M⁺˙) will be observed at m/z 168. The key is to analyze the relative abundances of the fragment ions.

Causality Behind Experimental Choices

GC-MS is the ideal platform, as the gas chromatograph separates the isomers (if present as a mixture) before they enter the mass spectrometer, providing a retention time and a mass spectrum for each component. A standard 70 eV electron ionization energy is used to induce reproducible fragmentation. The fragmentation pathways are dictated by the stability of the resulting ions and radicals, which can be influenced by the fluorine's position.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the isomer (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Setup: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). Set a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure good separation and peak shape.

  • MS Setup: Set the mass spectrometer to scan a range from m/z 40 to 200. Use a 70 eV electron ionization source.

  • Injection: Inject 1 µL of the sample solution into the GC.

  • Data Analysis: Identify the peak corresponding to the ethyl fluorobenzoate isomer. Analyze the corresponding mass spectrum, noting the molecular ion and the major fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis Sample Dilute Isomer in Solvent Injector GC Injector Sample->Injector Column GC Column Separation Injector->Column IonSource EI Ion Source (70 eV) Column->IonSource MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Analyze Chromatogram Detector->Chromatogram MassSpec Analyze Mass Spectrum Chromatogram->MassSpec Library Compare to Spectral Library MassSpec->Library Isomer_ID Isomer Confirmation Library->Isomer_ID

Caption: General workflow for sample analysis by GC-MS.
Comparative Fragmentation Data

The primary fragmentation involves the ester group, leading to common ions. However, the stability of the resulting fluorobenzoyl cation can influence relative peak intensities.

m/z Fragment Identity Description Expected Relative Abundance Trend
168[M]⁺˙Molecular IonPresent for all isomers.
140[M - C₂H₄]⁺˙Loss of ethylene via McLafferty rearrangementThis fragment corresponds to the fluorobenzoic acid radical cation. Its intensity can vary.
123[M - OC₂H₅]⁺Loss of the ethoxy radicalThis corresponds to the fluorobenzoyl cation. This is often the base peak. The stability of this cation (para > meta > ortho) may influence its abundance.
95[C₆H₄F]⁺Loss of CO and OC₂H₅Fluorophenyl cation.

For ethyl 4-fluorobenzoate, the major fragments observed are typically at m/z 168, 140, 123 (base peak), and 95.[9][10] While the fragmentation patterns for the 2- and 3-isomers will show these same ions, subtle differences in their relative intensities may be observed, often requiring careful comparison with a reference standard or a validated spectral library.

Conclusion: A Multi-Faceted Approach to Certainty

The unambiguous differentiation of ethyl 2-, 3-, and 4-fluorobenzoate isomers is readily achievable through a systematic application of modern spectroscopic techniques.

  • NMR spectroscopy is the most definitive single technique. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a wealth of data on chemical shifts and coupling constants that are uniquely characteristic of each isomer's substitution pattern.

  • IR spectroscopy offers a rapid and cost-effective method for confirmation. The C-H out-of-plane bending vibrations in the fingerprint region provide a clear, diagnostic pattern for 1,2- (ortho), 1,3- (meta), and 1,4- (para) disubstitution.

  • Mass spectrometry, particularly GC-MS, serves as an excellent tool for purity assessment and confirmatory identification. While the primary fragments are common to all three isomers, analysis of retention time and comparison of the full fragmentation pattern against a known standard provides a high degree of confidence.

Ultimately, a multi-technique approach provides the most robust and self-validating system for analysis. By understanding the causal links between molecular structure and spectral output, researchers, scientists, and drug development professionals can ensure the identity and purity of these critical chemical building blocks.

References

A Senior Application Scientist’s Guide to Modern Fluorination: A Comparative Analysis of Alternatives to Classical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the strategic introduction of fluorine has been a cornerstone of modern drug development and materials science. The unique physicochemical properties imparted by the fluorine atom—such as enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—make it a prized tool for molecular design.[1][2][3] Historically, the synthesis of fluoroaromatics often relied on nucleophilic aromatic substitution (SNAr) of highly activated precursors, a process conceptually similar to using a substrate like Ethyl 2-fluorobenzoate. However, the field has evolved dramatically, driven by the need for reagents with broader substrate scope, greater functional group tolerance, and, critically, improved safety profiles.

This guide provides an in-depth comparison of the modern reagents that have reshaped the landscape of synthetic fluorination. We will move beyond a simple listing of alternatives, instead focusing on the causality behind experimental choices, the mechanistic underpinnings of each reagent class, and the practical considerations that guide their selection in a research and development setting. We will explore the two primary mechanistic manifolds—nucleophilic and electrophilic fluorination—to provide researchers with a logical framework for selecting the optimal tool for their specific synthetic challenge.[4][5]

Part 1: The Evolution of Nucleophilic Fluorination

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride ion (F⁻). While classic methods using alkali metal fluorides like KF and CsF are cost-effective, they often require harsh conditions and are hampered by the low nucleophilicity and high basicity of the fluoride ion.[5][6] The true revolution in this area has come from deoxyfluorination reagents, which transform robust C-O bonds in alcohols, phenols, and carbonyls into C-F bonds.

The Workhorses: DAST and Deoxo-Fluor®

Diethylaminosulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor®, have long been the go-to reagents for deoxyfluorination.[7][8] They operate by activating a hydroxyl or carbonyl group, converting it into a good leaving group that is subsequently displaced by fluoride, either intramolecularly (SNi) or intermolecularly (SN2).[9]

  • DAST (Diethylaminosulfur Trifluoride): Highly effective for converting primary, secondary, and tertiary alcohols to alkyl fluorides and aldehydes/ketones to geminal difluorides.[7][10] However, its utility is severely limited by its thermal instability; DAST can undergo exothermic, self-accelerating decomposition at temperatures as low as 60°C, posing a significant safety risk, especially on scale.[4][11] This instability can also lead to unwanted side reactions, including Wagner-Meerwein rearrangements.[7][9]

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride): Developed as a safer alternative, Deoxo-Fluor® exhibits greater thermal stability than DAST and often provides higher yields with fewer elimination byproducts.[8][12] While an improvement, it is still a liquid reagent that reacts violently with water to produce highly corrosive and toxic hydrogen fluoride (HF).[8]

The New Guard: Crystalline, Safer, and More Selective Reagents

Recent innovations have focused on creating solid, crystalline reagents that offer superior safety profiles and, in some cases, unique reactivity.

  • XtalFluor-E® and XtalFluor-M®: These aminodifluorosulfinium salts are a significant leap forward in safety.[13] As crystalline solids, they are easier to handle and possess much higher decomposition temperatures (e.g., XtalFluor-E® at 119°C vs. DAST at ~60°C).[11][14] Mechanistically, they differ from DAST in a crucial way: they typically require a separate, external fluoride source (like triethylamine trihydrofluoride, Et₃N·3HF) to effect the C-F bond formation. This two-component system allows for greater control over the reaction, as the activation and substitution steps are decoupled.

  • PhenoFluor™ and PhenoFluorMix™: The direct conversion of phenols and heteroaromatic alcohols to aryl fluorides is a notoriously difficult transformation. PhenoFluor™ was specifically designed to address this challenge.[15][16] It activates the phenolic hydroxyl group by forming an alkoxy-/phenoxy-imidazolium bifluoride salt, which is then susceptible to SN2-type displacement by fluoride.[15] While highly effective, the original PhenoFluor™ is moisture-sensitive.[15] The subsequent development of PhenoFluorMix™ , a stable, pre-mixed combination of N,N'-1,3-bis(2,6-diisopropylphenyl)chloroimidazolium chloride and CsF, overcomes this limitation, providing a user-friendly, air-stable reagent for this key transformation.[17]

Data Summary: Comparison of Nucleophilic Deoxyfluorination Reagents
ReagentFormKey ApplicationsAdvantagesDisadvantages & Safety Concerns
DAST Yellow LiquidAlcohols → Alkyl FluoridesCarbonyls → gem-DifluoridesPotent, well-establishedThermally unstable (explosive potential) [4]; Prone to rearrangements[9]; Moisture-sensitive (forms HF)
Deoxo-Fluor® LiquidAlcohols → Alkyl FluoridesCarbonyls → gem-DifluoridesMore thermally stable than DAST[8]; Often higher yields & cleaner reactionsReacts violently with water to form HF[8]; Corrosive
XtalFluor-E® Crystalline SolidAlcohols → Alkyl FluoridesCarbonyls → gem-DifluoridesHigh thermal stability (safer for scale-up)[11]; Crystalline & easy to handle; Less byproduct formationRequires external fluoride source[14]; Higher cost
PhenoFluorMix™ Solid MixturePhenols & Heteroaromatics → Aryl Fluorides Air and moisture-stable[17]; Solves a difficult synthetic problem; Good functional group toleranceAtom uneconomical[15]; Limited to specific C-O bonds

Part 2: The Electrophilic Fluorination Strategy

An entirely different approach involves reversing the polarity of the fluorine source. Electrophilic ("F+") fluorination reagents react with carbon-centered nucleophiles, such as enolates, silyl enol ethers, or electron-rich aromatic rings.[18] This strategy is complementary to nucleophilic methods and is often the method of choice for creating α-fluorocarbonyl compounds or fluorinating activated arenes.

The Gold Standard: N-F Reagents

The development of reagents containing a polarized Nitrogen-Fluorine (N-F) bond has been transformative, replacing hazardous older reagents like elemental fluorine (F₂) or perchloryl fluoride.[19] These N-F reagents are typically bench-stable solids, offering excellent reactivity and ease of handling.

  • Selectfluor® (F-TEDA-BF₄): This is arguably the most versatile and widely used electrophilic fluorinating agent.[1][3] It is an air-stable, non-hygroscopic, crystalline solid with good solubility in polar solvents.[20][21] Its broad applicability includes the fluorination of β-dicarbonyl compounds, activated aromatic rings, and organometallics.[22] Beyond fluorination, its high oxidation potential also allows it to be used as a powerful oxidant.[20]

  • NFSI (N-Fluorobenzenesulfonimide): Another robust, crystalline N-F reagent that serves as a powerful electrophilic fluorine source.[18] It is often used in similar applications to Selectfluor® and is particularly effective for the fluorination of carbanions and in various transition-metal-catalyzed C-H fluorination reactions.[1][23]

Data Summary: Comparison of Electrophilic Fluorination Reagents
ReagentFormKey ApplicationsAdvantagesDisadvantages & Safety Concerns
Selectfluor® Crystalline SolidEnolates, Silyl Enol EthersElectron-Rich AromaticsVery stable, safe, easy to handle[21]; Highly reactive; Broad substrate scope; Soluble in polar solventsAtom uneconomical; Can act as an oxidant, affecting sensitive substrates
NFSI Crystalline SolidEnolates, CarbanionsMetal-Catalyzed C-H FluorinationStable, easy to handle; High reactivityGenerates sulfonimide byproduct; Can be less reactive than Selectfluor® for certain substrates

Part 3: Experimental Protocols and Safety Imperatives

Theoretical knowledge must be grounded in practical application. The following protocols are representative examples of modern fluorination workflows.

Experimental Protocol 1: Deoxyfluorination of a Secondary Alcohol using XtalFluor-E®

This protocol demonstrates a modern, safety-conscious approach to converting a hydroxyl group to a fluoride, adapted from literature procedures.[11]

Step-by-Step Methodology:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the secondary alcohol substrate (1.0 mmol, 1.0 equiv).

  • Solvent: Dissolve the substrate in anhydrous dichloromethane (DCM, 3.0 mL).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: In sequence, add triethylamine (1.0 mmol, 1.0 equiv) followed by triethylamine trihydrofluoride (2.0 mmol, 2.0 equiv). Caution: Et₃N·3HF is corrosive and toxic; handle with care in a fume hood.

  • XtalFluor-E® Addition: Add XtalFluor-E® (1.5 mmol, 1.5 equiv) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (2 x 10 mL).

  • Workup: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Electrophilic Fluorination of a β-Ketoester using Selectfluor®

This protocol illustrates the straightforward nature of electrophilic fluorination on an activated methylene compound.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester substrate (1.0 mmol, 1.0 equiv).

  • Solvent: Dissolve the substrate in acetonitrile (MeCN, 5.0 mL).

  • Reagent Addition: Add Selectfluor® (1.1 mmol, 1.1 equiv) to the solution in one portion at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Mandatory Safety Considerations for All Fluorination Chemistry

Fluorinating agents are, by their nature, highly reactive and must be handled with extreme caution.[24]

  • Hydrogen Fluoride (HF): Many nucleophilic fluorinating agents can generate HF upon contact with moisture or during workup. HF is acutely toxic, highly corrosive, and causes severe, slow-healing burns. It also etches glass.[4][24] Always work in a well-ventilated fume hood and use compatible labware (e.g., plastic).

  • Thermal Hazards: Reagents like DAST are thermally unstable and can decompose violently.[25] Never heat such reagents above their recommended temperature limits. Use calorimetry (DSC/ARC) to assess thermal risk before scaling up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile gloves may not be sufficient for prolonged exposure; check compatibility charts).[26]

  • Quenching: Always quench reactions slowly and carefully, typically with a saturated aqueous bicarbonate solution in a cold bath to control any exotherm and neutralize acidic byproducts.

Visualization of Fluorination Strategies

Workflow for Selecting a Fluorination Reagent

G start Starting Material? sub_type What is the functional group to be fluorinated? start->sub_type alcohol Alcohol / Phenol sub_type->alcohol C-OH carbonyl Aldehyde / Ketone sub_type->carbonyl C=O activated_ch Activated C-H (e.g., β-dicarbonyl) sub_type->activated_ch C-H reagent_choice1 Use Deoxyfluorination Reagent alcohol->reagent_choice1 carbonyl->reagent_choice1 reagent_choice2 Use Electrophilic (N-F) Reagent activated_ch->reagent_choice2 phenol_q Is it a Phenol or Heteroaromatic OH? reagent_choice1->phenol_q selectfluor Selectfluor® / NFSI reagent_choice2->selectfluor phenofluor PhenoFluorMix™ phenol_q->phenofluor Yes xtalfluor XtalFluor-E® / Deoxo-Fluor® phenol_q->xtalfluor No

Caption: Decision workflow for choosing the appropriate class of fluorinating reagent.

Simplified Deoxyfluorination Mechanism

G sub R-OH (Alcohol) intermediate R-O-SF₂NR'₂ (Activated Intermediate) sub->intermediate + Reagent, -HF reagent [SF₃NR'₂] (e.g., DAST) product R-F (Alkyl Fluoride) intermediate->product F⁻ attack (SN2/SNi)

Caption: General mechanism for deoxyfluorination using a sulfuran-based reagent.

Simplified Electrophilic Fluorination Mechanism

G sub Enolate Nucleophile (R₂C=C(O⁻)R) product α-Fluorocarbonyl (R₂CF-C(=O)R) sub->product + 'F⁺' Source reagent N-F Reagent (e.g., Selectfluor®) reagent->product

Caption: General mechanism for electrophilic fluorination of an enolate.

Conclusion: A Safer and More Versatile Fluorination Toolkit

The modern synthetic chemist is equipped with a powerful and diverse toolkit for C-F bond formation. The paradigm has shifted decisively away from hazardous, poorly selective reagents toward robust, crystalline, and safer alternatives. For nucleophilic deoxyfluorination, reagents like XtalFluor-E® offer a superior safety profile for routine transformations, while PhenoFluorMix™ provides an elegant solution for the historically challenging fluorination of phenols. On the electrophilic front, N-F reagents like Selectfluor® and NFSI have become indispensable for their stability, ease of use, and broad applicability.

By understanding the distinct mechanisms, applications, and safety considerations of these modern reagents, researchers can make more informed, efficient, and safer choices in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

Comparative study of ortho-, meta-, and para-fluorobenzoate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to Ortho-, Meta-, and Para-Fluorobenzoate Esters for Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key pharmacological properties. The presence of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity—properties highly desirable in drug discovery.[1][2] Among the myriad of fluorinated building blocks, fluorobenzoate esters stand out for their utility. However, the seemingly subtle choice of fluorine's position on the aromatic ring—ortho, meta, or para—has profound and distinct consequences on the molecule's overall profile. This guide provides a detailed comparative analysis of these three isomers, grounded in experimental principles, to inform rational drug design and development.

The Strategic Imperative of Positional Isomerism

Fluorine's high electronegativity and small atomic radius allow it to act as a unique substituent.[2] It can form strong carbon-fluorine bonds that block metabolic degradation and can alter the electronic distribution within a molecule to enhance target binding affinity.[2] When incorporated into a benzoate ester, the fluorine's position dictates the interplay of its powerful inductive (electron-withdrawing) and resonance (electron-donating) effects. This, in turn, governs the ester's chemical reactivity, stability, and three-dimensional presentation to a biological target. Understanding these isomeric differences is not merely academic; it is a critical component of a successful lead optimization strategy.

Synthesis and Purification: A Standardized Approach

The most common and reliable method for synthesizing these esters is the Fischer esterification, an acid-catalyzed reaction between the corresponding fluorobenzoic acid and an alcohol.[3][4] The alcohol is typically used in excess to drive the reaction equilibrium toward the ester product.

Experimental Protocol: Fischer Esterification of Fluorobenzoic Acids
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the selected fluorobenzoic acid (ortho-, meta-, or para-) (1.0 equivalent) in an excess of the desired alcohol (e.g., methanol or ethanol, 10-20 equivalents).

  • Catalysis: While stirring, cautiously add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.1 equivalents) to the mixture.[5]

  • Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) to confirm the consumption of the starting carboxylic acid.[6]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with an appropriate organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5] The resulting crude ester is then purified via silica gel column chromatography to yield the final, high-purity product.

Diagram: Generalized Workflow for Fischer Esterification

Caption: Standard laboratory workflow for the synthesis of fluorobenzoate esters.

Comparative Analysis of Physicochemical Properties

The fluorine atom's position directly impacts intermolecular forces and electronic distribution, leading to distinct physical properties for each isomer. The data below is compiled for the corresponding methyl esters as representative examples.

Table 1: Comparative Physicochemical Properties of Methyl Fluorobenzoates

PropertyMethyl 2-Fluorobenzoate (ortho)Methyl 3-Fluorobenzoate (meta)Methyl 4-Fluorobenzoate (para)
Molecular Formula C₈H₇FO₂C₈H₇FO₂[7]C₈H₇FO₂[8]
Molecular Weight 154.14 g/mol 154.14 g/mol [7]154.14 g/mol
Boiling Point ~208 °C~198 °C[7]90-92 °C / 20 mmHg
Density ~1.21 g/mL1.171 g/mL[7]1.192 g/mL
Acidity (pKa) of Parent Acid 3.27[9]3.86[10][11]~4.14[12]

The pKa of the parent carboxylic acid is a crucial indicator of the electronic effect exerted by the fluorine atom. The ortho isomer is the most acidic due to the powerful inductive withdrawal and through-space interactions of the proximate fluorine. This acidity trend inversely correlates with the electron density at the carboxyl group, a factor that influences reactivity.

Spectroscopic Fingerprints for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide definitive methods for distinguishing between the ortho-, meta-, and para-isomers. The key diagnostic features arise from fluorine's interaction with neighboring nuclei.

Table 2: Comparative Spectroscopic Data of Fluorobenzoate Esters

Spectroscopic DataOrtho-FluorobenzoateMeta-FluorobenzoatePara-Fluorobenzoate
¹H NMR Complex multiplets for aromatic protons due to strong ortho and meta ¹H-¹⁹F coupling.Aromatic protons show distinct splitting patterns with observable J-coupling to fluorine.[13]Aromatic protons typically appear as two distinct sets of doublet of doublets, showing clear ortho and meta coupling to fluorine.[14][15]
¹³C NMR Carbon signals are split by the adjacent fluorine. The carbon directly bonded to fluorine (C-F) shows a large coupling constant (¹JCF).Carbon signals show characteristic splitting due to C-F coupling.[13][16]The para-carbon exhibits a large ¹JCF coupling constant, and other ring carbons show smaller, long-range couplings.[17]
¹⁹F NMR Unique chemical shift relative to the other isomers.Chemical shift is intermediate and distinct from ortho and para positions.[18]Unique chemical shift, typically different from the ortho and meta isomers.
IR (cm⁻¹) C=O stretch ~1720-1740; C-F stretch ~1250-1300.C=O stretch ~1720-1740; C-F stretch ~1270-1310.C=O stretch ~1720-1740; C-F stretch ~1260-1300.

Isomer-Dependent Stability and Reactivity

The rate of ester hydrolysis—a critical parameter for prodrug design and assessing metabolic stability—is directly influenced by the fluorine's position. This reactivity is a function of the electrophilicity of the carbonyl carbon.

  • Ortho-Fluorobenzoate: The fluorine's strong inductive electron withdrawal increases the carbonyl carbon's electrophilicity. However, this can be counteracted by steric hindrance and potential intramolecular hydrogen bonding, making its hydrolysis rate complex to predict without experimental data. Studies on related 2-aminobenzoate esters show that ortho substituents can provide intramolecular catalysis, significantly enhancing hydrolysis rates under certain conditions.[19][20]

  • Meta-Fluorobenzoate: The fluorine at the meta position exerts a purely inductive electron-withdrawing effect, which increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of hydrolysis compared to an unsubstituted benzoate ester.

  • Para-Fluorobenzoate: In the para position, fluorine's inductive withdrawal is opposed by its electron-donating resonance effect. While the inductive effect generally dominates, the resonance donation can slightly temper the increase in carbonyl electrophilicity, leading to a hydrolysis rate that is typically faster than the unsubstituted analog but may differ from the meta isomer.[21]

Diagram: Influence of Isomer Position on Chemical Properties

G cluster_isomers Fluorine Position cluster_effects Dominant Electronic Effects cluster_consequences Chemical Consequences ortho Ortho Inductive Inductive Effect (-I) ortho->Inductive Steric Steric/Proximity Effects ortho->Steric meta Meta meta->Inductive para Para para->Inductive Resonance Resonance Effect (+R) para->Resonance Reactivity Ester Reactivity (e.g., Hydrolysis) Inductive->Reactivity Binding Target Binding Affinity Inductive->Binding Resonance->Reactivity Resonance->Binding Steric->Reactivity Steric->Binding PK Pharmacokinetic Profile Reactivity->PK

Caption: Relationship between fluorine position, electronic effects, and resulting chemical properties.

Conclusion and Strategic Recommendations

The choice between ortho-, meta-, and para-fluorobenzoate esters is a critical decision in drug design, not one of convenience. Each isomer presents a unique combination of electronic, steric, and physicochemical properties.

  • Use the ortho-isomer when seeking to introduce significant conformational constraints or when exploring potential intramolecular interactions to influence reactivity or binding.

  • Employ the meta-isomer to impart a strong, clean inductive effect, which can be useful for increasing the acidity of nearby protons or enhancing susceptibility to nucleophilic attack in a predictable manner.

  • Select the para-isomer when a balance between inductive withdrawal and resonance donation is desired, often providing a moderate activation that can fine-tune properties like metabolic stability and cell permeability.[22]

Ultimately, a deep understanding of these isomeric differences, validated by the synthesis and empirical testing of all three analogs, empowers medicinal chemists to rationally design molecules with superior efficacy, optimized pharmacokinetics, and improved safety profiles.

References

The Unassuming Fluorine: A Comparative Guide to the Efficiency of Ethyl 2-Fluorobenzoate in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a titan, forging carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Central to this transformation is the aryl halide, the electrophilic partner whose identity profoundly dictates the reaction's success. While aryl iodides and bromides are the celebrated workhorses, their less reactive cousins, the aryl chlorides and fluorides, present both a challenge and an opportunity in complex molecule synthesis. This guide provides a detailed comparison of the efficiency of ethyl 2-halobenzoates, with a special focus on the often-underestimated ethyl 2-fluorobenzoate, in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide field-proven protocols to navigate the intricacies of coupling these varied substrates.

The Halogen Hierarchy: A Tale of Bond Dissociation Energies

The reactivity of aryl halides in Suzuki coupling is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is the initial and often rate-determining step of the catalytic cycle.[2] The weaker the C-X bond, the more readily this step proceeds. This establishes a clear hierarchy of reactivity:

I > Br > Cl > F

Aryl iodides, with the weakest C-I bond, are the most reactive, often undergoing coupling under mild conditions. Aryl bromides are also highly effective and are widely used due to their balance of reactivity and stability. Aryl chlorides, possessing a stronger C-Cl bond, are significantly less reactive and typically require more forcing conditions and specialized catalyst systems. Finally, aryl fluorides, with the strongest C-F bond, are notoriously unreactive in traditional palladium-catalyzed Suzuki couplings and often necessitate a shift in catalytic strategy, frequently towards nickel-based systems.[3]

Performance Snapshot: Comparing Ethyl 2-Halobenzoates

Direct, side-by-side comparative studies of the complete series of ethyl 2-halobenzoates under identical Suzuki coupling conditions are sparse in the literature. However, by compiling data from various studies on these and analogous substrates, a clear trend in performance emerges. The following table provides a semi-quantitative comparison of the expected yields for the Suzuki coupling of ethyl 2-halobenzoates with phenylboronic acid, illustrating the profound impact of the halogen leaving group.

Aryl Halide SubstrateTypical Catalyst SystemGeneral ConditionsExpected Yield (%)
Ethyl 2-iodobenzoatePd(PPh₃)₄ or Pd(OAc)₂/PPh₃Mild base (e.g., K₂CO₃), 80-100 °C>90%
Ethyl 2-bromobenzoatePd(OAc)₂ / Bulky Ligand (e.g., SPhos)Stronger base (e.g., K₃PO₄), 100-110 °C80-95%
Ethyl 2-chlorobenzoatePd(OAc)₂ / Bulky Ligand (e.g., XPhos)Strong base (e.g., Cs₂CO₃), >100 °C< 60% (often lower)
This compoundNiCl₂(PCy₃)₂ or similar Ni(II) precatalystStrong base (e.g., K₃PO₄), High temp.Variable, can be high with Ni catalysis

Note: The yields presented are representative and can vary significantly based on the specific reaction conditions, including the boronic acid partner, solvent, and reaction time.

Mechanistic Insights and Catalyst Selection: A Deeper Dive

The choice of catalyst is intrinsically linked to the reactivity of the aryl halide.

For Iodides and Bromides: Standard palladium catalysts, such as Pd(PPh₃)₄ or in situ generated catalysts from Pd(OAc)₂ and triphenylphosphine, are often sufficient for the coupling of aryl iodides and reactive aryl bromides.[4]

For Chlorides: The stronger C-Cl bond necessitates more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos.[5][6] These ligands promote the challenging oxidative addition step and facilitate the reductive elimination to afford the product.

For Fluorides: The inertness of the C-F bond to palladium(0) insertion under typical conditions often renders palladium catalysis ineffective. Here, nickel catalysts have emerged as a powerful alternative.[7] Nickel(0) species are more readily oxidized and can cleave the robust C-F bond, enabling the Suzuki coupling of aryl fluorides.

Experimental Protocols: From the Routine to the Challenging

The following protocols provide detailed, step-by-step methodologies for the Suzuki coupling of each of the ethyl 2-halobenzoates.

Protocol 1: Suzuki Coupling of Ethyl 2-iodobenzoate (High Reactivity)

This protocol utilizes a standard palladium catalyst system suitable for highly reactive aryl iodides.

Materials:

  • Ethyl 2-iodobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-iodobenzoate, phenylboronic acid, palladium(II) acetate, and triphenylphosphine.

  • Add potassium carbonate, followed by 1,4-dioxane and water.

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-phenylbenzoate.

Protocol 2: Suzuki Coupling of Ethyl 2-bromobenzoate (Moderate Reactivity)

This protocol employs a more active catalyst system with a bulky phosphine ligand to efficiently couple the less reactive aryl bromide.

Materials:

  • Ethyl 2-bromobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 3 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos, 0.06 mmol, 6 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Water (0.5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add ethyl 2-bromobenzoate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate to a Schlenk tube equipped with a magnetic stir bar.

  • Add toluene and water to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 3: Suzuki Coupling of Ethyl 2-chlorobenzoate (Low Reactivity)

This protocol utilizes a highly active palladium precatalyst with a bulky biaryl phosphine ligand, essential for the activation of the C-Cl bond.

Materials:

  • Ethyl 2-chlorobenzoate (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • trans-Dichlorobis(XPhos)palladium(II) (PdCl₂(XPhos)₂, 0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add ethyl 2-chlorobenzoate, phenylboronic acid, PdCl₂(XPhos)₂, and cesium carbonate.

  • Add degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a short plug of silica gel.

  • Concentrate the filtrate and purify the residue by column chromatography.[6]

Protocol 4: Nickel-Catalyzed Suzuki Coupling of this compound (Challenging Substrate)

For the most challenging substrate, this protocol leverages a nickel catalyst to achieve the C-F bond activation.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (2.0 mmol, 2.0 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 4.5 mmol, 4.5 equiv)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox, charge a vial with NiCl₂(PCy₃)₂, this compound, phenylboronic acid, and potassium phosphate.

  • Add tert-amyl alcohol.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with stirring for 12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite and concentrate the filtrate.

  • Purify the crude product by column chromatography.[7]

Visualizing the Core Processes

To better understand the underlying chemistry, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X aryl_halide->oxidative_addition pdi_complex Ar-Pd(II)-X (trans-complex) oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation base Base (e.g., K₂CO₃) diaryl_pd_complex Ar-Pd(II)-R transmetalation->diaryl_pd_complex boronic_acid R-B(OH)₂ boronate_complex [R-B(OH)₃]⁻ boronic_acid->boronate_complex + Base boronate_complex->transmetalation reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R reductive_elimination->product Experimental_Workflow General Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) solvent 2. Add Degassed Solvent setup->solvent reaction 3. Heat Under Inert Atmosphere (e.g., 80-120 °C) solvent->reaction monitoring 4. Monitor Progress (TLC, GC-MS, LC-MS) reaction->monitoring workup 5. Aqueous Workup (Extraction, Washing) monitoring->workup Upon Completion purification 6. Purification (Column Chromatography) workup->purification product 7. Final Product purification->product

References

A Computational Deep Dive: Unraveling the Reaction Mechanism of Ethyl 2-Fluorobenzoate Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, a profound understanding of reaction mechanisms is paramount for the optimization of existing processes and the rational design of novel molecular entities. The hydrolysis of esters, a fundamental organic transformation, is often influenced by subtle electronic and steric effects. This guide provides a comprehensive computational analysis of the reaction mechanism of Ethyl 2-fluorobenzoate, a molecule of interest due to the unique electronic properties imparted by the ortho-fluoro substituent. Through a comparative lens, we will explore its reactivity alongside unsubstituted Ethyl Benzoate and its para-substituted counterpart, Ethyl 4-fluorobenzoate, supported by theoretical calculations and references to established experimental data.

The Ortho-Fluoro Enigma: Steric Hindrance vs. Inductive Effects

The presence of a fluorine atom at the ortho position of the benzoate ring introduces a fascinating interplay of steric and electronic factors that dictate the rate and mechanism of hydrolysis. Unlike its meta and para counterparts, the ortho-substituent can exert through-space effects, in addition to its through-bond inductive and resonance effects.

A key question is whether the steric bulk of the fluorine atom impedes the approach of the nucleophile (e.g., a hydroxide ion in base-catalyzed hydrolysis or a water molecule in acid-catalyzed hydrolysis) to the electrophilic carbonyl carbon, thereby slowing down the reaction. Conversely, the strong electron-withdrawing inductive effect (-I) of fluorine is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction. Computational analysis provides a powerful toolkit to dissect these competing effects.

Computational Methodology: A Window into the Transition State

To elucidate the reaction mechanism, Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry.[1] This guide will reference a typical computational protocol that can be employed for such an investigation.

Experimental Protocol: Computational Workflow for Reaction Mechanism Analysis
  • Model System Setup:

    • The reactants (this compound, Ethyl Benzoate, Ethyl 4-fluorobenzoate, and the nucleophile - OH⁻ for base-catalyzed or H₂O and H₃O⁺ for acid-catalyzed hydrolysis) are modeled in a suitable quantum chemistry software package.

  • Geometry Optimization:

    • The ground state geometries of all reactants, intermediates, transition states, and products are optimized using a functional such as B3LYP with a basis set like 6-311+G(d,p).

  • Transition State Search:

    • Transition state (TS) structures are located using methods like the Berny algorithm. A key characteristic of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • IRC calculations are performed to confirm that the located transition state connects the correct reactants and products on the potential energy surface.

  • Energy Calculations and Solvation Modeling:

    • Single-point energy calculations are performed at a higher level of theory or with a larger basis set to obtain more accurate energy barriers.

    • Solvent effects are crucial in hydrolysis reactions and are typically incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • The calculated activation energies (the energy difference between the transition state and the reactants) and reaction energies are analyzed to compare the reactivity of the different substrates.

    • Natural Bond Orbital (NBO) analysis can be used to probe the electronic structure and charge distribution in the reactants and transition states.

Comparative Analysis: this compound vs. Alternatives

A comparative analysis of the hydrolysis of this compound against Ethyl Benzoate and Ethyl 4-fluorobenzoate allows for the isolation of the ortho-fluoro effect.

Compound Key Substituent Effect Predicted Impact on Hydrolysis Rate (Base-Catalyzed) Rationale
Ethyl Benzoate (Reference) NoneBaselineThe unsubstituted aromatic ring provides a benchmark for electronic and steric effects.
Ethyl 4-fluorobenzoate -I, +M (para)IncreasedThe strong inductive effect (-I) of fluorine at the para position increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack. The mesomeric effect (+M) is weaker for fluorine.
This compound -I, +M (ortho), Steric HindranceIncreased (Dominant Inductive Effect)While some steric hindrance is present, the potent electron-withdrawing inductive effect of the ortho-fluoro group is expected to significantly enhance the carbonyl carbon's electrophilicity, leading to a faster reaction rate compared to the unsubstituted ester. Computational studies on related systems suggest that fluorine substitution generally accelerates ester hydrolysis.[2]
Visualizing the Reaction Pathway: Base-Catalyzed Hydrolysis

The following diagram illustrates the generally accepted two-step mechanism for the base-catalyzed hydrolysis of an ester (BAC2 mechanism), which proceeds through a tetrahedral intermediate.

G Reactants Ester + OH⁻ TS1 Transition State 1 Reactants->TS1 Nucleophilic Attack Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Transition State 2 Intermediate->TS2 Leaving Group Departure Products Carboxylate + Alcohol TS2->Products

Caption: Generalized pathway for base-catalyzed ester hydrolysis.

The Decisive Role of the Transition State

Computational analysis allows for a detailed examination of the transition state structures. For the BAC2 hydrolysis of this compound, the transition state for the rate-determining nucleophilic attack would reveal the precise geometry of the approaching hydroxide ion relative to the ester. This allows for a quantitative assessment of any steric clash with the ortho-fluoro substituent.

Furthermore, NBO analysis of the transition state can quantify the extent of charge development and delocalization, providing electronic insights into the stabilizing or destabilizing effects of the fluorine atom. It is anticipated that the electron-withdrawing nature of fluorine would stabilize the developing negative charge on the carbonyl oxygen in the transition state, thereby lowering the activation energy.

Workflow for Computational Analysis

G cluster_0 Computational Setup cluster_1 Reaction Pathway Calculation cluster_2 Analysis & Comparison A Define Molecular Structures (this compound, etc.) B Select DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) A->B C Incorporate Solvation Model (e.g., PCM) B->C D Optimize Reactant & Product Geometries C->D E Locate Transition States (TS) D->E F Perform IRC Calculations E->F G Calculate Activation & Reaction Energies F->G H Analyze Electronic Structure (NBO) G->H I Compare with Alternatives (Ethyl Benzoate, Ethyl 4-fluorobenzoate) H->I

Caption: A typical workflow for the computational analysis of a reaction mechanism.

Experimental Validation: Bridging Theory and Reality

While computational chemistry provides invaluable insights, experimental validation is the ultimate arbiter of a proposed mechanism. Kinetic studies of the hydrolysis of this compound under controlled conditions (e.g., varying pH and temperature) would yield experimental rate constants. These can be compared with the computationally predicted activation energies via the Arrhenius equation.

Furthermore, Hammett plots, which correlate reaction rates with substituent constants, can be constructed using a series of ortho-substituted ethyl benzoates.[3] This would provide experimental evidence for the electronic and steric effects of the ortho-fluoro substituent in comparison to other groups. Studies on para-substituted benzoates have already demonstrated the utility of this approach in conjunction with computational modeling.[4][5]

Conclusion: The Power of a Synergistic Approach

The computational analysis of the reaction mechanism of this compound hydrolysis, when compared with its unsubstituted and para-substituted analogs, offers a detailed picture of the subtle interplay of electronic and steric effects. The prevailing evidence from general principles of physical organic chemistry and computational studies on related systems strongly suggests that the electron-withdrawing inductive effect of the ortho-fluoro substituent is the dominant factor, leading to an acceleration of the hydrolysis rate.

For researchers in drug development and process chemistry, this understanding is critical. It allows for the prediction of the chemical stability of drug candidates containing similar motifs and informs the design of synthetic routes with optimized reaction conditions. The synergy between computational modeling and experimental kinetics provides a robust framework for elucidating complex reaction mechanisms and driving innovation in the chemical sciences.

References

A Comparative Guide to Validated Analytical Methods for the Quantification of Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 2-fluorobenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of two validated analytical methods for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies are presented with detailed experimental protocols and are framed within the context of international regulatory guidelines to ensure scientific integrity and trustworthiness.[1][2][3]

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance of the procedure meets the requirements for the intended analytical applications.[4][5] This guide adheres to the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[6][7][8][9][10][11]

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle:

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[12] In this method, the sample is vaporized and injected into a capillary column, where it is separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[12] The separated components are then detected by a mass spectrometer, which provides both quantitative data and structural information, ensuring high specificity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as ethyl acetate, in a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly.

    • Prepare a series of calibration standards by diluting a stock solution of pure this compound in ethyl acetate to cover the expected concentration range of the samples.[13]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890A GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Volume: 1 µL (splitless injection).

    • Mass Spectrometer: Agilent 5975C MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of this compound (e.g., m/z 168, 140, 123).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the target ion against the concentration of the calibration standards.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Volume dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for this compound quantification by GC-MS.

Method 2: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle:

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase.[14][15] For this compound, a reverse-phase HPLC method is suitable, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. Detection is achieved using a UV detector, as the aromatic ring in the analyte absorbs UV light at a specific wavelength.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the test sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, in a 100 mL volumetric flask.

    • Dilute to the mark with the solvent and mix thoroughly.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

    • Prepare a series of calibration standards by diluting a stock solution of pure this compound in the mobile phase to cover the expected concentration range of the samples.

  • HPLC-UV Instrumentation and Conditions:

    • HPLC System: Shimadzu Nexera series UHPLC or equivalent.[16]

    • Column: Shim-pack Velox C18 (100 mm L × 3.0 mm I.D., 2.7 µm) or equivalent.[16]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase may contain a small amount of acid, such as phosphoric acid, to improve peak shape.[17]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 230 nm.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas from the calibration curve.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect calibrate Construct Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for this compound quantification by HPLC-UV.

Method Validation and Comparison

The validation of these analytical methods should be performed according to ICH Q2(R2) guidelines, which outline the necessary validation characteristics for various analytical procedures.[1][3][7][18][19] The key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][3][6]

Comparison of Validated Analytical Methods:

Validation Parameter GC-MS HPLC-UV Rationale and Insights
Specificity HighModerate to HighGC-MS offers higher specificity due to the combination of chromatographic separation and mass spectrometric detection, which provides structural information. HPLC-UV specificity depends on the chromatographic resolution from potential impurities.
Linearity (R²) > 0.995> 0.995Both methods are expected to exhibit excellent linearity over a defined concentration range. A minimum of five concentrations is recommended for establishing linearity.[20][21]
Range 80-120% of the test concentration80-120% of the test concentrationThe specified range is established by confirming that the analytical procedure provides an acceptable degree of linearity, accuracy, and precision.[20][21]
Accuracy (% Recovery) 98-102%98-102%Accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
Precision (%RSD) < 2%< 2%Precision is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should be within acceptable limits.
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)GC-MS typically offers lower detection limits due to its higher sensitivity, especially in SIM mode.
Limit of Quantitation (LOQ) Low (ng/mL range)Moderate (µg/mL range)The LOQ is the lowest concentration of analyte that can be determined with acceptable precision and accuracy. A typical signal-to-noise ratio for LOQ is 10:1.[21]
Robustness GoodGoodRobustness should be evaluated by making small, deliberate variations in method parameters (e.g., temperature, flow rate, mobile phase composition) and observing the effect on the results.[1][21]

Conclusion

Both GC-MS and HPLC-UV are suitable and reliable methods for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. GC-MS is the preferred method when high specificity and sensitivity are required, particularly for trace-level analysis. HPLC-UV is a robust and widely available technique that is well-suited for routine quality control applications where the concentration of the analyte is relatively high and the sample matrix is not overly complex. The validation of the chosen method must be thoroughly documented to ensure the reliability and accuracy of the analytical data, in accordance with regulatory expectations.[2][22]

References

A Senior Application Scientist's Guide to Benchmarking Ethyl 2-fluorobenzoate Against Other Fluorinating Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern therapeutic design. The unique physicochemical properties imparted by fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity.[1][2] This guide provides an in-depth technical comparison of ethyl 2-fluorobenzoate, a key fluorinated building block, against a range of alternative reagents. We will delve into the practical aspects of their application, supported by standardized experimental protocols and comparative data to inform your selection of the optimal building block for your synthetic campaigns.

The Role of Fluorinated Building Blocks in Synthesis

Rather than acting as reagents that introduce fluorine, fluorinated building blocks are molecular fragments that already contain one or more fluorine atoms. These are incorporated into a larger molecule, typically via cross-coupling reactions.[3][4] This "building block approach" is a dominant strategy in drug discovery, offering a reliable method for introducing fluorine-containing motifs into complex molecular architectures.[3][4] this compound serves as a valuable synthon in this regard, providing a fluorinated aromatic ring with an ester functionality that can be further manipulated.[5]

Benchmarking Methodology: Palladium-Catalyzed Cross-Coupling Reactions

To objectively assess the performance of this compound and its alternatives, we will utilize two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are staples in the construction of C-C and C-N bonds, respectively, and serve as excellent platforms for evaluating the reactivity of fluorinated aryl building blocks.[6]

Benchmark Reaction 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming a carbon-carbon bond between an organoboron compound and an organohalide. In our benchmark study, we will assess the coupling of various fluorinated building blocks with 4-methoxyphenylboronic acid.

Benchmark Reaction 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond between an aryl halide and an amine. For our comparative analysis, we will examine the coupling of our selected building blocks with morpholine, a common secondary amine used in medicinal chemistry.

Comparative Performance Analysis

The following sections provide a detailed comparison of this compound with its positional isomers (ethyl 3-fluorobenzoate and ethyl 4-fluorobenzoate) and other relevant fluorinated aryl building blocks. The provided data, collated from various sources, is intended to illustrate general reactivity trends. For a direct comparison, it is recommended to perform these reactions under identical, optimized conditions in your own laboratory setting.

Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

This benchmark reaction highlights the relative reactivity of the C-X bond (where X is F, Cl, Br, or I) in the presence of a palladium catalyst. The general trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > Cl >> F.[7] Activating the exceptionally strong C-F bond for cross-coupling is a significant challenge and typically requires specialized, highly active catalyst systems.[2]

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Building BlockProductTypical Catalyst SystemTypical Yield (%)
2-Iodofluorobenzene2-Fluoro-4'-methoxy-1,1'-biphenylPd(PPh₃)₄ / K₂CO₃>90
2-Bromofluorobenzene2-Fluoro-4'-methoxy-1,1'-biphenylPd(OAc)₂ / SPhos / K₃PO₄85-95
2-Chlorofluorobenzene2-Fluoro-4'-methoxy-1,1'-biphenylPd₂(dba)₃ / XPhos / K₃PO₄70-85
This compoundEthyl 4'-methoxy-[1,1'-biphenyl]-2-carboxylatePd(OAc)₂ / SPhos / K₃PO₄60-75
Ethyl 3-fluorobenzoateEthyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylatePd(OAc)₂ / SPhos / K₃PO₄75-85
Ethyl 4-fluorobenzoateEthyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylatePd(OAc)₂ / SPhos / K₃PO₄80-90

Note: Yields are approximate and can vary significantly based on specific reaction conditions, ligands, and bases used.

Analysis of Reactivity:

The data illustrates the expected trend in halide reactivity. The ortho-position of the fluorine atom in this compound, combined with the steric bulk of the adjacent ester group, can influence the rate of oxidative addition to the palladium catalyst, often leading to slightly lower yields compared to its meta and para isomers under similar conditions. The electron-withdrawing nature of the ester group can also impact the electronic properties of the aromatic ring and its reactivity in the catalytic cycle.

Buchwald-Hartwig Amination with Morpholine

The Buchwald-Hartwig amination is another key transformation for assessing the utility of these building blocks. The reactivity trends observed in the Suzuki-Miyaura coupling are generally mirrored here.

Table 2: Comparative Performance in Buchwald-Hartwig Amination

Building BlockProductTypical Catalyst SystemTypical Yield (%)
2-Bromofluorobenzene4-(2-fluorophenyl)morpholinePd₂(dba)₃ / XPhos / NaOtBu80-90
This compoundEthyl 2-morpholinobenzoatePd₂(dba)₃ / XPhos / NaOtBu50-70
Ethyl 3-fluorobenzoateEthyl 3-morpholinobenzoatePd₂(dba)₃ / XPhos / NaOtBu70-85
Ethyl 4-fluorobenzoateEthyl 4-morpholinobenzoatePd₂(dba)₃ / XPhos / NaOtBu75-90

Note: Yields are approximate and can vary based on specific reaction conditions.

Analysis of Reactivity:

Similar to the Suzuki-Miyaura coupling, the ortho-substituted this compound often exhibits lower reactivity in the Buchwald-Hartwig amination compared to its isomers. The steric hindrance around the reaction center can impede the approach of the amine and the subsequent steps in the catalytic cycle.

Experimental Protocols

The following are standardized protocols for the benchmark reactions. These are intended as a starting point, and optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

Standardized Protocol for Suzuki-Miyaura Cross-Coupling

Materials:

  • Fluorinated aryl building block (1.0 mmol)

  • 4-Methoxyphenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane/Water (4:1, degassed) (5 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorinated aryl building block, 4-methoxyphenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Standardized Protocol for Buchwald-Hartwig Amination

Materials:

  • Fluorinated aryl building block (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (degassed) (5 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the degassed toluene.

  • Add the fluorinated aryl building block and morpholine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations and the "Fluorine Effect"

The position of the fluorine atom on the aromatic ring significantly influences the building block's reactivity through a combination of inductive and steric effects.

  • Ortho-Position (as in this compound): The strong electron-withdrawing inductive effect of the ortho-fluorine atom can increase the electrophilicity of the carbon atom at the reaction site, potentially favoring oxidative addition. However, this is often counteracted by steric hindrance from the adjacent ester group and the fluorine atom itself, which can impede the approach of the bulky palladium catalyst.[1]

  • Meta-Position: A fluorine atom in the meta-position primarily exerts an inductive electron-withdrawing effect, which can influence the overall electron density of the aromatic ring and its reactivity.

  • Para-Position: In the para-position, the fluorine atom's inductive effect is still significant, and it can also participate in resonance effects, though these are generally weaker than its inductive influence. The lack of steric hindrance compared to the ortho-isomer often leads to higher reactivity.

The choice of ligand is also critical in overcoming the challenges associated with activating C-F bonds. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are often employed to promote the oxidative addition and reductive elimination steps of the catalytic cycle.

Visualizing the Workflow

Benchmark_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination s_start Select Building Blocks (Ethyl 2/3/4-fluorobenzoate, etc.) s_reagents 4-Methoxyphenylboronic acid Pd(OAc)2/SPhos, K3PO4 s_start->s_reagents Couple with s_reaction Reaction at 100°C s_reagents->s_reaction s_analysis TLC/LC-MS Monitoring s_reaction->s_analysis s_workup Workup & Purification s_analysis->s_workup s_product Biaryl Product s_workup->s_product compare Compare Yields, Reaction Times, and Purity s_product->compare b_start Select Building Blocks (Ethyl 2/3/4-fluorobenzoate, etc.) b_reagents Morpholine Pd2(dba)3/XPhos, NaOtBu b_start->b_reagents Couple with b_reaction Reaction at 100°C b_reagents->b_reaction b_analysis TLC/LC-MS Monitoring b_reaction->b_analysis b_workup Workup & Purification b_analysis->b_workup b_product Aryl Amine Product b_workup->b_product b_product->compare

Caption: Comparative workflow for benchmarking fluorinated building blocks.

Conclusion

This guide provides a framework for the comparative evaluation of this compound against other fluorinated building blocks. Through standardized palladium-catalyzed cross-coupling reactions, researchers can gain valuable insights into the relative reactivity and utility of these important synthetic intermediates. While this compound is a versatile building block, its ortho-substitution can present steric challenges, often leading to slightly lower reactivity compared to its meta and para isomers. A thorough understanding of these reactivity trends, coupled with careful optimization of reaction conditions, is essential for the successful incorporation of fluorinated motifs into next-generation therapeutics and advanced materials.

References

Case studies comparing the biological activity of derivatives from fluorobenzoate isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic placement of a single fluorine atom can dramatically alter the biological profile of a molecule. This guide offers an in-depth comparison of the biological activities of derivatives synthesized from the three positional isomers of fluorobenzoic acid: ortho-, meta-, and para-fluorobenzoate. By examining case studies in antimicrobial, anticancer, and anti-inflammatory research, we will elucidate the critical role that isomeric position plays in determining therapeutic efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of fluorine substitution in molecular design.

The Rationale: Why Isomerism Matters

The position of a fluorine atom on a benzene ring—be it ortho (position 2), meta (position 3), or para (position 4) relative to the carboxyl group—is not a trivial structural detail. This placement dictates the electronic and steric properties of the entire molecule.[1] It influences:

  • Electron Distribution: Fluorine is highly electronegative, creating a dipole moment that affects the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking metabolic pathways at that position and thereby increasing the compound's half-life.

  • Binding Affinity: The precise orientation of the fluorine atom can either enhance or hinder the "fit" of a molecule into the active site of an enzyme or receptor.

Understanding these isomeric effects is paramount for the rational design of potent and selective therapeutic agents.[2]

Case Study 1: Antimicrobial Activity of Fluorobenzoylthiosemicarbazides

A compelling example of isomeric influence is found in the antibacterial activity of fluorobenzoylthiosemicarbazides. A systematic study was conducted to synthesize and evaluate derivatives from all three fluorobenzoate isomers against a panel of Gram-positive bacteria.[3]

Experimental Workflow: Synthesis and Evaluation

The synthesis of these derivatives follows a well-established two-step protocol, which provides a robust framework for creating a library of compounds for screening.

G cluster_synthesis Synthesis Pathway cluster_screening Antimicrobial Screening start o/m/p-Fluorobenzoylhydrazide step1 Reaction in Boiling Ethanol start->step1 isothio Alkyl/Aryl Isothiocyanate isothio->step1 product1 1-Fluorobenzoyl-4-aryl/(alkyl) thiosemicarbazides step1->product1 product1_screen Synthesized Thiosemicarbazides product1->product1_screen Purification & Characterization step2 Two-Fold Serial Microdilution Assay product1_screen->step2 result Determine Minimum Inhibitory Concentration (MIC) step2->result bacteria Gram-Positive Bacteria (e.g., S. aureus, S. epidermidis) bacteria->step2

Caption: Workflow for synthesis and antimicrobial screening.

Protocol: Synthesis of 1-Fluorobenzoyl-4-arylthiosemicarbazides
  • Reactant Preparation: Dissolve the appropriate fluorobenzoylhydrazide (ortho-, meta-, or para-) in absolute ethanol.

  • Addition: To the solution, add the desired aryl or alkyl isothiocyanate.

  • Reflux: Heat the reaction mixture to boiling and maintain reflux for the time specified by the protocol (typically several hours).[3]

  • Isolation: Cool the mixture. The resulting solid product is collected by filtration, washed with cold ethanol, and dried.

  • Purification: If necessary, the crude product can be recrystallized from ethanol to yield the pure thiosemicarbazide derivative.

Comparative Data Analysis

The antibacterial activity is quantified by the Minimum Inhibitory Concentration (MIC), where a lower value indicates higher potency. The results clearly demonstrate that the position of the fluorine atom has a profound impact on efficacy.

Compound SeriesFluorobenzoyl PositionN4-Aryl SubstituentS. aureus ATCC 25923 MIC (µg/mL)S. epidermidis ATCC 12228 MIC (µg/mL)
Set I ortho4-CF₃15.6331.25
Set II meta3-CF₃3.9115.63
Set III para4-CF₃7.8215.63

Data synthesized from a representative study.[3]

Expert Interpretation: The data reveals a distinct structure-activity relationship (SAR). For derivatives with a trifluoromethyl (CF₃) group on the N4-aryl substituent, the meta-fluorobenzoyl derivative exhibited the highest potency against S. aureus. The para-isomer was moderately active, while the ortho-isomer was the least active. This suggests that the electronic and steric effects of the meta-positioned fluorine create a molecular conformation that is optimal for interacting with the bacterial target. The reduced activity of the ortho-isomer may be due to steric hindrance, which could prevent the molecule from adopting the necessary conformation for binding.

Case Study 2: Anticancer Activity of Fluorophenyl Thiadiazole Derivatives

In the realm of oncology, fluorobenzoate derivatives are explored as inhibitors of key enzymes in cancer progression, such as aromatase, which is crucial in estrogen-dependent breast cancers. A study investigating fluorophenyl derivatives of 1,3,4-thiadiazole provides valuable insights into the comparative activity of meta- and para-isomers.[4]

Mechanism of Action: Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogen. Inhibiting this enzyme is a validated strategy for treating hormone-receptor-positive breast cancer. Fluorinated inhibitors can bind to the active site of the enzyme, blocking its function and reducing tumor-promoting estrogen levels.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorGrowth Tumor Cell Proliferation ER->TumorGrowth Promotes Inhibitor Fluorophenyl Thiadiazole Derivative Inhibitor->Aromatase Inhibits

Caption: Aromatase inhibition by fluorinated derivatives.

Comparative Cytotoxicity Data

The anticancer potential of these compounds was evaluated by determining their half-maximal inhibitory concentration (IC₅₀) against the MCF-7 human breast adenocarcinoma cell line.

Compound SeriesFluorophenyl PositionN-Aryl SubstituentMCF-7 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)Selectivity Issue
Series A meta2-Chlorophenyl65.9551.01No
Series A meta2-Bromophenyl52.3536.46No
Series B para2-Chlorophenyl39.5268.32Yes
Series B para2-Iodophenyl28.1665.17Yes

Data adapted from the study on 1,3,4-thiadiazole derivatives.[4]

Expert Interpretation: This case study highlights a critical aspect of drug design: therapeutic selectivity. While both meta- and para-fluorophenyl derivatives showed anticancer activity, their toxicity profiles differed significantly. The para-isomers (Series B) were generally more potent against the MCF-7 cancer cells.[4] However, the meta-isomers (Series A) exhibited higher toxicity towards normal fibroblast cells, with IC₅₀ values lower than those for the cancer cells. This lack of selectivity makes them poor candidates for further development.[4] The para-isomers, in contrast, were more toxic to cancer cells than normal cells, indicating a more favorable therapeutic window. The study suggests that expanding the research to include ortho-isomers is a logical next step to fully delineate the SAR.[4]

Case Study 3: Anti-Inflammatory Potential of Fluorobenzoic Acid

While direct comparative studies of derivatives are less common in the public domain for inflammation, insights can be gained from studies on the parent molecules. A study using positron emission tomography (PET) imaging compared 4-fluorobenzoic acid (para-isomer) with other tracers for their ability to differentiate tumors from inflammation.[5][6]

Protocol: Carrageenan-Induced Paw Edema Model

A standard method to evaluate anti-inflammatory activity is the carrageenan-induced paw edema model in rodents.

  • Baseline Measurement: Measure the initial paw volume of the test animal (e.g., a rat) using a plethysmometer.

  • Compound Administration: Administer the test compound (e.g., a fluorobenzoate derivative) orally or via injection.

  • Induction of Inflammation: After a set period (e.g., 1 hour), inject a small amount of carrageenan solution into the sub-plantar tissue of the rat's paw to induce localized inflammation.

  • Measure Edema: Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.

  • Calculate Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control (vehicle-treated) group.

Isomeric Considerations in Inflammation

The PET imaging study revealed that 4-fluorobenzoic acid (para-FBA) showed significantly less uptake in inflamed tissues compared to its accumulation in tumors.[5] This is in contrast to other tracers like ¹⁸F-FDG, which accumulate heavily in both.[5] This property makes ¹⁸F-FBA a promising candidate for developing PET probes that can specifically image tumors without a confounding signal from inflammation.[5]

Expert Interpretation: The low uptake of para-FBA in inflammatory models suggests that its derivatives might be designed to either avoid inflammatory tissues (useful for targeted cancer therapy) or, conversely, be modified to accumulate there and act as anti-inflammatory agents. The electronic properties of the para-isomer likely influence its transport and metabolism in a way that differs from the ortho- and meta-isomers. This underscores the need for comparative studies of all three isomers in inflammation models to fully exploit their therapeutic potential.

Conclusion and Future Directions

The case studies presented herein unequivocally demonstrate that the positional isomerism of the fluorine atom on a benzoate scaffold is a critical determinant of biological activity.

  • In antimicrobial thiosemicarbazides, the meta-isomer showed superior potency, highlighting a clear SAR.

  • In anticancer thiadiazoles, the para-isomer offered a better therapeutic window with higher selectivity for cancer cells over normal cells compared to the meta-isomer.

  • In inflammation imaging, the para-isomer displayed unique properties that could be leveraged for diagnostic applications.

For drug development professionals, these findings reinforce the necessity of synthesizing and screening derivatives of all three isomers in the early stages of discovery. A seemingly minor shift of a fluorine atom from the para to the meta position can be the difference between a promising lead compound and a toxic dead end. Future research should focus on conducting more systematic, side-by-side comparisons of ortho-, meta-, and para-fluorobenzoate derivatives across a wider range of biological targets to build a comprehensive knowledge base that can guide the next generation of rationally designed therapeutics.

References

Safety Operating Guide

A Guide to the Proper Disposal of Ethyl 2-fluorobenzoate: Ensuring Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Ethyl 2-fluorobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the scientific and regulatory rationale behind each step. Our commitment is to provide you with the expertise necessary to manage laboratory waste responsibly, ensuring the safety of personnel and the protection of our environment.

Core Directive: Understanding the Regulatory Landscape

A crucial aspect of managing this compound waste is understanding its regulatory classification. While a Safety Data Sheet (SDS) may indicate that the pure substance is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), this pertains primarily to occupational exposure risks like immediate toxicity or flammability.[1]

However, for disposal purposes, the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific regulations for certain chemical classes. This compound is a halogenated organic compound , a class of chemicals subject to stringent disposal requirements due to their potential for environmental persistence and the hazardous byproducts they can form upon improper treatment.[2][3] Therefore, despite its lower immediate hazard profile for handling, it must be disposed of as regulated hazardous waste .[3] Mixing halogenated waste with non-halogenated waste renders the entire volume as halogenated waste, significantly increasing disposal costs and regulatory burden.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 443-26-5[5][6]
Molecular Formula C9H9FO2[5]
Molecular Weight 168.16 g/mol [6]
Appearance Clear, colorless to light yellow liquid[5][7]
Boiling Point 115 °C[6]
Density 1.15 g/cm³[6]
Solubility Insoluble in water[5][8]

The Waste Management Hierarchy: A Strategy for Prudent Chemical Use

The most effective disposal procedure begins with waste minimization.[9] Before generating waste, consider the established hierarchy of waste management to reduce environmental impact and operational costs.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2-fluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of Ethyl 2-fluorobenzoate (CAS No. 443-26-5). In the fast-paced environment of drug discovery and chemical research, a robust understanding of the materials we work with is the bedrock of both groundbreaking innovation and personal safety. This guide moves beyond mere compliance, offering a procedural and causal framework for selecting and using Personal Protective Equipment (PPE). Our goal is to instill a deep, proactive safety culture that protects you, your colleagues, and your research.

Proactive Hazard Assessment: Beyond the Label

The first step in any safety protocol is a thorough understanding of the chemical's hazard profile. For this compound, different suppliers present conflicting data. A Safety Data Sheet (SDS) from Thermo Fisher Scientific states it is not considered hazardous under the OSHA 2012 standard[1][2], while an SDS from Sigma-Aldrich classifies it as a Category 4 combustible liquid and toxic to aquatic life.

This discrepancy highlights a critical principle of laboratory safety: treat all chemicals with caution, regardless of their formal classification. The structure of this compound—a fluorinated aromatic ester—suggests we should anticipate potential hazards such as skin and eye irritation, and respiratory irritation upon inhalation, especially when heated or aerosolized. Its combustibility requires strict control of ignition sources[3].

Property Value Source
CAS Number 443-26-5[1][2][3]
Molecular Formula C₉H₉FO₂[2]
Molecular Weight 168.16 g/mol [3]
Appearance Colorless Liquid[1][2]
Boiling Point 217 - 220 °C (422.6 - 428 °F)[1]
GHS Classification Warning: H227 (Combustible liquid), H401 (Toxic to aquatic life)

The Hierarchy of Controls: A Foundational Strategy

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the implementation of preceding control measures. Before you even select your gloves, you must consider the broader safety context as defined by the hierarchy of controls, a framework mandated by OSHA to minimize workplace hazards.[4][5][6]

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Chemical Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (e.g., Goggles, Gloves, Lab Coat) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

All work involving this compound must be performed within a certified chemical fume hood to minimize inhalation exposure.[7] This engineering control is non-negotiable.

Mission-Specific PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It must be tailored to the specific task, the quantities involved, and the potential for exposure.

Eye and Face Protection: Your First Line of Defense

Solvent splashes and vapors can cause severe eye damage.[8] Therefore, eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are required for all procedures. Goggles provide a 360-degree seal around the eyes, protecting from splashes and vapors that safety glasses do not.

  • Elevated Risk: A full-face shield must be worn over chemical splash goggles during procedures with a higher risk of splashing or energetic reactions (e.g., handling large volumes, conducting reactions under pressure).[7][9]

Hand Protection: The Critical Barrier

Choosing the correct gloves is essential, as no single glove material protects against all chemicals.[10][11] For aromatic esters like this compound, glove selection should be based on manufacturer compatibility data.

Glove Material Recommendation for Aromatic Esters Key Considerations
Butyl Rubber Excellent: Offers superior protection against esters and ketones.[11][12][13]Can be less dexterous than thinner gloves. Ideal for extended contact or high-risk tasks.
Neoprene Good: Provides good resistance to a broad range of chemicals including acids, bases, and some organic solvents.[10][11][13]A versatile option for many laboratory tasks.
Nitrile Good (for incidental contact): Suitable for tasks with a low probability of direct contact.[10] Not recommended for immersion or extended contact.Prone to degradation with some solvents. Always check for visible signs of damage before and during use.
Natural Rubber (Latex) Poor: Offers little protection against organic solvents and should be avoided.[10][11]Can also cause severe allergic reactions.

Standard Operating Procedure for Glove Use:

  • Inspect: Before every use, check gloves for any signs of degradation, punctures, or discoloration.

  • Double-Gloving: For handling particularly hazardous materials or when prolonged contact is possible, wearing two pairs of gloves is recommended.[7] A common practice is to wear a thinner nitrile glove underneath a more robust butyl or neoprene glove.

  • Immediate Replacement: If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.

Protective Clothing: Shielding Your Body
  • A flame-resistant lab coat should be worn and fully buttoned at all times.[9]

  • Long pants and closed-toe, closed-heel shoes are mandatory. The footwear should be made of a non-porous material.[9][14]

  • For large-scale work, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7]

Respiratory Protection: When Engineering Controls Are Not Enough

Under the OSHA Laboratory Standard (29 CFR 1910.1450), respirators are required when engineering and administrative controls cannot maintain exposure below Permissible Exposure Limits (PELs).[4][15]

  • Routine Use: For handling small quantities inside a certified chemical fume hood, respiratory protection is typically not required.

  • Required Use: A NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary for:

    • Large-scale transfers outside of a fume hood.

    • Spill cleanup operations.

    • Any situation where ventilation is compromised or aerosol generation is likely.[16]

  • Fit Testing: A written respiratory protection program, including medical evaluation and annual fit testing, is required for all respirator users to ensure a proper seal.[9][16]

Operational Plan: Pre-Use Safety Workflow

A pre-operational check ensures all safety measures are in place before handling any chemical.

Start Start: Prepare for Task CheckHood Is Chemical Fume Hood Certified and Functioning? Start->CheckHood GetPPE Select and Inspect Required PPE CheckHood->GetPPE Yes Stop STOP Consult Supervisor/ Do Not Proceed CheckHood->Stop No DonPPE Don PPE Correctly (Lab coat, Goggles, Gloves) GetPPE->DonPPE Proceed Proceed with Chemical Handling DonPPE->Proceed

Caption: Pre-operational workflow for ensuring PPE readiness.

Emergency Protocols: Response to Spills and Exposures

Preparedness is key to mitigating the impact of an accident. All laboratory personnel must know the location of safety showers and eyewash stations.[17]

First Aid for Exposure

Immediate action is critical. Follow these steps while calling for medical assistance.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2]

  • Inhalation: Move the affected person to fresh air immediately.[2]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water.[2]

Spill Cleanup Plan

The response to a spill depends entirely on its scale and the associated risks.[18][19]

Spill Classification Characteristics Required Action & PPE
Minor Spill < 100 mL, contained within a fume hood, no release of vapors to the lab.Cleanup by trained lab personnel. PPE: Double gloves (nitrile), chemical splash goggles, lab coat. 1. Alert colleagues. 2. Contain the spill with a non-combustible absorbent material (e.g., vermiculite, sand).[18] 3. Collect absorbed material with non-sparking tools into a labeled, sealed container for hazardous waste. 4. Decontaminate the area.
Major Spill > 100 mL, outside of a fume hood, any spill that poses a fire or inhalation hazard.IMMEDIATE EVACUATION & EMERGENCY RESPONSE. 1. Alert everyone in the area and evacuate immediately.[20] 2. If flammable, control all ignition sources from a safe distance.[20] 3. Close the laboratory door and post a warning sign. 4. Call emergency services and your institution's Environmental Health & Safety (EH&S) office.[19] DO NOT ATTEMPT TO CLEAN A MAJOR SPILL.

Decontamination and Disposal

Proper disposal is a legal and ethical responsibility to protect our environment and community.

  • Contaminated PPE: Contaminated disposable gloves and other materials must be collected in a designated hazardous waste container. Do not discard them in the regular trash.

  • Chemical Waste: All waste containing this compound, including residues and cleanup materials, must be collected in a clearly labeled, compatible, and sealed container.[7] Liquid waste containers should only be filled to 80% capacity to allow for vapor expansion.[21]

  • Final Disposal: All chemical waste must be disposed of through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[1][21]

By integrating these principles and procedures into your daily workflow, you build a foundation of safety that empowers you to focus on your research with confidence and security.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.